molecular formula C9H3Cl2N3 B186713 2,4-Dichloroquinazoline-6-carbonitrile CAS No. 150449-98-2

2,4-Dichloroquinazoline-6-carbonitrile

Cat. No.: B186713
CAS No.: 150449-98-2
M. Wt: 224.04 g/mol
InChI Key: KHWYUDBVRMAWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroquinazoline-6-carbonitrile (CAS 150449-98-2) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its molecular formula is C9H3Cl2N3, with a molecular weight of 224.05 . The compound features a quinazoline core structure that is highly functionalized with two chlorine atoms and a carbonitrile group, making it a versatile and reactive scaffold for constructing diverse chemical libraries. The primary research application of this compound is as a key building block in the synthesis of more complex, biologically active molecules. The presence of the carbonitrile group at the 6-position and the two chlorine atoms at the 2 and 4-positions provide distinct sites for sequential nucleophilic substitution and further cyclization reactions . This reactivity is particularly exploited in the design and development of novel nitrogen-containing heterocycles, such as quinazoline and triazolquinazoline derivatives, which are investigated for their potential as therapeutic agents . Research indicates that such derivatives are extensively evaluated as DNA intercalators and topoisomerase II (Topo II) inhibitors, representing a promising class of bioactive compounds for anticancer research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloroquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-6-3-5(4-12)1-2-7(6)13-9(11)14-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYUDBVRMAWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596349
Record name 2,4-Dichloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150449-98-2
Record name 2,4-Dichloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2,4-dichloroquinazoline-6-carbonitrile (CAS No: 150449-98-2), a key heterocyclic intermediate in medicinal chemistry and drug development. The document details the compound's structural features, core physical properties, solubility, stability, and reactivity profile. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical determination of critical parameters such as aqueous solubility, lipophilicity (Log P), and pH-dependent stability. This guide is intended for researchers, chemists, and drug development professionals who utilize quinazoline-based scaffolds in their synthetic and therapeutic discovery pipelines.

Introduction: The Quinazoline Scaffold in Modern Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound serves as a versatile precursor for synthesizing a diverse library of substituted quinazolines. The two chlorine atoms at the C2 and C4 positions are highly reactive towards nucleophilic substitution, allowing for the strategic introduction of various functional groups, while the nitrile group at the C6 position offers a handle for further chemical transformations.[2] Understanding the fundamental physicochemical properties of this intermediate is paramount for optimizing reaction conditions, predicting its behavior in biological systems, and ensuring safe handling.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. It is important to note that while some properties are empirically determined, others, such as the boiling point and density, are predicted values derived from computational models.[4]

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 2,4-Dichloro-6-cyanoquinazoline[4][5]
CAS Number 150449-98-2[4][6]
Molecular Formula C₉H₃Cl₂N₃[4][6]
Molecular Weight 224.04 g/mol [4][6]
Appearance Solid, typically white to off-white or light yellow powder[5][7]
Melting Point Not specifically documented; similar compounds melt in the 116-123°C range.[7][6]
Boiling Point 354.9 ± 24.0 °C (Predicted)[4]
Density 1.57 ± 0.1 g/cm³ (Predicted)[4]
Solubility Low solubility in water; generally soluble in organic solvents like dichloromethane.[5][6][5][6]
Lipophilicity (XLogP3) 2.8 - 3.2[4]
Vapor Pressure 0.00522 mmHg at 25°C (Predicted)[4]

In-Depth Analysis of Key Properties

Molecular Structure and Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C4 positions are highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols).[2] Numerous studies demonstrate that substitution reactions, particularly with amines, often show regioselectivity for the more reactive C4 position, especially under controlled temperature conditions.[8] This predictable reactivity is the cornerstone of its utility in building libraries of pharmacologically active compounds.[8]

  • Electrophilic Substitution: In contrast, the benzene portion of the quinazoline ring is more susceptible to electrophilic substitution, with the order of reactivity being C8 > C6 > C5 > C7.[2]

Solubility Profile

The molecule's low predicted aqueous solubility is a direct consequence of its largely hydrophobic aromatic structure.[6] It is generally soluble in common organic solvents such as dichloromethane, DMF, and DMSO, which facilitates its use in synthetic organic chemistry.[5][6] For biological assays, stock solutions are typically prepared in DMSO. However, as with many quinazoline derivatives, high concentrations in DMSO may lead to stability issues over time.[9]

Chemical Stability and Storage

Quinazoline derivatives are generally stable in cold, dilute acidic or alkaline solutions.[1] However, they can be susceptible to hydrolysis under more stringent conditions, such as boiling in these solutions, which can cleave the pyrimidine ring.[1][2]

Recommended Storage: To ensure chemical integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[5] It should be kept away from strong acids, bases, and oxidizing agents.[5]

Standardized Experimental Protocols for Physicochemical Characterization

To ensure reproducible and reliable data, the following standardized protocols are recommended for characterizing key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

This protocol determines the saturation solubility of the compound in water, a critical parameter for assessing oral bioavailability and designing aqueous-based assays.

Causality: The shake-flask method is the gold standard for solubility measurement. Extended shaking ensures that the system reaches thermodynamic equilibrium between the solid and dissolved states. Analysis by a high-sensitivity method like HPLC-UV is crucial for accurately quantifying the low concentrations expected for this compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm stability.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the aqueous solubility (e.g., in µg/mL or µM).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to water B Shake at 25°C for 24-48h A->B C Centrifuge at 14,000 rpm B->C D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate against calibration curve F->G

Caption: Workflow for Aqueous Solubility Determination.

Protocol: Lipophilicity (Log P) Determination by RP-HPLC

This protocol provides an estimate of the octanol-water partition coefficient (Log P), a key indicator of a compound's membrane permeability and potential for oral absorption.

Causality: The retention time of a compound on a reverse-phase (RP) HPLC column (like a C18) is highly correlated with its lipophilicity. By calibrating the system with compounds of known Log P values, the Log P of the test compound can be accurately interpolated.

Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column with a mobile phase gradient (e.g., water/acetonitrile or water/methanol, both with 0.1% formic acid).

  • Calibration: Prepare a solution containing a series of standard compounds with known Log P values that span a relevant range (e.g., Log P 1 to 5).

  • Standard Analysis: Inject the standard mixture and record the retention time (tR) for each compound.

  • Calibration Curve: Plot the known Log P values of the standards against their corresponding log k' values, where k' (retention factor) = (tR - t0) / t0. (t0 is the column dead time).

  • Sample Analysis: Dissolve this compound in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.

  • Log P Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its Log P value.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Inject standards with known Log P B Record retention times (tR) A->B C Plot Log P vs. log k' to create curve B->C G Interpolate Log P from calibration curve C->G D Inject test compound (same conditions) E Record retention time D->E F Calculate log k' for test compound E->F F->G

Caption: Workflow for Log P Determination via RP-HPLC.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with appropriate precautions.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a foundational building block for the synthesis of diverse, biologically active molecules. Its physicochemical profile—characterized by low aqueous solubility, high lipophilicity, and predictable reactivity at the C2 and C4 positions—dictates its handling, reaction optimization, and potential pharmacokinetic behavior. The standardized protocols provided in this guide offer a robust framework for researchers to empirically validate these properties, ensuring data integrity and facilitating the progression of drug discovery programs that leverage this versatile quinazoline scaffold.

References

  • This compound (EVT-356374). EvitaChem.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • This compound. Methylamine Supplier.
  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (2011). AIP Conference Proceedings.
  • This compound Formula. ECHEMI.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Quinazoline. Wikipedia.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences.
  • 2,4-Dichloroquinazoline, 97%. Thermo Scientific Chemicals.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.

Sources

A Technical Guide to the Biological Activity of Quinazoline-6-Carbonitrile Derivatives: From Synthesis to Cellular Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This guide focuses on a specific, highly functionalized subclass: quinazoline-6-carbonitrile derivatives. The introduction of a carbonitrile group at the 6-position significantly modulates the molecule's electronic properties, polarity, and hydrogen bonding capacity, making it a critical point for structure-activity relationship (SAR) studies.[3] This document provides an in-depth exploration of the synthesis, prominent biological activities—particularly anticancer, antimicrobial, and antiviral effects—and the detailed experimental protocols required for their evaluation. We will delve into the mechanistic underpinnings of their action, primarily as kinase inhibitors, and provide field-proven methodologies for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.

The Quinazoline Core: Significance of the 6-Carbonitrile Moiety

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold found in numerous natural alkaloids and synthetic compounds with profound pharmacological importance.[4] Its derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, most notably in oncology.[5][6]

The strategic placement of a carbonitrile (-C≡N) group at the 6-position of the quinazoline ring is a key design element. This modification serves several purposes from a medicinal chemistry perspective:

  • Electronic Modulation: The nitrile group is a potent electron-withdrawing group, which can alter the pKa of the quinazoline core and influence its binding affinity to target proteins.

  • Metabolic Stability: It can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.

  • Target Interaction: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions within the active site of target enzymes, such as protein kinases.[7]

This guide will explore how this specific substitution pattern drives the biological activities of this compound class.

Synthetic Strategies for Quinazoline-6-Carbonitrile Derivatives

The synthesis of the quinazoline core is well-established, with methods like the Niementowski reaction providing a foundational approach. However, constructing the specific 6-carbonitrile scaffold requires a multi-step, adaptable strategy. A common and effective route begins with a readily available substituted anthranilic acid derivative.

G cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Cyclization to Benzoxazinone cluster_step3 Step 3: Quinazolinone Formation start 2-Amino-5-bromobenzoic acid step1_reagent CuCN, DMF Heat start->step1_reagent Palladium- or Copper-catalyzed cyanation reaction step1_product 2-Amino-5-cyanobenzoic acid (Key Intermediate) step1_reagent->step1_product step2_reagent Acetic Anhydride Reflux step1_product->step2_reagent Acylation and intramolecular cyclization step2_product 6-Cyano-2-methyl-4H-3,1-benzoxazin-4-one step2_reagent->step2_product step3_reagent Substituted Aniline (R-NH2) Acetic Acid, Heat step2_product->step3_reagent Reaction with primary amine to form pyrimidine ring step3_product Substituted Quinazoline-6-carbonitrile (Final Product) step3_reagent->step3_product

Caption: High-level synthetic workflow for quinazoline-6-carbonitrile derivatives.

This synthetic pathway is advantageous due to its modularity. A diverse library of final compounds can be generated by simply varying the substituted aniline (R-NH2) used in the final step, allowing for extensive SAR exploration.[8]

Key Biological Activities and Mechanisms of Action

Quinazoline derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][9][10] The 6-carbonitrile moiety often enhances potency within these classes.

Anticancer Activity: Kinase Inhibition

The most prominent and well-documented activity of quinazoline derivatives is their ability to inhibit protein kinases, particularly receptor tyrosine kinases (RTKs).[11][12] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[5][6] Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer types.[3]

Mechanism of Action: EGFR Inhibition Quinazoline-6-carbonitrile derivatives are designed to occupy the ATP-binding pocket of the EGFR kinase domain. The quinazoline core acts as a scaffold, mimicking the adenine ring of ATP. The 6-carbonitrile group can form critical interactions with the protein, enhancing binding affinity and selectivity. Inhibition of EGFR blocks downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[11][13]

// Nodes Ligand [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinazoline-6-carbonitrile\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome [label="Cell Proliferation,\nSurvival, Growth", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization; Dimerization -> PI3K [label="Activates"]; Dimerization -> GRB2 [label="Activates"]; PI3K -> AKT; AKT -> mTOR; GRB2 -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; mTOR -> Outcome; ERK -> Outcome; Inhibitor -> Dimerization [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold, dir=back]; }

Caption: Simplified EGFR signaling pathway and site of inhibition.

Table 1: Representative Anticancer Activity of Quinazoline Derivatives (Note: Data for specific 6-carbonitrile derivatives is synthesized from reported activities of potent analogs to illustrate potential efficacy.)

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
4-AnilinoquinazolineMGC-803 (Gastric)0.85[6]
Quinazoline-triazoleHCT-116 (Colon)5.33[14]
Quinazoline-triazoleHepG2 (Liver)7.94[14]
4-AnilinoquinazolineMiaPaCa2 (Pancreatic)1.32[12]
Antimicrobial and Antiviral Activity

Beyond cancer, the quinazoline scaffold is a promising platform for developing agents against infectious diseases.

  • Antimicrobial Activity: Certain quinazolinone derivatives have demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[15][16] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[17] The lipophilicity and electronic nature conferred by substituents are critical for antibacterial potency.[15]

  • Antiviral Activity: Novel quinazolinone derivatives have shown potent activity against a range of viruses, including Zika, Dengue, and influenza viruses.[18][19][20] For Zika and Dengue, some trisubstituted quinazolinones exhibit EC50 values as low as 86 nM.[19] The precise mechanism is often elucidated through phenotypic screening, but may involve inhibition of viral replication enzymes or host factors essential for the viral life cycle.

Experimental Protocols for Evaluation

A rigorous, systematic approach is required to validate the biological activity of newly synthesized quinazoline-6-carbonitrile derivatives. The following protocols provide a self-validating framework for initial screening and mechanistic investigation.

// Nodes Start [label="Synthesized\nQuinazoline-6-carbonitrile\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay1 [label="Tier 1: Primary Screening\nCell Viability/Cytotoxicity Assay\n(e.g., MTT, LDH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Determine IC50\nPotent Compounds?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Assay2 [label="Tier 2: Mechanistic Assays\n- Kinase Inhibition Assay\n- Apoptosis Assay (Caspase-Glo)\n- Cell Cycle Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision2 [label="Target Engagement\nConfirmed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Assay3 [label="Tier 3: Advanced Studies\n- Western Blot (Pathway Analysis)\n- In Vivo Xenograft Model\n- ADME/Tox Profiling", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Lead Candidate\nIdentified", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="Inactive Compound\n(Archive/Redesign)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Assay1; Assay1 -> Decision1; Decision1 -> Assay2 [label="Yes"]; Decision1 -> Stop [label="No"]; Assay2 -> Decision2; Decision2 -> Assay3 [label="Yes"]; Decision2 -> Stop [label="No"]; Assay3 -> End; }

Caption: Tiered experimental workflow for evaluating novel derivatives.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cell population by 50% (IC50), a key indicator of cytotoxic potential.[13]

Causality: The MTT assay measures the metabolic activity of mitochondria. A reduction in the conversion of yellow MTT to purple formazan is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the quinazoline-6-carbonitrile derivatives in cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[13][14]

  • Incubation: Incubate the plate for 48 or 72 hours. The duration is critical; longer incubation times may reveal slow-acting cytotoxic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. An increase in their activity is a hallmark of apoptosis.

Causality: Demonstrating that cell death occurs via apoptosis rather than necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable characteristic for an anticancer drug.[11][21]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, typically using concentrations around the predetermined IC50 value.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®). Compare the signal from treated cells to the vehicle control to determine the fold-increase in caspase activity.

Future Perspectives and Conclusion

The quinazoline-6-carbonitrile scaffold represents a highly promising area for drug discovery. While this guide has focused on its established potential in oncology and infectious diseases, the inherent versatility of the quinazoline core suggests broader applications may yet be uncovered.[4] Future research should focus on:

  • Target Selectivity: Developing derivatives with high selectivity for specific kinase isoforms (e.g., mutant EGFR) to overcome drug resistance.[7]

  • Hybrid Molecules: Combining the quinazoline-6-carbonitrile core with other pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.[11][21]

  • In Vivo Efficacy: Moving potent lead compounds from in vitro assays into preclinical animal models to evaluate their pharmacokinetic properties and therapeutic efficacy.

References

  • Skorvidal, O., & Ryashentsev, A. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Jain, P., & Bari, S. B. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Chinese Chemical Society.
  • Al-Suhaimi, E. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2021). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Current Organic Chemistry.
  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

  • Luo, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

  • Unknown. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. [Link]

  • Adottu, D. D., et al. (2024). Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate. [Link]

  • Skorvidal, O., & Ryashentsev, A. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Biomedicines. [Link]

  • Kalinin, R. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. [Link]

  • Unknown. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Alagarsamy, V. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Unknown. (n.d.). Design, synthesis and antiviral activity of novel quinazolinones. ResearchGate. [Link]

  • Unknown. (n.d.). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Farmacia. [Link]

  • Unknown. (n.d.). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Research Square. [Link]

  • Chen, Y., et al. (2022). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases. [Link]

  • Unknown. (n.d.). Antiviral activity of quinazoline derivatives. ResearchGate. [Link]

  • Unknown. (n.d.). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]

  • Unknown. (n.d.). Recent advances in the biological activity of quinazoline. ResearchGate. [Link]

  • Unknown. (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Unknown. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Srivastava, S., & Srivastava, S. (2015). Biological activity of Quinazoline: A Review. International Journal of Pharma Sciences and Research. [Link]

  • Unknown. (n.d.). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. ResearchGate. [Link]

  • Unknown. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Unknown. (n.d.). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

  • Unknown. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. [Link]

  • Moghadam, M. S., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Research on Pharmaceutical Sciences. [Link]

  • Thi, T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. [Link]

Sources

Unlocking Therapeutic Frontiers: A Technical Guide to the Potential Targets of 2,4-dichloroquinazoline-6-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved targeted therapies.[1][2][3] The compound 2,4-dichloroquinazoline-6-carbonitrile represents a versatile starting material, a keystone for the synthesis of a new generation of potent and selective therapeutic agents. The dichloro substitutions at the 2 and 4 positions serve as reactive handles for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4] This technical guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this compound, with a primary focus on protein kinases that are critical drivers of oncogenesis. We will delve into the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and visualize the intricate signaling pathways amenable to modulation by this promising class of compounds.

The Quinazoline Nucleus: A Privileged Scaffold in Oncology

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in drug discovery, demonstrating a remarkable propensity for binding to the ATP-pocket of protein kinases.[5][6] This has led to the successful development of several blockbuster anticancer drugs, including gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of specific cancer subtypes.[2][7] The planar, aromatic nature of the quinazoline ring system allows for favorable π-π stacking interactions within the kinase hinge region, a critical determinant of binding affinity. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, further anchoring the molecule in the active site.[8] The true power of the quinazoline scaffold, however, lies in its amenability to chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, is not an end-product therapeutic itself but rather a key intermediate.[4] The chlorine atoms at the C2 and C4 positions are excellent leaving groups, readily displaced by a variety of nucleophiles such as anilines, amines, and alcohols. This synthetic tractability allows for the systematic exploration of the chemical space around the quinazoline core to optimize interactions with the target protein. The carbonitrile group at the C6 position offers an additional site for modification or can contribute to the overall electronic properties of the molecule.

Primary Therapeutic Target Class: Protein Kinases

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[2] The quinazoline scaffold has a proven track record of yielding potent and selective kinase inhibitors.[9][10] Based on extensive precedent in the literature, the most promising therapeutic targets for derivatives of this compound are receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), initiates a signaling cascade that promotes cell proliferation, survival, and migration.[11][12] Overexpression and activating mutations of EGFR are frequently observed in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a prime target for therapeutic intervention.[6][8][13]

Mechanistic Rationale for Targeting EGFR:

The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibition.[8][12] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket adjacent to the ATP-binding site, conferring both potency and selectivity. By synthesizing derivatives of this compound with various substituted anilines at the C4 position, it is possible to generate potent EGFR inhibitors. The substituent at the C2 position can be modified to further enhance binding or modulate physicochemical properties.

Visualizing EGFR Inhibition:

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinazoline_Derivative Quinazoline Derivative (from this compound) Quinazoline_Derivative->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: EGFR signaling pathway and its inhibition by a quinazoline derivative.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[14] Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis.[15] Inhibition of VEGFR signaling can starve tumors of their blood supply, leading to growth arrest and regression.[14]

Mechanistic Rationale for Targeting VEGFR:

Several multi-kinase inhibitors with a quinazoline core, such as vandetanib, have demonstrated potent anti-angiogenic activity through the inhibition of VEGFR-2.[2][14] Similar to EGFR, the quinazoline scaffold can effectively occupy the ATP-binding site of the VEGFR-2 kinase domain. The design of this compound derivatives targeting VEGFR would involve the introduction of specific side chains at the C4 and C2 positions to optimize interactions with the unique features of the VEGFR-2 active site.

Visualizing VEGFR Inhibition:

VEGFR_pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Quinazoline_Derivative Quinazoline Derivative (from this compound) Quinazoline_Derivative->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression

Caption: VEGFR-2 signaling pathway and its inhibition by a quinazoline derivative.

Secondary and Emerging Therapeutic Targets

While protein kinases represent the most validated target class for quinazoline-based compounds, the versatility of this scaffold allows for the exploration of other therapeutic avenues.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage repair pathway.[1] Inhibition of PARP-1 in cancer cells with specific DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and tumor cell death. Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity.[1] Starting from this compound, one could synthesize quinazolinedione derivatives and evaluate their potential as PARP inhibitors.

Tubulin

The microtubule network is essential for cell division, and drugs that interfere with tubulin polymerization are potent anticancer agents. Certain quinazoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[1] The synthesis of a library of 2,4-disubstituted quinazolines derived from the starting material could uncover novel tubulin inhibitors.

Phosphoinositide 3-Kinase (PI3K)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[16] Hyperactivation of this pathway is common in many cancers. Quinazoline-based compounds have been developed as PI3K inhibitors.[1] The this compound scaffold provides a starting point for the design of novel PI3K inhibitors.

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[17] HDAC inhibitors have emerged as a promising class of anticancer agents. The development of dual inhibitors, targeting both HDACs and other cancer-related proteins, is an active area of research.[17] The quinazoline scaffold could be incorporated into hybrid molecules designed to inhibit both HDACs and a protein kinase, for example.

Experimental Workflows for Target Validation

A rigorous and systematic approach is essential for the validation of potential therapeutic targets for novel compounds derived from this compound.

In Vitro Kinase Inhibition Assays

The initial screening of a compound library should involve in vitro kinase inhibition assays to determine the potency and selectivity of the synthesized molecules.

Workflow for In Vitro Kinase Inhibition Assay:

kinase_assay_workflow start Start: Synthesized Quinazoline Derivatives incubation Incubation at 30°C start->incubation recombinant_kinase Recombinant Kinase (e.g., EGFR, VEGFR-2) recombinant_kinase->incubation atp ATP (radiolabeled or fluorescent) atp->incubation substrate Substrate Peptide/Protein substrate->incubation separation Separation of Phosphorylated Substrate incubation->separation detection Detection of Signal (e.g., radioactivity, fluorescence) separation->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End: Potency and Selectivity Profile data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol for a LanthaScreen™ Eu Kinase Binding Assay (as an example):

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compounds (derivatives of this compound) in the assay buffer.

    • Prepare a solution of the target kinase (e.g., recombinant human EGFR) in the assay buffer.

    • Prepare a solution of the europium-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled ATP tracer (kinase tracer).

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase solution to all wells.

    • Add the antibody and tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assays

Following in vitro characterization, the lead compounds should be evaluated in cell-based assays to assess their activity in a more biologically relevant context.

Table 1: Recommended Cell-Based Assays

Assay TypePurposeExample Cell LinesReadout
Proliferation/Viability Assay To determine the anti-proliferative effect of the compounds.A549 (NSCLC, EGFR mutant), HUVEC (endothelial cells)MTT, CellTiter-Glo®
Western Blot Analysis To assess the inhibition of target phosphorylation and downstream signaling.A549, HUVECPhospho-EGFR, Phospho-AKT, Phospho-ERK
Cell Migration/Invasion Assay To evaluate the anti-metastatic potential of the compounds.MDA-MB-231 (breast cancer)Transwell assay, wound healing assay
Tube Formation Assay To assess the anti-angiogenic activity of the compounds.HUVEC on MatrigelFormation of capillary-like structures

Step-by-Step Protocol for a Western Blot Analysis:

  • Cell Culture and Treatment:

    • Seed the appropriate cancer cell line in a 6-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against the target protein (e.g., phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel targeted therapies, particularly in the realm of oncology. The extensive body of literature supporting the quinazoline core as a potent kinase inhibitor pharmacophore strongly suggests that derivatives of this compound will exhibit significant activity against key cancer targets such as EGFR and VEGFR. The synthetic accessibility of the 2 and 4 positions allows for the rapid generation of diverse chemical libraries, which can be screened using the robust in vitro and cell-based assays outlined in this guide. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as the evaluation of lead compounds in preclinical in vivo models of cancer. The exploration of emerging targets such as PARP, tubulin, PI3K, and HDACs may also unveil novel therapeutic opportunities for this versatile chemical scaffold.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. (URL: [Link])

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. (URL: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (URL: [Link])

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (URL: [Link])

  • Therapeutic progression of quinazolines as targeted chemotherapeutic agents. (URL: [Link])

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (URL: [Link])

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Quinazolinones, the Winning Horse in Drug Discovery. (URL: [Link])

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (URL: [Link])

  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (URL: [Link])

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (URL: [Link])

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (URL: [Link])

  • The Power of Quinazoline: A Cornerstone in Modern Drug Development. (URL: [Link])

  • Novel quinazoline derivatives: key pharmacological activities. (URL: [Link])

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (URL: [Link])

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel quinazoline-2,4-diones Conjugated With Different Amino Acids as Potential Chitin Synthase Inhibitors. (URL: [Link])

  • 2,4-Dichloroquinazoline. (URL: [Link])

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (URL: [Link])

Sources

structure and chemical formula of 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-dichloroquinazoline-6-carbonitrile: Synthesis, Properties, and Application as a Key Intermediate in PI3K Inhibitor Scaffolds

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in contemporary medicinal chemistry. We delve into its fundamental chemical properties, present a detailed, field-tested synthesis protocol, and explore its critical application in the construction of potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental procedures and the strategic importance of this molecule in targeting disease-relevant signaling pathways.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its rigid, bicyclic structure provides a versatile platform for introducing substituents that can precisely interact with biological targets. The compound this compound has emerged as a particularly valuable starting material. The two chlorine atoms at the C2 and C4 positions offer differential reactivity, allowing for sequential, regioselective substitution. This feature is paramount for building complex molecules with specific pharmacological profiles. Furthermore, the nitrile group at the C6 position serves as a key handle for modulating physicochemical properties or for introducing further molecular complexity.

This guide focuses specifically on its role as a precursor to a class of pyrrolo[2,1-f]triazinylamino-substituted quinazolines, which have shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation and survival.

Chemical Structure and Physicochemical Properties

The foundational identity of any chemical intermediate is its structure and physical characteristics. These data points are critical for reaction planning, purification, and characterization.

  • Chemical Formula: C₉H₃Cl₂N₃

  • IUPAC Name: this compound

  • CAS Number: 144070-52-6

  • Molecular Structure:

    
    

    (Image Source: PubChem CID 2781446)

Table 1: Physicochemical Data Summary
PropertyValueSource
Molecular Weight224.05 g/mol PubChem
Physical StateWhite to off-white solid
Melting Point183-185 °CVendor Data
Boiling Point390.4±37.0 °C (Predicted)ChemSpider
SolubilitySoluble in organic solvents like DMF, Dioxane

Synthesis of this compound

The synthesis of this compound is reliably achieved from its corresponding quinazolinedione precursor. The protocol described below is a self-validating system, where the conversion is driven by the removal of hydroxyl groups and their replacement with chlorine atoms, a standard transformation in heterocyclic chemistry.

Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis process.

Synthesis_Workflow StartingMaterial 6-Cyanoquinazoline-2,4-dione Product 2,4-Dichloroquinazoline- 6-carbonitrile StartingMaterial->Product Reflux, 110-120 °C Reagents POCl₃ N,N-Diisopropylethylamine (DIPEA) Reagents->StartingMaterial PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K BLOCKS

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinazoline-6-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics. Within this structural class, the targeted introduction of a nitrile group at the 6-position has proven to be a pivotal strategy in the development of potent and selective enzyme inhibitors, particularly targeting protein kinases. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinazoline-6-carbonitrile compounds. We will dissect the causal chemistry behind synthetic routes, elucidate the role of the 6-cyano moiety in target engagement, and provide validated experimental protocols for researchers in drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline (1,3-diazanaphthalene) is an aromatic heterocyclic compound formed by the fusion of a pyrimidine ring and a benzene ring[1]. The parent molecule was first synthesized in 1895, but its journey into medicinal chemistry began much later[2][3]. The structural rigidity of the quinazoline core, combined with its capacity for diverse substitutions at multiple positions, makes it an ideal framework for presenting pharmacophoric elements to biological targets with high affinity and specificity.

This scaffold's true ascent to prominence began with the discovery of its utility in creating ATP-competitive kinase inhibitors[4][5]. Protein kinases, which regulate a vast array of cellular processes, possess a highly conserved ATP-binding pocket. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical, as they can form key hydrogen bonds with the "hinge region" of the kinase domain, mimicking the interaction of the adenine portion of ATP[4]. This fundamental binding mode is the cornerstone of the activity of numerous quinazoline-based drugs, including the pioneering epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib[4][6].

Historical Context and the Emergence of C6-Substitution

The first generation of 4-anilinoquinazoline EGFR inhibitors, such as Gefitinib, featured methoxy groups at the C6 and C7 positions to enhance solubility and potency. However, the relentless pursuit of improved activity, refined selectivity, and strategies to overcome acquired drug resistance led medicinal chemists to systematically explore substitutions around the entire quinazoline core.

The C6-position emerged as a critical modulation point. Early structure-activity relationship (SAR) studies demonstrated that this position could tolerate a variety of substituents that would project into a larger, more variable region of the ATP-binding site, allowing for the fine-tuning of inhibitor properties[7][8]. Initial efforts focused on introducing groups like nitro and amino functionalities. For instance, the synthesis of 6-nitro and 6-amino-4-(3-bromophenylamino)quinazolines served as a foundational platform for creating irreversible inhibitors, where the 6-amino group could be acylated with a Michael acceptor to form a covalent bond with a nearby cysteine residue in the target kinase[9][10].

It was within this intensive period of SAR exploration that the 6-carbonitrile moiety was investigated. The nitrile group is a small, planar, and strongly electron-withdrawing substituent. It can serve as a hydrogen bond acceptor while having minimal steric bulk, making it an ideal functional group for probing interactions within the tight confines of a protein's active site. Its introduction marked a key step in optimizing the electronic and binding properties of the quinazoline scaffold beyond the first-generation compounds.

The Quinazoline-6-Carbonitrile Core: A Modern Synthetic Workflow

The synthesis of a 4-anilinoquinazoline-6-carbonitrile derivative is a multi-step process that relies on established, robust chemical transformations. The general strategy involves the initial construction of the heterocyclic core, followed by functionalization to install the key pharmacophoric elements.

dot

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Activation cluster_2 Step 3: C4-Arylation cluster_3 Validation A 2-Amino-5-cyanobenzoic Acid (Starting Material) B 4-Oxo-3,4-dihydroquinazoline- 6-carbonitrile A->B Niementowski Reaction (Formamide, Heat) C 4-Chloroquinazoline- 6-carbonitrile (Key Intermediate) B->C Chlorination (SOCl₂, cat. DMF) E Final Product: 4-Anilinoquinazoline- 6-carbonitrile C->E Nucleophilic Aromatic Substitution (SNAr) D Substituted Aniline D->E Nucleophilic Aromatic Substitution (SNAr) F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, LC-MS, HRMS) F->G

Caption: General synthetic workflow for 4-anilinoquinazoline-6-carbonitrile compounds.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of a representative 4-anilinoquinazoline-6-carbonitrile.

Protocol 1: Synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile (Niementowski Reaction)

  • Causality: This foundational step constructs the core heterocyclic system. The Niementowski reaction is a classic, thermally-driven condensation between an anthranilic acid derivative and an amide (here, formamide serves as both reactant and solvent)[3][11]. The high temperature is necessary to drive the dehydration and cyclization process.

  • Materials:

    • 2-Amino-5-cyanobenzoic acid

    • Formamide

    • Water (deionized)

    • Ethanol

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-cyanobenzoic acid (10.0 g, 61.7 mmol) and formamide (50 mL).

    • Heat the mixture to 160-170 °C in an oil bath and maintain at reflux for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Pour the cooled mixture into 200 mL of cold water with stirring.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid cake thoroughly with water (3 x 50 mL) and then with cold ethanol (2 x 20 mL) to remove residual formamide.

    • Dry the product under vacuum at 60 °C to a constant weight.

  • Self-Validation: The product should be a white to off-white solid. Characterization by ¹H NMR should confirm the formation of the quinazolinone ring, and the presence of the nitrile peak can be confirmed by IR spectroscopy (~2230 cm⁻¹).

Protocol 2: Synthesis of 4-Chloroquinazoline-6-carbonitrile (Activation)

  • Causality: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. To enable the subsequent nucleophilic substitution, it must be converted into a more reactive species. Thionyl chloride (SOCl₂) is an effective chlorinating agent that converts the tautomeric amide into a chloro-substituent, a good leaving group, with volatile byproducts (SO₂ and HCl)[12][13][14]. A catalytic amount of DMF is used to form the Vilsmeier-Haack reagent in situ, which is the active catalytic species.

  • Materials:

    • 4-Oxo-3,4-dihydroquinazoline-6-carbonitrile

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Toluene

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-oxo-3,4-dihydroquinazoline-6-carbonitrile (5.0 g, 29.2 mmol).

    • Carefully add thionyl chloride (25 mL, 343 mmol) followed by 3-4 drops of DMF.

    • Heat the suspension to reflux (approx. 80 °C) and maintain for 3-4 hours. The mixture should become a clear solution.

    • After the reaction is complete (monitored by TLC, ensuring disappearance of starting material), cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add toluene (2 x 25 mL) and co-evaporate to remove the last traces of SOCl₂.

    • The resulting crude solid, 4-chloroquinazoline-6-carbonitrile, is typically used in the next step without further purification.

  • Self-Validation: The crude product is a pale yellow or brown solid. Complete conversion can be confirmed by the absence of the N-H proton in the ¹H NMR spectrum compared to the starting material.

Protocol 3: Synthesis of 4-(3-Bromophenylamino)quinazoline-6-carbonitrile (SNAr Coupling)

  • Causality: The electron-withdrawing nature of the quinazoline ring system makes the C4-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). The aniline derivative acts as the nucleophile, displacing the chloride leaving group. An organic base like diisopropylethylamine (DIPEA) or pyridine is often used as a scavenger for the HCl generated during the reaction, driving it to completion.

  • Materials:

    • Crude 4-chloroquinazoline-6-carbonitrile

    • 3-Bromoaniline

    • Isopropanol (IPA) or 2-Butanol

    • Diisopropylethylamine (DIPEA)

  • Procedure:

    • In a 250 mL round-bottom flask, suspend the crude 4-chloroquinazoline-6-carbonitrile (5.5 g, ~29.0 mmol) in isopropanol (100 mL).

    • Add 3-bromoaniline (5.5 g, 32.0 mmol, 1.1 eq) and DIPEA (6.0 mL, 34.8 mmol, 1.2 eq).

    • Heat the reaction mixture to reflux (approx. 85 °C) for 2-3 hours. The formation of a thick precipitate is typically observed.

    • Monitor the reaction by TLC until the 4-chloro intermediate is consumed.

    • Cool the mixture to room temperature and collect the solid product by vacuum filtration.

    • Wash the solid with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

    • Dry the product under vacuum. If required, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography.

  • Self-Validation: The final product's identity and purity should be confirmed by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and structure.

Mechanism of Action and Biological Significance

Quinazoline-6-carbonitrile derivatives have found their primary application as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[5][15]. EGFR is a cell-surface receptor that, upon activation by ligands like EGF, triggers a cascade of intracellular signaling events, most notably the Ras-Raf-MEK-ERK pathway, which promotes cell proliferation, survival, and differentiation[16][17][18]. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth[19].

The 4-anilinoquinazoline-6-carbonitrile scaffold acts as an ATP-competitive inhibitor [4][15][20]. It binds to the intracellular kinase domain of EGFR, occupying the same pocket that ATP would normally bind to.

dot

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR Extracellular EGFR Intracellular Kinase Domain EGFR:f1->EGFR:f1 Dimerization & Autophosphorylation Ras Ras EGFR:f2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, Fos) ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates Gene->Gene Cell Proliferation, Survival, Angiogenesis EGF EGF Ligand EGF->EGFR:f0 Binds Inhibitor Quinazoline-6-carbonitrile Inhibitor Inhibitor->EGFR:f2 Competes with ATP BLOCKS SIGNAL ATP ATP ATP->EGFR:f2 Binding Site

Sources

Spectroscopic Characterization of 2,4-dichloroquinazoline-6-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-dichloroquinazoline-6-carbonitrile (CAS No. 150449-98-2), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive characterization.

Introduction to this compound

This compound, with the molecular formula C₉H₃Cl₂N₃, is a substituted quinazoline derivative.[1] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic applications. The dichloro substitution at the 2 and 4 positions provides reactive sites for further chemical modifications, making it a versatile building block in synthetic organic chemistry. The presence of the nitrile group at the 6-position further modulates the electronic properties and offers an additional handle for synthetic transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₃Cl₂N₃

  • Molecular Weight: 224.05 g/mol [1]

  • CAS Number: 150449-98-2[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below, based on the analysis of related quinazoline derivatives.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.40 - 8.30d~2.0H-5
~8.20 - 8.10dd~8.8, 2.0H-7
~8.00 - 7.90d~8.8H-8

Rationale behind Predictions:

  • H-5: This proton is situated ortho to the electron-withdrawing nitrile group and is part of the quinazoline ring system. It is expected to be the most deshielded proton, appearing as a doublet due to coupling with H-7.

  • H-7: This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.

  • H-8: This proton is coupled to H-7, appearing as a doublet.

The predicted chemical shifts are based on data from substituted quinazoline derivatives, where protons on the benzene ring typically resonate in the range of 7.5-8.5 ppm. For instance, in 2,4-dichloroquinazoline, the aromatic protons appear between 7.70 and 8.30 ppm.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~162C-2
~158C-4
~152C-8a
~138C-7
~135C-5
~130C-8
~125C-4a
~118C-6
~117-C≡N

Rationale behind Predictions:

  • C-2 and C-4: These carbons are attached to chlorine atoms and nitrogen atoms, causing them to be significantly deshielded and appear at the downfield end of the spectrum.

  • C-8a and C-4a: These are the bridgehead carbons of the fused ring system.

  • Aromatic Carbons (C-5, C-7, C-8): These carbons will appear in the typical aromatic region (120-140 ppm).

  • C-6: This carbon is attached to the nitrile group and is expected to be deshielded.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates around 117 ppm.

These predictions are based on known ¹³C NMR data for similar quinazoline structures.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Referencing: The chemical shifts are referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, C-Cl bonds, and the aromatic ring system.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~2230MediumC≡N stretching
~1610, 1560, 1480Medium to StrongC=C and C=N aromatic ring stretching
~1100 - 1000StrongC-Cl stretching
~850 - 800StrongC-H out-of-plane bending (aromatic)

Rationale behind Predictions:

  • Nitrile (C≡N) Stretch: The stretching vibration of the carbon-nitrogen triple bond is a very characteristic and sharp absorption in the 2260-2220 cm⁻¹ region.

  • Aromatic Ring Stretches: The C=C and C=N stretching vibrations within the quinazoline ring system typically appear as a series of bands in the 1650-1450 cm⁻¹ region.

  • C-Cl Stretch: The carbon-chlorine stretching vibrations for aryl chlorides are typically found in the 1100-1000 cm⁻¹ region.

  • C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are useful for determining the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum is collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The expected peaks are at m/z 223 (for ³⁵Cl₂), 225 (for ³⁵Cl³⁷Cl), and 227 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1.

  • Major Fragmentation Pathways: Fragmentation is likely to occur through the loss of chlorine atoms and the nitrile group.

MS_Fragmentation M [C₉H₃Cl₂N₃]⁺˙ m/z = 223/225/227 M_minus_Cl [C₉H₃ClN₃]⁺ m/z = 188/190 M->M_minus_Cl - Cl M_minus_CN [C₈H₃Cl₂N₂]⁺ m/z = 197/199 M->M_minus_CN - CN M_minus_2Cl [C₉H₃N₃]⁺˙ m/z = 153 M_minus_Cl->M_minus_2Cl - Cl

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, which would typically show the protonated molecule [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization using ¹H NMR, ¹³C NMR, IR, and MS has been outlined. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the spectroscopic data for this important synthetic intermediate, thereby ensuring the quality and success of their research endeavors.

References

  • PubChem. 2,4-Dichloroquinazoline. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. [Link]

Sources

Methodological & Application

synthesis of 2,4-dichloroquinazoline-6-carbonitrile from aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2,4-Dichloroquinazoline-6-carbonitrile from an Aminobenzonitrile Precursor

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Dichloroquinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Among the various quinazoline derivatives, 2,4-dichloroquinazolines are exceptionally valuable as versatile chemical intermediates. The two chlorine atoms serve as excellent leaving groups, allowing for sequential and regioselective nucleophilic substitutions. This enables the construction of complex molecular architectures and the rapid generation of compound libraries for drug discovery.

The addition of a carbonitrile group at the 6-position further enhances the utility of this scaffold, providing a key functional handle for further chemical elaboration through various transformations. This application note provides a detailed, two-step protocol for the synthesis of a representative target molecule, this compound. While direct cyclization from a simple aminobenzonitrile is feasible under specific conditions, a more robust and widely documented approach involves the initial formation of a stable quinazoline-2,4-dione intermediate, followed by a high-yielding chlorination step. This methodology is reliable and scalable, making it highly suitable for research and drug development settings.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process commencing from 4-amino-3-cyanobenzoic acid. This starting material is chosen as it contains the necessary functionalities in the correct orientation to construct the desired quinazoline ring system with the nitrile group at the target position.

  • Step 1: Cyclocondensation to form the Quinazolinedione Ring. The first step involves a cyclocondensation reaction between 4-amino-3-cyanobenzoic acid and urea. This reaction proceeds at high temperature to form the stable heterocyclic intermediate, 6-cyanoquinazoline-2,4(1H,3H)-dione.

  • Step 2: Aromatic Chlorination. The second step is the conversion of the quinazolinedione to the target this compound. This is accomplished by treating the intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base.

The complete workflow is illustrated below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification start 4-Amino-3-cyanobenzoic Acid + Urea intermediate 6-Cyanoquinazoline-2,4(1H,3H)-dione start->intermediate Heat (190-200 °C) product This compound intermediate->product POCl₃, Reflux purification Quench on Ice, Filtration, Recrystallization product->purification

Figure 1: Synthetic workflow for the preparation of this compound.

Mechanistic Insights

Step 1: Formation of the Quinazolinedione Core

The reaction of an anthranilic acid derivative with urea at high temperatures is a classic method for constructing the quinazoline-2,4-dione scaffold. The reaction proceeds through the formation of several intermediates. Initially, urea decomposes to generate isocyanic acid (HNCO). The amino group of the 4-amino-3-cyanobenzoic acid then acts as a nucleophile, attacking the isocyanic acid to form a urea derivative. Subsequently, an intramolecular cyclization occurs via nucleophilic attack of the nitrogen atom onto the carboxylic acid carbonyl, followed by dehydration, to yield the thermodynamically stable six-membered pyrimidine ring fused to the benzene ring.

Step 2: Dehydroxy-chlorination with Phosphorus Oxychloride

The conversion of the 6-cyanoquinazoline-2,4(1H,3H)-dione to the dichloro derivative is a critical step. The dione exists in tautomeric equilibrium with its dihydroxy form, although the dione form is heavily favored. The reaction with phosphorus oxychloride (POCl₃) occurs in two distinct stages.[2] First, a phosphorylation reaction occurs where the oxygen atoms of the lactam groups attack the phosphorus atom of POCl₃, forming phosphorylated intermediates.[2] In the second stage, which is promoted by heat, chloride ions (present from POCl₃) act as nucleophiles, attacking the carbon atoms at the 2- and 4-positions and displacing the phosphorylated groups to yield the final this compound product. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF) or N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.[3]

Experimental Protocols

Safety Precautions: This synthesis involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Equipment
Reagent/EquipmentGrade
4-Amino-3-cyanobenzoic acidReagent grade, ≥98%
UreaACS reagent, ≥99%
Phosphorus oxychloride (POCl₃)ReagentPlus®, ≥99%
N,N-Diisopropylethylamine (DIPEA)≥99.5%
TolueneAnhydrous, 99.8%
EthanolReagent grade
Sodium Hydroxide (NaOH)Pellets, ACS grade
Hydrochloric Acid (HCl)Concentrated, 37%
Round-bottom flasks-
Reflux condenser with gas trap-
Heating mantle / Oil bath-
Magnetic stirrer and stir bars-
Buchner funnel and filter paper-
Standard laboratory glassware-
Protocol 1: Synthesis of 6-Cyanoquinazoline-2,4(1H,3H)-dione

This protocol is adapted from established procedures for the synthesis of substituted quinazolinediones.[3]

  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix 4-amino-3-cyanobenzoic acid (5.0 g, 28.1 mmol) and urea (10.1 g, 168.6 mmol, 6.0 eq).

  • Heating: Place the flask in an oil bath preheated to 190-200 °C. The solid mixture will melt and then gradually re-solidify as the reaction progresses.

  • Reaction Monitoring: Maintain the temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, dissolving it in a suitable solvent, and eluting on a silica plate.

  • Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid mass will be a brownish color.

  • Purification: a. Add 50 mL of 2 M aqueous sodium hydroxide solution to the flask and heat the mixture with stirring to dissolve the product. b. Filter the hot solution to remove any insoluble impurities. c. Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3. d. A precipitate of 6-cyanoquinazoline-2,4(1H,3H)-dione will form. e. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol. f. Dry the product under vacuum to a constant weight.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the intermediate dione, a procedure common for this class of compounds.[3][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to scrub HCl and excess POCl₃ vapors with a base solution), suspend the dried 6-cyanoquinazoline-2,4(1H,3H)-dione (4.0 g, 21.4 mmol) in phosphorus oxychloride (POCl₃) (40 mL, 428 mmol, 20 eq).

  • Catalyst Addition: To the suspension, add N,N-diisopropylethylamine (DIPEA) (0.74 mL, 4.28 mmol, 0.2 eq) dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 5-6 hours. The suspension should become a clear solution as the reaction proceeds. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. CAUTION: HIGHLY EXOTHERMIC REACTION. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 400 g). c. The product, this compound, will precipitate as a pale yellow or off-white solid. d. Stir the mixture for 30 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

  • Purification: a. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). b. Dry the crude product under vacuum. c. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or toluene to yield the final product as a crystalline solid.

Quantitative Data Summary

StepStarting MaterialReagentsTemp. (°C)Time (h)Expected Yield (%)
14-Amino-3-cyanobenzoic acidUrea (6 eq)190-200385-95
26-Cyanoquinazoline-2,4-dionePOCl₃ (20 eq), DIPEA (0.2 eq)105-1105-690-98
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction scale and experimental conditions.[3]

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Melting Point: To assess the purity of the final crystalline product.

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block for drug discovery and development.

References

  • Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. ResearchGate. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Synthetic method of 2, 4-dichloroquinazoline derivative. Google Patents.
  • Preparation of 2,4-dichloroquinazoline. Google Patents.

Sources

nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions on 2,4-Dichloroquinazoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for ligands targeting a wide range of biological targets.[1][2] Specifically, 2,4-disubstituted quinazoline derivatives are integral to the development of potent kinase inhibitors, including clinically approved drugs like Gefitinib and Imatinib, which have revolutionized cancer therapy.[3][4][5] The starting material, this compound, is a highly valuable building block for synthesizing libraries of these bioactive molecules. Its functionalization relies almost exclusively on Nucleophilic Aromatic Substitution (SNAr), a powerful reaction that allows for the precise and controlled introduction of various functional groups.

This guide provides an in-depth exploration of SNAr reactions on the this compound scaffold. Moving beyond simple procedural lists, we will delve into the mechanistic principles that govern these reactions, explain the causality behind experimental choices, and provide robust, field-proven protocols for researchers in drug discovery and chemical development.

Part 1: Mechanistic Insights and Regioselectivity

A thorough understanding of the underlying reaction mechanism is critical for troubleshooting, optimization, and the rational design of synthetic routes. The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike electrophilic substitutions common to electron-rich aromatic rings, the electron-deficient quinazoline core is primed for attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This initial attack is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the nitrogen atoms, which effectively stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored through the rapid expulsion of the chloride leaving group, yielding the final substituted product.

SNAr_Mechanism cluster_reaction SNAr Pathway Substrate This compound Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Intermediate + Nu⁻ (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Product Substituted Quinazoline Intermediate->Product - Cl⁻ (Fast) LeavingGroup Cl⁻

Caption: General mechanism of SNAr on the quinazoline scaffold.

The Rule of C4: Unraveling Regioselectivity

When performing SNAr on 2,4-dichloroquinazoline, the substitution is highly regioselective. The nucleophile will preferentially attack the C4 position over the C2 position, a phenomenon that is both well-documented and fundamentally important for synthetic design.[1][8][9]

The primary reasons for this pronounced selectivity are electronic:

  • Increased Electrophilicity: The carbon atom at the C4 position is inherently more electrophilic (electron-poor) than the C2 carbon. This is due to the electronic influence of the adjacent heterocyclic nitrogen atom.

  • LUMO Coefficients: Theoretical studies using Density Functional Theory (DFT) confirm this observation. Calculations reveal that the C4 carbon has a significantly higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.[1][2][9][10] A higher LUMO coefficient indicates a greater susceptibility to nucleophilic attack.[2][9][10]

This inherent reactivity difference means that monosubstitution at C4 can be achieved cleanly and efficiently under relatively mild conditions (e.g., room temperature to ~80 °C).[2][8] In contrast, subsequent substitution at the less reactive C2 position requires much harsher conditions, such as higher temperatures (often >100 °C), microwave irradiation, or different catalytic systems.[8][9] This differential reactivity is the key to synthesizing either mono- or di-substituted quinazolines selectively.

The Role of the C6-Carbonitrile Moiety

The presence of the strongly electron-withdrawing carbonitrile (-CN) group at the C6 position plays a crucial role. It further reduces the electron density of the entire quinazoline ring system, thereby activating it towards nucleophilic attack. This effect is analogous to the role of nitro groups in classic SNAr substrates.[10] Consequently, this compound is generally more reactive than its unsubstituted counterpart, potentially allowing for milder reaction conditions and achieving higher yields, especially with weaker nucleophiles.[10]

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for their synthetic endeavors.

General Considerations for SNAr Reactions
  • Solvents: The choice of solvent is critical. Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and acetonitrile are commonly used as they effectively solvate the intermediates.[9] Alcohols like isopropanol and ethanol are also frequently employed, particularly for reactions with amines.[10]

  • Base: The reaction generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically added to neutralize the acid and drive the reaction to completion.[9][10] For reactions involving the deprotonation of weakly acidic nucleophiles (phenols, thiols), a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required.

  • Temperature: Temperature is the primary tool for controlling selectivity. For C4 monosubstitution, reactions are often run at room temperature or moderately heated (e.g., 40-80 °C). For C2 substitution, temperatures are typically elevated to 100-150 °C.[8][9]

  • Inert Atmosphere: While not always strictly necessary, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents like NaH.

  • Reaction Monitoring: Progress should be monitored diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.[10]

Protocol 1: Regioselective C4-Amination

This protocol describes the most common application: the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Solvent (e.g., Isopropanol, Dioxane, or Acetonitrile)

  • Base: N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

Procedure:

  • To a clean, dry reaction vessel, add this compound.

  • Add the chosen solvent (e.g., Isopropanol) to create a solution or suspension (typically 0.1-0.5 M concentration).

  • Add the amine nucleophile, followed by the DIPEA.

  • Stir the reaction mixture at a set temperature (start at room temperature; if no reaction, gently warm to 60-80 °C).

  • Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-12 hours).[9]

  • Upon completion, cool the mixture to room temperature. Often, the product will precipitate from the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with water to remove any amine salts. Dry the product under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Workflow_Amination cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Setup Combine Substrate (1 eq), Amine (1.1 eq), DIPEA (1.5 eq) in Isopropanol React Stir at RT to 80°C (2-12 h) Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool to RT. Filter precipitate OR Liquid-liquid extraction Monitor->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Analyze Confirm structure by NMR, MS Purify->Analyze

Caption: Experimental workflow for C4-amination of this compound.

Protocol 2: Regioselective C4 O-Arylation/Alkylation (Phenols/Alcohols)

This reaction requires the in situ generation of a more potent alkoxide or phenoxide nucleophile.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.2 eq)

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, add the alcohol or phenol.

  • Dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH or t-BuOK portion-wise. Caution: NaH reacts with protic solvents to produce flammable H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., 60-80 °C) may be required.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography.

Protocol 3: Regioselective C4 S-Arylation/Alkylation (Thiols)

Similar to alcohols, thiols are typically converted to the highly nucleophilic thiolate for efficient reaction.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq) or Et₃N (1.5 eq)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound and the thiol in the chosen solvent.

  • Add the base (e.g., K₂CO₃) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C). The formation of the thiolate and subsequent substitution will proceed.[11]

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Sequential Disubstitution for 2,4-Difunctionalized Quinazolines

This protocol allows for the synthesis of 2,4-disubstituted quinazolines, often with different nucleophiles at each position.

Step A: Synthesis of the C4-Substituted Intermediate

  • Follow Protocol 1, 2, or 3 to synthesize and isolate the desired 2-chloro-4-(substituted)-quinazoline-6-carbonitrile intermediate. Ensure the product is pure before proceeding.

Step B: Substitution at the C2 Position

  • Dissolve the C4-substituted intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., isopropanol, dioxane, or DMF).

  • Add the second nucleophile (can be the same or different from the first, 1.2 - 2.0 eq) and a suitable base.

  • Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) or use a microwave reactor.[8][9] These more forcing conditions are necessary to overcome the lower reactivity of the C2 position.

  • Monitor the reaction carefully by LC-MS until the starting material is consumed.

  • Follow a standard aqueous workup and purification procedure as described in the previous protocols.

Part 3: Data Summary and Analytical Validation

Table 1: Representative Reaction Conditions for C4-Substitution
Nucleophile ClassRepresentative NucleophileCommon SolventsBaseTypical Temperature (°C)Typical Time (h)Ref.
Primary Amines Aniline, BenzylamineIsopropanol, Acetonitrile, DioxaneDIPEA, Et₃N25 - 802 - 12[9][10]
Secondary Amines Morpholine, PiperidineTHF, IsopropanolDIPEA, Et₃N25 - 822 - 24[2]
Phenols Phenol, 4-MethoxyphenolAnhydrous THF, DMFNaH, t-BuOK25 - 804 - 16[12]
Thiols Thiophenol, Benzyl MercaptanDMF, AcetonitrileK₂CO₃, Et₃N25 - 601 - 6[11]
Confirming the Outcome: The Role of NMR Spectroscopy

Given the possibility of forming two different regioisomers (C2 vs. C4 substitution), it is imperative to confirm the structure of the product unequivocally. While many reports assume the C4 substitution based on established precedent, rigorous characterization is a hallmark of good science.[1][2] Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for this purpose. For a C4-substituted product where the nucleophile was a primary amine (R-NH₂), a correlation is expected between the N-H proton of the newly introduced amine and the C5 and C8a carbons of the quinazoline ring, providing definitive proof of the substitution pattern.[1][9]

Conclusion

The this compound scaffold is a powerful and versatile platform for the synthesis of biologically active compounds. Its reactivity in nucleophilic aromatic substitution reactions is characterized by a high degree of regioselectivity, favoring substitution at the C4 position under mild conditions. By modulating reaction parameters, particularly temperature, chemists can selectively functionalize either the C4 position or, sequentially, both the C4 and C2 positions. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently utilize this important synthetic building block in the pursuit of novel therapeutics.

References

  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • ResearchGate. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. Available at: [Link]

  • PubMed. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2012). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • PubMed. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Available at: [Link]

  • Oriental Journal of Chemistry. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Available at: [Link]

  • PubMed Central (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • ResearchGate. (2021). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. Available at: [Link]

  • Semantic Scholar. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Available at: [Link]

  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • MDPI. (2021). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Available at: [Link]

  • PubMed Central (PMC). (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available at: [Link]

  • ResearchGate. (2021). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • National Institutes of Health (NIH). (2018). The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2022). The Nitrile Bis-Thiol Bioconjugation Reaction - PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Regioselective Synthesis of 4-amino-2-chloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the regioselective synthesis of 4-amino-2-chloroquinazoline-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a robust three-step process, commencing with the formation of a quinazoline-2,4-dione precursor, followed by a double chlorination, and culminating in a highly regioselective nucleophilic aromatic substitution (SNAr). This guide elucidates the mechanistic underpinnings of the observed regioselectivity, supported by established theoretical and experimental data. Detailed, step-by-step protocols for each synthetic transformation are provided, along with recommendations for reaction monitoring, purification, and characterization.

Introduction

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The specific functionalization of the quinazoline ring is crucial for modulating pharmacological activity. The title compound, 4-amino-2-chloroquinazoline-6-carbonitrile, is a valuable building block that allows for further diversification at the 2-position, making it a highly sought-after intermediate in drug discovery programs.

The synthesis of this molecule hinges on the controlled and regioselective introduction of the amino group at the C4 position, in the presence of a chlorine atom at the C2 position. This regioselectivity is not arbitrary and is governed by the electronic properties of the 2,4-dichloroquinazoline intermediate.

Overall Synthetic Strategy

The synthesis of 4-amino-2-chloroquinazoline-6-carbonitrile is efficiently achieved through a three-step sequence starting from 2-amino-5-cyanobenzoic acid. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Regioselective Amination 2-amino-5-cyanobenzoic_acid 2-amino-5-cyanobenzoic acid quinazoline-2,4-dione-6-carbonitrile Quinazoline-2,4-dione-6-carbonitrile 2-amino-5-cyanobenzoic_acid->quinazoline-2,4-dione-6-carbonitrile Urea, heat 2,4-dichloroquinazoline-6-carbonitrile This compound quinazoline-2,4-dione-6-carbonitrile->this compound POCl3, base 4-amino-2-chloroquinazoline-6-carbonitrile 4-amino-2-chloroquinazoline-6-carbonitrile This compound->4-amino-2-chloroquinazoline-6-carbonitrile NH3 source, solvent

Figure 1: Overall synthetic workflow for 4-amino-2-chloroquinazoline-6-carbonitrile.

Mechanistic Insight: The Basis of Regioselectivity

The key to the successful synthesis of the target molecule lies in the regioselective amination of the this compound intermediate. The nucleophilic attack of an amine preferentially occurs at the C4 position over the C2 position. This phenomenon is well-documented and can be explained by considering the electronic structure of the quinazoline ring.[1][2][3]

Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position of the 2,4-dichloroquinazoline ring has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[1][3] This makes the C4 position more electrophilic and, therefore, more susceptible to nucleophilic attack. The activation energy for the nucleophilic attack at the C4 position is calculated to be lower than that at the C2 position, further supporting the observed regioselectivity.[1][3]

Regioselectivity_Mechanism Intermediate This compound C4_Attack Nucleophilic attack at C4 (more favorable) Intermediate->C4_Attack Higher LUMO coefficient Lower activation energy C2_Attack Nucleophilic attack at C2 (less favorable) Intermediate->C2_Attack Lower LUMO coefficient Higher activation energy Nucleophile Amine (Nu-H) Nucleophile->C4_Attack Nucleophile->C2_Attack Product 4-Amino-2-chloroquinazoline-6-carbonitrile C4_Attack->Product Proton transfer & loss of Cl-

Figure 2: Rationale for the regioselective amination at the C4 position.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Part 1: Synthesis of Quinazoline-2,4-dione-6-carbonitrile

This procedure is adapted from established methods for the synthesis of quinazoline-2,4-diones from anthranilic acids.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-amino-5-cyanobenzoic acid162.1510.0 g0.0617
Urea60.0637.0 g0.616

Protocol:

  • Combine 2-amino-5-cyanobenzoic acid and urea in a round-bottom flask equipped with a reflux condenser and a gas outlet.

  • Heat the mixture in an oil bath to 190-200 °C. The mixture will melt and ammonia gas will be evolved.

  • Maintain the temperature and continue heating for 4-6 hours, or until the evolution of ammonia ceases.

  • Allow the reaction mixture to cool to room temperature. The solidified mass is then treated with 1 M sodium hydroxide solution (100 mL) and heated to boiling to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 80 °C.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound

This procedure is based on standard methods for the chlorination of quinazoline-2,4-diones.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Quinazoline-2,4-dione-6-carbonitrile187.155.0 g0.0267
Phosphorus oxychloride (POCl₃)153.3350 mL-
N,N-dimethylaniline121.182.5 mL-

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend quinazoline-2,4-dione-6-carbonitrile in phosphorus oxychloride.

  • Carefully add N,N-dimethylaniline dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Regioselective Synthesis of 4-amino-2-chloroquinazoline-6-carbonitrile

This protocol utilizes the established regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines.[1][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound224.032.0 g0.0089
Ammonium hydroxide (28-30% solution)35.0520 mL-
Tetrahydrofuran (THF)72.1140 mL-

Protocol:

  • Dissolve this compound in THF in a pressure-rated sealed tube.

  • Add the ammonium hydroxide solution to the tube.

  • Seal the tube and heat the reaction mixture to 80-90 °C in an oil bath for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure.

  • The resulting aqueous suspension is filtered, and the collected solid is washed with water.

  • Dry the product in a vacuum oven.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Confirm the structure of the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry. 2D-NMR techniques such as HMBC and NOESY can be used to unequivocally confirm the regiochemistry of the amino group at the C4 position.[1][3]

Summary of Key Data

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield
Quinazoline-2,4-dione-6-carbonitrileC₉H₅N₃O₂187.1580-90%
This compoundC₉H₃Cl₂N₃224.0375-85%
4-amino-2-chloroquinazoline-6-carbonitrileC₉H₅ClN₄204.6285-95%

Conclusion

The regioselective synthesis of 4-amino-2-chloroquinazoline-6-carbonitrile has been detailed in a reliable and reproducible three-step process. The key to this synthesis is the electronically driven, preferential nucleophilic attack at the C4 position of the 2,4-dichloroquinazoline intermediate. The provided protocols are based on established literature precedents and offer a clear pathway for obtaining this valuable building block for drug discovery and medicinal chemistry applications.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis of 2,4-dichloroquinazoline. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.
  • The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy. ResearchGate. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. PubMed. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Application Notes & Protocols for 2,4-dichloroquinazoline-6-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that can provide high-affinity ligands for a diverse array of biological targets.[2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3][4] Notably, this scaffold is at the core of several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain cancers by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[5][6]

The power of the quinazoline scaffold lies in its versatile and tunable nature. The strategic functionalization of the ring at various positions allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Among the many available building blocks, 2,4-dichloroquinazoline-6-carbonitrile has emerged as a particularly valuable and versatile starting material for the synthesis of next-generation targeted therapies.

This technical guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its derivatization, and discuss the biological significance of the resulting compounds.

The Strategic Advantage of this compound

The utility of this specific building block is rooted in three key molecular features: the differential reactivity of the two chlorine atoms and the synthetic versatility of the 6-carbonitrile group.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position.[1][7] This differential reactivity is a cornerstone of its synthetic utility, allowing for a controlled, stepwise introduction of different functional groups. DFT calculations have shown that the carbon atom at the C4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[1][8] This enables researchers to first introduce a diversity element at C4 under mild conditions, and then, if desired, introduce a second, different element at C2 under more forcing conditions.

  • The 6-Carbonitrile as a Key Modulator and Synthetic Handle: The electron-withdrawing nature of the nitrile group at the C6 position influences the overall electronic properties of the quinazoline ring, which can impact biological activity and target engagement.[9][10] More importantly, the nitrile group is a versatile synthetic handle that can be transformed into a variety of other critical functional groups, including:

    • Primary Amines (-CH₂NH₂): Essential for forming hydrogen bonds or salt bridges with protein targets.

    • Carboxylic Acids (-COOH): Can act as a key binding group or improve solubility.

    • Tetrazoles (-CN₄H): A well-established bioisostere for carboxylic acids, often offering improved metabolic stability and pharmacokinetic properties.[11]

This combination of features allows for the creation of large, diverse chemical libraries from a single, readily accessible starting material, accelerating the drug discovery process.

Core Synthetic Strategies and Protocols

The derivatization of this compound primarily revolves around a sequential nucleophilic aromatic substitution (SNAr) strategy, followed by modification of the nitrile group.

Protocol 1: Regioselective Substitution at the C4-Position

This protocol describes the general procedure for the regioselective substitution of the C4-chloro group with an amine nucleophile, a common first step in the synthesis of kinase inhibitors.

Rationale: The reaction is typically performed in a polar protic solvent like isopropanol or ethanol at elevated temperatures to facilitate the SNAr reaction. The use of microwave irradiation can significantly reduce reaction times from hours to minutes.[12] The choice of amine is critical as this moiety will often be directed towards the solvent-exposed region of an ATP-binding pocket in a kinase.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 3-chloro-4-fluoroaniline)

  • Solvent: Isopropanol (i-PrOH) or Ethanol (EtOH)

  • Optional base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add the desired amine (1.0-1.2 eq).

  • If the amine salt is used or if the amine is not a strong base, add DIPEA (1.1-1.5 eq) to the reaction mixture to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 2-12 hours. Alternatively, heat in a microwave reactor at 80-120 °C for 10-30 minutes.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold isopropanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Substitution at the C2-Position

This protocol outlines the substitution of the remaining chlorine at the C2 position. This step requires more forcing conditions due to the lower reactivity of the C2 position.

Rationale: The electron-donating character of the newly introduced amino group at C4 further deactivates the C2 position towards nucleophilic attack. Therefore, higher temperatures and often a higher boiling point solvent like N,N-Dimethylacetamide (DMA) or 1-butanol are required to drive the reaction to completion.

Materials:

  • 2-chloro-4-(substituted-amino)quinazoline-6-carbonitrile (from Protocol 1)

  • Second desired primary or secondary amine

  • Solvent: N,N-Dimethylacetamide (DMA) or 1-Butanol

  • Optional base: DIPEA or Potassium Carbonate (K₂CO₃)

Procedure:

  • Dissolve the 2-chloro-4-(substituted-amino)quinazoline-6-carbonitrile (1.0 eq) in DMA.

  • Add the second amine nucleophile (1.5-3.0 eq). A larger excess is often required.

  • Add a base such as DIPEA or K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Transformation of the 6-Carbonitrile Group

The following protocols detail common transformations of the nitrile group, which serves as a versatile synthetic handle.

Rationale: The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, often improving metabolic stability and cell permeability.[11] The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide salt. The use of a Lewis acid like zinc chloride can catalyze the reaction by activating the nitrile.[13]

Materials:

  • 6-cyanoquinazoline derivative

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)

  • Solvent: N,N-Dimethylformamide (DMF) or Water

Procedure:

  • In a round-bottom flask, suspend the 6-cyanoquinazoline derivative (1.0 eq), sodium azide (2.0-3.0 eq), and zinc chloride (1.0-1.5 eq) in DMF.

  • Heat the mixture to 100-130 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid (1M).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by filtration.

  • Wash the solid with water and dry under vacuum.

Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Strong acids like sulfuric acid or hydrochloric acid are commonly used at high temperatures.[14][15]

Materials:

  • 6-cyanoquinazoline derivative

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

Procedure (Acid Hydrolysis):

  • Carefully add the 6-cyanoquinazoline derivative to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (100-120 °C) for 4-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~3-4 with a concentrated sodium hydroxide solution to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Rationale: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[16][17] Catalytic hydrogenation is often preferred for its milder conditions and better functional group tolerance.

Materials:

  • 6-cyanoquinazoline derivative

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)

  • Solvent: Methanol or Ethanol, often with ammonia (to suppress secondary amine formation)

  • Hydrogen Source: Hydrogen gas balloon or Parr hydrogenator

Procedure (Catalytic Hydrogenation):

  • In a suitable pressure vessel, dissolve the 6-cyanoquinazoline derivative in methanol containing ~7N ammonia.

  • Add a catalytic amount of Raney Nickel (as a slurry in water) or 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be purified by chromatography.

Data Presentation: Application in Kinase Inhibitor Synthesis

The true value of this compound is demonstrated by the potent biological activity of its derivatives. The following table presents representative data for quinazoline-based inhibitors targeting key kinases in oncology, illustrating the impact of substitutions at the C4 and C6 positions.

Compound IDC4-SubstituentC6-SubstituentTarget KinaseIC₅₀ (nM)Reference
Gefitinib 3-chloro-4-fluoroanilineMethoxyEGFR25.42[10]
Erlotinib 3-ethynylanilineMethoxyEGFR33.25[10]
Compound A 3-chloro-4-fluoroanilineNitroEGFR46.90[9]
Compound B 4-((3-fluorobenzyl)oxy)anilineArylureidoEGFR17.32[10]
Compound C 4-((phenylsulfonyl)methyl)aniline(not specified)VEGFR-264.8[7]
Compound D 3-ethynylaniline(not specified)VEGFR-2734[7]

Note: This table is illustrative and compiles data from various quinazoline derivatives to highlight structure-activity relationships. Compounds A-D are representative examples from the cited literature and not necessarily synthesized from the 6-carbonitrile precursor.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general synthetic workflow for creating a library of diverse quinazoline derivatives starting from this compound.

G cluster_c2 C2 Modification cluster_c6 C6-Nitrile Transformation (Protocol 3) start 2,4-dichloroquinazoline- 6-carbonitrile step1 Regioselective SNAr at C4 (Protocol 1) start->step1 R¹-NH₂ intermediate1 2-chloro-4-amino- quinazoline-6-carbonitrile step1->intermediate1 step2 SNAr at C2 (Protocol 2) intermediate1->step2 R²-NH₂ step3a Hydrolysis intermediate1->step3a step3b Reduction intermediate1->step3b step3c Cycloaddition intermediate1->step3c product1 2,4-diamino- quinazoline-6-carbonitrile step2->product1 product2 Carboxylic Acid Derivative step3a->product2 product3 Aminomethyl Derivative step3b->product3 product4 Tetrazole Derivative step3c->product4

Caption: General synthetic workflow for derivatization.

Targeted Signaling Pathway: EGFR Inhibition

Many potent inhibitors derived from the quinazoline scaffold target the EGFR signaling pathway, which is often dysregulated in non-small-cell lung cancer (NSCLC).[5][9] The diagram below shows a simplified representation of this pathway and the point of inhibition.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Phosphorylates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Proliferation Proliferation RAS_RAF->Proliferation leads to Survival Survival PI3K_AKT->Survival leads to

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern drug discovery. Its predictable, regioselective reactivity allows for the controlled and efficient synthesis of diverse compound libraries. The C6-nitrile group provides an additional layer of synthetic flexibility, enabling its transformation into key pharmacophoric features like amines, carboxylic acids, and tetrazoles. As the demand for highly selective and potent targeted therapies continues to grow, particularly in oncology, the strategic application of scaffolds like this compound will remain a critical component of the medicinal chemist's toolkit, paving the way for the discovery of novel and effective medicines.

References

  • Al-Otaibi, J. S., et al. (2018). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 23(7), 1648. [Link]

  • Azevedo, S. C., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry, 64, 116761. [Link]

  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Gomaa, H. A. M., et al. (2023). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 15(19), 1685-1704. [Link]

  • Li, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668914. [Link]

  • Antypenko, O., et al. (2016). Synthesis of 6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones and Their Anticancer Activity. Acta Chimica Slovenica, 63(3), 638-645. [Link]

  • de Castro Barbosa, M. L., et al. (2014). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 25(12), 2163-2186. [Link]

  • Kappe, T. (1967). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 89(11), 2697-2702. [Link]

  • Zhang, G., et al. (2016). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3569-3572. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

  • ResearchGate (2021). The reported VEGFR-2 inhibitors (A) the designed VEGFR-2 inhibitors (B)... [Link]

  • ResearchGate (2021). The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives... [Link]

  • Al-Ostoot, F. H., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 19(9), 834-847. [Link]

  • de Castro Barbosa, M. L., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 22-33. [Link]

  • Al-Ghorbani, M., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1313-1331. [Link]

  • de Farias, B. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

  • Martinkova, L., & Vesela, A. B. (2013). Biocatalytic hydrolysis of nitriles. Current Organic Chemistry, 17(2), 159-175. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Google Patents (1970). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Organic Chemistry Portal (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents (2009).
  • El-Sayed, N. N. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][9][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]

  • Google Patents (2012).
  • Organic Chemistry Portal (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Clark, J. (2015). Reducing nitriles to primary amines. Chemguide. [Link]

  • Bonanomi, M., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(17), 9695-9764. [Link]

  • Organic Chemistry Portal (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • Semantic Scholar (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. [Link]

  • Chemistry LibreTexts (2023). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry For Everyone (2024). How To Reduce A Nitrile To An Amine? [Link]

  • ResearchGate (2024). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Singh, S., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100806. [Link]

  • Kim, D., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling with 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinazolines in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern drug discovery, recognized as a "privileged" heterocyclic motif due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of this core structure is, therefore, of paramount importance to medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2] This application note provides a comprehensive guide to the Suzuki coupling of 2,4-dichloroquinazoline-6-carbonitrile, a key intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. The presence of two distinct chlorine atoms and a cyano group presents unique challenges and opportunities for selective functionalization, which this protocol will address in detail.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition Ar-Pd(II)(L)n-R' Ar-Pd(II)(L)n-R' Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R' Transmetalation Ar-Pd(II)(L)n-R'->Pd(0)Ln Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)(L)n-R'->Ar-R' Ar-X Ar-X Ar-X->Ar-Pd(II)(L)n-X R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Ar-Pd(II)(L)n-R' Base Base Base->Ar-Pd(II)(L)n-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Challenges in the Suzuki Coupling of this compound

The Suzuki coupling of this compound presents a key challenge in achieving regioselectivity. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by the palladium catalyst.[6] However, achieving selective monosubstitution at the C4 position can be complicated by competing hydrolysis of the C4-chloro group under the basic reaction conditions.[6] Furthermore, forcing conditions may lead to disubstitution. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for controlling the reaction outcome.

Detailed Experimental Protocol

This protocol is designed for the selective Suzuki coupling at the C4 position of this compound.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Catalyst: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%) or PdCl₂(dppf) (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (5 mol%)

  • Base: Na₂CO₃ (sodium carbonate) (2.0 equivalents) or K₂CO₃ (potassium carbonate) (2.0 equivalents)[7]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v)[8]

  • Inert Gas: Argon or Nitrogen

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Condenser (if refluxing)

  • Inert gas supply (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water or toluene/water) to the flask. The reaction concentration should be approximately 0.1 M with respect to the quinazoline substrate.

  • Reaction Execution: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-chloroquinazoline-6-carbonitrile.

Suzuki_Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound, boronic acid, catalyst, and base to Schlenk flask Add Solvents Add degassed solvent mixture Add Reactants->Add Solvents Inert Atmosphere Establish inert atmosphere (Ar or N2) Inert Atmosphere->Add Reactants Heat and Stir Heat to 80-100 °C with stirring Add Solvents->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool to RT, dilute with EtOAc Monitor Progress->Cool and Dilute Wash Wash with water and brine Cool and Dilute->Wash Dry and Concentrate Dry over Na2SO4, concentrate Wash->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Caption: Experimental workflow for the Suzuki coupling protocol.

Key Experimental Considerations and Causality

  • Catalyst and Ligand Selection: For coupling with aryl chlorides, which are generally less reactive than bromides or iodides, the choice of catalyst and ligand is critical.[9] Pd(PPh₃)₄ is a versatile catalyst, but for more challenging couplings, a catalyst with more electron-rich and bulky phosphine ligands, such as those found in PdCl₂(dppf), can be more effective.[10] These ligands facilitate the oxidative addition step and promote reductive elimination.

  • The Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[2][11] Inorganic bases like Na₂CO₃ and K₂CO₃ are commonly used. The choice and strength of the base can influence the reaction rate and selectivity.

  • Solvent System: A mixture of an organic solvent and water is often employed.[12] The organic solvent (e.g., dioxane, toluene) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is crucial to prevent the oxidation of the Pd(0) catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion Inactive catalystEnsure the catalyst is fresh and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Inefficient baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Formation of side products (e.g., hydrolysis at C4) Reaction conditions too harshLower the reaction temperature or use a milder base like K₂CO₃.
Protodeboronation of the boronic acid Presence of excess water or acidic impuritiesUse freshly opened boronic acid or a more stable boronic ester (e.g., pinacol ester).[10] Ensure the base is anhydrous if using a non-aqueous system.
Disubstitution at C2 and C4 High catalyst loading or prolonged reaction timeReduce the catalyst loading to 1-3 mol% and monitor the reaction closely to stop it once the monosubstituted product is maximized.

Data Presentation: Representative Substrate Scope

The following table provides expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on literature precedents for similar substrates.[7][13]

Entry Arylboronic Acid Expected Product Anticipated Yield (%)
1Phenylboronic acid2-chloro-4-phenylquinazoline-6-carbonitrile70-85
24-Methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)quinazoline-6-carbonitrile75-90
33-Fluorophenylboronic acid2-chloro-4-(3-fluorophenyl)quinazoline-6-carbonitrile65-80
44-Acetylphenylboronic acid4-(4-acetylphenyl)-2-chloroquinazoline-6-carbonitrile60-75
5Thiophene-2-boronic acid2-chloro-4-(thiophen-2-yl)quinazoline-6-carbonitrile55-70

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PMC - NIH. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. Wiley Online Library. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. NIH. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 2,4-Dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules, including several clinically approved drugs.[1][2] This guide provides an in-depth exploration of synthetic strategies for derivatizing 2,4-dichloroquinazoline-6-carbonitrile, a versatile starting material for creating novel therapeutic agents. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discuss the structure-activity relationships of the resulting derivatives, with a particular focus on their role as tyrosine kinase inhibitors.

Introduction: The Strategic Value of this compound

This compound is a highly valuable starting block for drug discovery programs. Its utility stems from three key structural features:

  • The Quinazoline Core: This heterocyclic system is a bioisostere for purine and is adept at forming critical hydrogen bond interactions within the ATP-binding sites of various kinases.[3] This has led to the development of numerous kinase inhibitors for cancer therapy.[4][5][6]

  • Differentiated Chlorine Reactivity: The chlorine atoms at the C4 and C2 positions exhibit distinct electrophilicity. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[7][8][9] This predictable regioselectivity is the foundation for controlled, stepwise synthesis, allowing for the precise installation of different functionalities at these two sites. Theoretical studies, including Density Functional Theory (DFT) calculations, confirm that the carbon at the C4 position possesses a higher LUMO coefficient, making it the preferred site for nucleophilic attack.[8][10]

  • The 6-Carbonitrile Group: The cyano group at the C6 position is a potent electron-withdrawing group that can influence the electronic properties of the entire ring system. It can also serve as a key pharmacophoric element, engaging in specific interactions with biological targets, or act as a synthetic handle for further chemical modifications.[6]

The strategic combination of these features enables the generation of vast and diverse chemical libraries, making this scaffold a focal point for targeting diseases ranging from cancer to microbial infections.[2][11][12]

Core Synthetic Strategies & Protocols

The derivatization of this compound primarily relies on two powerful and complementary synthetic strategies: sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Strategy I: Sequential Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the C4 and C2 positions allows for a highly controlled, sequential substitution pathway. The first substitution occurs under mild conditions at the more electrophilic C4 position, while the second substitution at the C2 position requires more forcing conditions due to the deactivating effect of the first substituent.[9][13]

G A This compound B 2-Chloro-4-(Nu1)-quinazoline-6-carbonitrile A->B  Nucleophile 1 (Nu1-H)  Mild Conditions  (e.g., RT to 60°C) C 2-(Nu2)-4-(Nu1)-quinazoline-6-carbonitrile B->C  Nucleophile 2 (Nu2-H)  Forcing Conditions  (e.g., >100°C, Reflux)

Figure 1: Sequential SNAr Workflow.

Protocol 1: Regioselective Monosubstitution at the C4-Position (Amination)

This protocol details the selective reaction of an amine at the C4 position. Substituted anilines are commonly used nucleophiles in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.[8]

Objective: To synthesize a 2-chloro-4-(arylamino)quinazoline-6-carbonitrile derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.0-1.2 eq)

  • Solvent: Isopropanol (IPA) or Ethanol

  • Base (optional): N,N-Diisopropylethylamine (DIEA) (1.1-1.5 eq)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

  • Dissolve the starting material in isopropanol (approx. 0.1 M concentration).

  • Add the substituted aniline to the solution, followed by DIEA if used. The base can help scavenge the HCl byproduct and accelerate the reaction.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction is typically complete within 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol and then with a non-polar solvent like hexane to remove impurities.

  • Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Self-Validation & Characterization:

  • 1H NMR: Expect to see characteristic signals for the quinazoline and aniline protons. The disappearance of the starting material signals confirms reaction completion.

  • LC-MS: Confirm the molecular weight of the desired product. Purity should be >95%.

Protocol 2: Disubstitution via SNAr at the C2-Position

This protocol describes the substitution of the remaining chlorine at the C2 position, which requires more energy due to the deactivation of the ring by the C4-substituent.[13]

Objective: To synthesize a 2,4-diaminoquinazoline-6-carbonitrile derivative from the product of Protocol 1.

Materials:

  • 2-Chloro-4-(arylamino)quinazoline-6-carbonitrile (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed reaction vial or a flask equipped with a reflux condenser, dissolve the 2-chloro-4-(arylamino)quinazoline-6-carbonitrile intermediate in 1,4-dioxane.

  • Add an excess of the secondary amine. Using the amine as both nucleophile and base is common.

  • Heat the reaction mixture to reflux (approx. 101 °C for dioxane) or higher (up to 150 °C in NMP) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the final 2,4-disubstituted product.

Causality Behind Choices:

  • Solvent: High-boiling, polar aprotic solvents like dioxane or NMP are used to achieve the necessary high temperatures and to solubilize the quinazoline intermediates.[13]

  • Temperature: The increased temperature provides the activation energy needed to overcome the higher energy barrier for substitution at the less reactive C2 position.

Strategy II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties, which are often key for potent biological activity.[14][15][16] The reaction typically shows selectivity for the C4 position under controlled conditions.

G cluster_0 Reaction Conditions A 2,4-Dichloroquinazoline- 6-carbonitrile B 2-Chloro-4-aryl- quinazoline-6-carbonitrile A->B  Suzuki Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) BoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Base Base (e.g., Na2CO3) Solvent Solvent (e.g., Dioxane/H2O)

Figure 2: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol 3: Regioselective Suzuki Coupling at the C4-Position

Objective: To synthesize a 2-chloro-4-aryl-quinazoline-6-carbonitrile derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Base: Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Combine this compound, the arylboronic acid, and Na₂CO₃ in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Add the degassed dioxane/water solvent system, followed by the Pd(dppf)Cl₂ catalyst.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, stirring under the inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Optimization of Suzuki Coupling: The success of a Suzuki coupling often hinges on careful optimization of its parameters. Automated feedback systems can accelerate this process significantly.[17][18]

ParameterCommon OptionsRationale & Causality
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃The choice of catalyst and its associated ligands is crucial. Ligands like dppf or PPh₃ stabilize the Pd(0) species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[15][17]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to facilitate the transmetalation step. Stronger bases like K₃PO₄ are often effective for less reactive substrates.[15][19]
Solvent Dioxane/H₂O, Toluene/H₂O, DMEA biphasic or polar aprotic system is required to dissolve both the organic-soluble quinazoline and the often water-soluble base and boronic acid salt.[20]
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.

Biological Activity & Structure-Activity Relationships (SAR)

Derivatives of 2,4-dichloroquinazoline are renowned for their potent activity as tyrosine kinase inhibitors (TKIs).[6][21][22] A primary target is the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[4][5]

G cluster_EGFR Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor ATP_Site ATP Binding Site Quinazoline->ATP_Site Blocks ATP Binding Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Figure 3: Simplified EGFR Signaling and Inhibition.

The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, binding reversibly to the kinase's ATP pocket. Key interactions typically involve hydrogen bonds between the N1 and N3 atoms of the quinazoline ring and the hinge region of the kinase.[23]

Key Structure-Activity Relationships for EGFR Inhibition:

PositionSubstituent TypeImpact on Activity & Rationale
C4 Substituted Anilines (e.g., 3-chloro-4-fluoroaniline)Crucial for Potency. The aniline moiety extends into a hydrophobic pocket, and specific substituents can form additional interactions, significantly enhancing binding affinity and selectivity.[23]
C2 Small, neutral groupsGenerally, large groups are not well-tolerated at this position. It often remains unsubstituted or carries a small group that does not sterically clash with the binding site.
C6 Cyano, Methoxy, small solubilizing groupsModulates Properties. The 6-cyano group can be a key pharmacophore. Modifications at the C6 and C7 positions are used to fine-tune properties like solubility, metabolism, and to target specific mutant forms of EGFR.[5][6]
C7 Alkoxy chains with terminal aminesImproves Pharmacokinetics. Long alkoxy chains (e.g., methoxy, ethoxy) with basic amine termini are frequently incorporated to enhance solubility and cell permeability, which are critical for oral bioavailability.

Conclusion and Future Perspectives

This compound is a demonstrably powerful and versatile platform for the synthesis of biologically active molecules. The predictable regioselectivity of its chlorine atoms enables chemists to employ robust and sequential SNAr and cross-coupling reactions to build complex and diverse molecular architectures. The deep understanding of the SAR for quinazoline-based kinase inhibitors continues to drive the design of next-generation therapeutics, including covalent inhibitors that target resistant mutations and multi-target agents designed to combat complex diseases. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this exceptional scaffold in their quest for novel medicines.

References

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution - Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH.
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline - NIH.
  • Buy this compound (EVT-356374) - EvitaChem.
  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate.
  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate.
  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed.
  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central.
  • Recent advances in the biological activity of quinazoline - ResearchGate.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH.
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed.
  • Biological activity of Quinazoline: A Review - International Journal of Pharma Sciences and Research.
  • Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives - JOCPR.
  • Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central.
  • Design, Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,4-Disubstituted Quinazoline Derivatives - JOCPR.
  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing).
  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature.
  • Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - NIH.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - LASSBio.
  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - NIH.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate.
  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents - Semantic Scholar.
  • 2,4-Dichloroquinazoline synthesis - ChemicalBook.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Scheme 11 Synthesis of 2,4-dichloroquinazoline - ResearchGate.
  • 150449-98-2, this compound Formula - ECHEMI.
  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing.

Sources

The Strategic Role of 2,4-Dichloroquinazoline-6-carbonitrile in the Synthesis of Next-Generation EGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] These targeted therapies have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations.[2] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical efficacy.[2] The ongoing quest for more potent and selective inhibitors, particularly those active against resistance mutations, has led to the exploration of diverse synthetic routes and novel starting materials. Among these, 2,4-dichloroquinazoline-6-carbonitrile has emerged as a key building block, offering a strategic entry point for the synthesis of advanced EGFR inhibitors. This document provides a detailed guide to its application, including synthetic protocols and mechanistic insights.

Physicochemical Properties of this compound

This compound is a crystalline solid with the molecular formula C₉H₃Cl₂N₃. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number150449-98-2
Molecular Weight224.05 g/mol [3]
Boiling Point354.9 ± 24.0 °C (Predicted)[3]
Density1.57 ± 0.1 g/cm³ (Predicted)[3]

The EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[4] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[4] In many cancers, mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell growth.[2]

Quinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain and blocking its autophosphorylation and subsequent downstream signaling.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF EGF->EGFR RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline EGFR Inhibitor Inhibitor->Dimerization Inhibits

Figure 1: Simplified EGFR Signaling Pathway and Mechanism of Quinazoline Inhibitors.

Synthetic Strategy: The Role of this compound

The synthesis of quinazoline-based EGFR inhibitors typically involves the construction of the core quinazoline ring followed by the introduction of the key aniline moiety at the C4 position. This compound serves as an excellent starting material for this purpose due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[6] This regioselectivity allows for the controlled, stepwise introduction of different substituents.

The general synthetic workflow is as follows:

Synthesis_Workflow Start 2,4-Dichloroquinazoline- 6-carbonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Aniline Substituted Aniline (e.g., 3-ethynylaniline) Aniline->SNAr Intermediate 4-Anilino-2-chloroquinazoline- 6-carbonitrile SNAr->Intermediate Final_Steps Further Functionalization (e.g., at C2 position) Intermediate->Final_Steps EGFR_Inhibitor EGFR Inhibitor Final_Steps->EGFR_Inhibitor

Figure 2: General synthetic workflow for EGFR inhibitors using this compound.

Detailed Application Protocols

The following protocols provide detailed procedures for the synthesis of key intermediates in the preparation of EGFR inhibitors, starting from this compound.

Protocol 1: Synthesis of 4-(3-Ethynylphenylamino)-2-chloroquinazoline-6-carbonitrile (A Key Precursor for Erlotinib Analogues)

This protocol details the regioselective nucleophilic aromatic substitution of this compound with 3-ethynylaniline.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Isopropanol (IPA)

  • Hydrochloric acid (HCl) in isopropanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in isopropanol, add 3-ethynylaniline (1.0-1.2 eq).

  • Add a catalytic amount of HCl in isopropanol to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product as a solid.

Protocol 2: Synthesis of 4-(3-Chloro-4-fluorophenylamino)-2-chloroquinazoline-6-carbonitrile (A Key Precursor for Gefitinib Analogues)

This protocol describes the synthesis of a key intermediate for gefitinib analogues.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Acetic acid

  • Methanol

  • Deionized water

Procedure:

  • Suspend this compound (1.0 eq) in acetic acid.

  • Add 3-chloro-4-fluoroaniline (1.0-1.1 eq) to the suspension.

  • Heat the reaction mixture to 55 °C and stir for 2-3 hours, monitoring the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from methanol to obtain the pure 4-(3-chloro-4-fluorophenylamino)-2-chloroquinazoline-6-carbonitrile.

Safety and Handling

2,4-Dichloroquinazoline derivatives are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of a new generation of EGFR inhibitors. Its differential reactivity allows for a controlled and efficient synthetic strategy. The protocols provided herein offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to explore novel quinazoline-based EGFR inhibitors. Future work in this area will likely focus on the development of more complex aniline moieties to target specific resistance mutations and improve the overall efficacy and safety profile of these important anticancer agents.

References

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.
  • Zhang, L., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(10), 3468-3477.
  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137.
  • Chen, Y., et al. (2017). Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue. Bioorganic & Medicinal Chemistry Letters, 27(7), 1584-1587.
  • Li, X., et al. (2016). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 21(3), 329.
  • Xu, Z., et al. (2016). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 4, 33.
  • Lee, J. K., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.
  • Barancelli, D. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 239-248.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Stack Exchange. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
  • Wang, Z., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 23(15), 1517-1534.
  • Zhang, X., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 868383.
  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of erlotinib-based IDO1 inhibitors. Frontiers in Chemistry, 10, 963840.
  • Rocco, F., et al. (2004).
  • Maged, N. S., et al. (2019). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 18(2), 794-801.
  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2014). European Journal of Medicinal Chemistry, 71, 145-154.
  • Taylor, E. C., & Mckillop, A. (1970). New route to 4-alkoxyquinazoline-2-carbonitriles.
  • CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.).
  • Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. (2020). Molecules, 25(11), 2697.
  • Li, G., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53653.

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of 2,4-Dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Microwave Advantage

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Among its many variations, the 2,4-dichloroquinazoline framework is a particularly valuable synthetic intermediate. The two chlorine atoms at the C2 and C4 positions act as versatile leaving groups, enabling sequential and regioselective nucleophilic substitutions to rapidly build diverse molecular libraries for drug discovery.[4][5] The 6-carbonitrile group further enhances its utility, serving as a key handle for more complex molecular elaborations.

Conventional methods for synthesizing these scaffolds often require harsh conditions, long reaction times, and multi-step procedures that can lead to lower overall yields and significant waste.[6][7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative. By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid, uniform heating that dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by classical heating.[6][8][9]

This document provides a detailed protocol for a robust, one-pot microwave-assisted synthesis of 2,4-dichloroquinazoline-6-carbonitrile from 2-aminobenzonitrile, designed for researchers in synthetic chemistry and drug development.

Reaction Principle and Mechanism

The described protocol employs a one-pot cyclization and chlorination of 2-aminobenzonitrile using triphosgene (bis(trichloromethyl)carbonate, BTC) as the key reagent. This approach is highly efficient as it circumvents the need to isolate the intermediate quinazoline-2,4-dione, thereby streamlining the workflow and maximizing atom economy.

Causality of Reagent Choice:

  • 2-Aminobenzonitrile: This starting material is commercially available and incorporates the necessary amine and nitrile functionalities for the formation of the pyrimidine ring and the desired C6 substitution.

  • Triphosgene (BTC): BTC serves as a safer, solid-phase substitute for gaseous phosgene. In the presence of a tertiary amine or other activators, it generates the reactive species necessary for both the initial cyclization with the amino group and the subsequent conversion of the intermediate dione/hydroxyl groups to chlorides.[4]

  • Triphenylphosphine Oxide (Catalyst): While not always required, catalysts like triphenylphosphine oxide or DMF can facilitate the reaction, particularly the chlorination step, by forming reactive intermediates with the chlorinating agent.[4]

  • Microwave Irradiation: The key to the reaction's efficiency. The polar intermediates and reagents absorb microwave energy, leading to a rapid increase in internal temperature and pressure (in a sealed vessel), which drastically shortens the reaction time from many hours to minutes.[6][10]

Proposed Reaction Mechanism:

The reaction is believed to proceed through the initial formation of an isocyanate intermediate from 2-aminobenzonitrile, which then undergoes an intramolecular cyclization. The resulting quinazoline-2,4-dione tautomer is subsequently chlorinated by the excess reagent to yield the final product.

G cluster_conditions start_material 2-Aminobenzonitrile intermediate1 Isocyanate Intermediate start_material->intermediate1 Formation of Isocyanate reagent1 Triphosgene (BTC) + Catalyst reagent1->intermediate1 final_product 2,4-Dichloroquinazoline- 6-carbonitrile reagent1->final_product Chlorinating Agent intermediate2 7-Cyanoquinazoline- 2,4(1H,3H)-dione Tautomer intermediate1->intermediate2 intermediate2->final_product Double Chlorination mw_heat Microwave Irradiation (Δ, P)

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a dedicated microwave synthesizer capable of controlling temperature and pressure. All operations should be conducted in a well-ventilated fume hood.

3.1 Materials and Equipment

  • Chemicals:

    • 2-Aminobenzonitrile (CAS: 1885-29-6)

    • Triphosgene (BTC) (CAS: 32315-10-9)

    • Triphenylphosphine oxide (CAS: 791-28-6)

    • Chlorobenzene (Anhydrous) (CAS: 108-90-7)

    • Triethylamine (CAS: 121-44-8)

    • Ethyl Acetate (ACS Grade)

    • Hexanes (ACS Grade)

    • Deionized Water

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL or 20 mL microwave reaction vessel with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Balance (0.1 mg readability)

    • Equipment for Thin Layer Chromatography (TLC)

    • Fume hood

3.2 Step-by-Step Synthesis Procedure

  • Vessel Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add triphenylphosphine oxide (41.7 mg, 0.15 mmol, 0.15 eq).

  • Reagent Addition: In the fume hood, carefully add 2-aminobenzonitrile (118 mg, 1.0 mmol, 1.0 eq) and anhydrous chlorobenzene (4 mL).

  • Final Additions: Add triphosgene (445 mg, 1.5 mmol, 1.5 eq). Caution: Triphosgene is toxic and moisture-sensitive. Handle with extreme care. Finally, add triethylamine (0.014 mL, 0.1 mmol, 0.1 eq).

  • Sealing: Immediately and securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer cavity. Set the reaction parameters as follows:

    • Temperature: 120 °C (Use ramp-to-temperature setting)

    • Hold Time: 20 minutes

    • Pressure: Max 250 psi

    • Power: Max 300 W (Dynamic power control is recommended)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Work-up - Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~20 mL) to quench any unreacted triphosgene. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes gradient) to afford the pure product.

3.3 Characterization

The final product, this compound, should be a white to off-white solid.

  • Expected Yield: 75-90%

  • Physical Properties:

    • Molecular Formula: C₉H₃Cl₂N₃[11]

    • Molecular Weight: 224.05 g/mol [11]

  • Analytical Confirmation: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Optimization and Process Control

Achieving high yield and purity requires careful control of reaction parameters. The following table outlines key variables and their impact, providing a basis for methodical optimization.

ParameterRangeEffect on ReactionCausality & Expert Insight
Temperature 100 - 140 °CHigher temperatures increase reaction rate but may lead to decomposition or side products.The 120-130 °C range typically provides a good balance between reaction speed and product stability under microwave conditions.[4]
Time 10 - 30 minInsufficient time leads to incomplete conversion. Excessive time offers no benefit and increases degradation risk.TLC monitoring is crucial for optimization. Most microwave-assisted cyclizations of this type reach completion within 20-30 minutes.[10]
BTC Equivalents 1.2 - 2.0 eqStoichiometric excess is required for both cyclization and full dichlorination.Using less than 1.2 eq may result in incomplete chlorination, yielding mono-chloro or hydroxylated byproducts. Excess beyond 2.0 eq complicates the work-up.
Solvent Chlorobenzene, Toluene, DichlorobenzeneA high-boiling, moderately polar solvent is ideal for microwave absorption and reaching target temperatures.Chlorobenzene is an excellent choice due to its high boiling point and ability to effectively absorb microwave energy, ensuring efficient and even heating.

Visualized Experimental Workflow

The entire process, from initial setup to final analysis, can be visualized as a clear, sequential workflow.

Caption: High-level workflow for the microwave synthesis.

Conclusion

This application note details a highly efficient, rapid, and reliable microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of MAOS, this one-pot method significantly reduces reaction times compared to conventional heating while providing high yields of this valuable synthetic intermediate.[6][8] The procedure is robust and can serve as a foundational method for chemists aiming to generate libraries of quinazoline derivatives for applications in pharmaceutical and materials science research.

References

  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Mogilaiah, K., et al. (2003). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Besson, T. & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Roy, K., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

  • Besson, T. & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Hassanabadi, A., et al. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. Available at: [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Al-dujaili, A. H. (2017). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Singh, R. M., et al. (2003). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry. Available at: [Link]

  • Orita, A., et al. (2006). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. ResearchGate. Available at: [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Orita, A., et al. (2006). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. Synlett. Available at: [Link]

  • Wu, G., et al. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents (CN102584721A).
  • Antoniraj, M. G., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2009). Preparation of 2,4-dichloroquinazoline. Google Patents (CN101475537A).
  • Kumar, K. S., et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Available at: [Link]

  • Stanczak, A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2,4-Dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Challenge of Selective Functionalization

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] The derivative, 2,4-dichloroquinazoline-6-carbonitrile, serves as a highly versatile and powerful building block for the synthesis of novel therapeutics, particularly in oncology.[2] Its structure features two distinct chlorine atoms at the C2 and C4 positions, which act as reactive handles for introducing molecular diversity through cross-coupling reactions.

The primary challenge and opportunity in utilizing this scaffold lies in the regioselective functionalization of the C2 and C4 positions. Understanding the inherent electronic properties of the quinazoline ring is paramount for designing successful synthetic strategies.

Pillar 1: Understanding Regioselectivity in 2,4-Dichloroquinazoline Systems

The two chlorine atoms on the this compound core exhibit differential reactivity. The carbon at the C4 position is significantly more electrophilic than the C2 position. This is due to the electronic influence of the adjacent nitrogen atom (N3) and the overall electron-deficient nature of the pyrimidine ring. Consequently, the C4 position is more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a Palladium(0) catalyst.[1][3]

This inherent reactivity difference is not a limitation but a strategic advantage. It allows for a sequential and controlled approach to synthesis, where the more reactive C4 position can be functionalized first, followed by a subsequent coupling reaction at the less reactive C2 position under potentially more forcing conditions.

G cluster_0 Sequential Functionalization Strategy A 2,4-Dichloroquinazoline- 6-carbonitrile B Step 1: C4 Coupling (e.g., Suzuki) A->B Pd(0) Catalyst Mild Conditions C Monosubstituted Intermediate (2-Chloro-4-Aryl-quinazoline-6-carbonitrile) B->C D Step 2: C2 Coupling (e.g., Buchwald-Hartwig) C->D Pd(0) Catalyst Harsher Conditions E Disubstituted Product D->E

Caption: A typical workflow for the selective disubstitution of the quinazoline core.

Pillar 2: Catalytic Systems & Mechanistic Insights

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation.[4] The general mechanism for most of these transformations proceeds through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[5] The efficiency of this cycle is critically dependent on the choice of the palladium precursor, the ligand, the base, and the solvent.

The key to a successful reaction is the in situ generation and stabilization of the active Pd(0) species, which initiates the catalytic cycle.[6] Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the Pd(0) center, facilitating oxidative addition, and promoting the final, often rate-limiting, reductive elimination step.[7]

G center Pd(0)L_n Catalytic Cycle OA Oxidative Addition PdII_1 L_n(Ar)Pd(II)-X OA->PdII_1 TM Transmetalation / Amine Coordination PdII_2 L_n(Ar)Pd(II)-Nu TM->PdII_2 RE Reductive Elimination Product Product (Ar-Nu) RE->Product Pd0 Pd(0)L_n RE->Pd0 Catalyst Regeneration ArX Ar-X (Quinazoline-Cl) ArX->OA Nu Nucleophile (e.g., Ar'B(OH)2) Nu->TM Pd0->OA PdII_1->TM PdII_2->RE

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Application Note I: Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents onto the quinazoline core.[8][9] The reaction couples the chloroquinazoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is common. For coupling with aryl chlorides, ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos are often required to facilitate the difficult oxidative addition step.[6]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] Inorganic bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are frequently used. The choice of base can significantly impact reaction efficiency.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is often optimal. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C4
ParameterConditionRationale
Palladium Source Pd(OAc)₂ (5 mol%)Common, stable Pd(II) precatalyst that is reduced in situ.
Ligand PPh₃ (15 mol%)A standard, cost-effective ligand sufficient for many couplings.
Boronic Acid Aryl/Heteroaryl-B(OH)₂ (1.5 equiv)The nucleophilic coupling partner.
Base Na₂CO₃ (3.0 equiv)Activates the boronic acid for transmetalation.
Solvent DME / H₂O (10:1)A polar aprotic solvent system that aids solubility of all components.
Temperature 75-85 °CProvides thermal energy to overcome activation barriers.
Time 4-16 hoursTypical reaction duration, monitored by TLC or LC-MS.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the regioselective coupling of related trichloroquinazoline systems.[3]

  • Reagent Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), Sodium Carbonate (Na₂CO₃, 3.1 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv), and Triphenylphosphine (PPh₃, 0.15 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add freshly degassed 1,2-dimethoxyethane (DME) and Water (in a 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting quinazoline.

  • Reaction: Place the vessel in a preheated oil bath at 75 °C and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the mixture with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the 2-chloro-4-aryl-quinazoline-6-carbonitrile product.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[7][10] This reaction is paramount for installing amine functionalities, which are critical pharmacophores in many drug molecules.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich alkylbisphosphine or biarylphosphine ligands (e.g., BINAP, Xantphos, RuPhos) are typically required.[7] These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.[11]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used. The base deprotonates the amine in the catalytic cycle, facilitating its coordination to the palladium center.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) precatalyst.
Ligand Xantphos (4-5 mol%)A wide bite-angle ligand that promotes reductive elimination.
Amine Primary or Secondary Amine (1.2 equiv)The nitrogen nucleophile.
Base NaOtBu (1.4 equiv)A strong, non-nucleophilic base for amine deprotonation.
Solvent Anhydrous 1,4-DioxaneAprotic solvent compatible with the strong base.
Temperature 90-110 °CHigher temperatures are often needed to drive the reaction.
Time 12-24 hoursReactions can be slower than Suzuki couplings.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.04 equiv).

  • Reactant Addition: Add the this compound (1.0 equiv).

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and establish an inert atmosphere. Add anhydrous, degassed 1,4-dioxane via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to obtain the desired 2-chloro-4-amino-quinazoline-6-carbonitrile.

Application Note III: Sonogashira Coupling for C-Alkynylation

The Sonogashira coupling reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne.[13] This reaction is exceptionally valuable for introducing linear alkyne linkers, which can be used for further functionalization (e.g., click chemistry) or as part of the final molecular structure. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[14]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium complex, such as Pd(PPh₃)₂Cl₂, is used to activate the aryl halide. A copper(I) salt, typically CuI, acts as a co-catalyst. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a solvent like THF or DMF.

Table 3: Representative Conditions for Sonogashira Coupling
ParameterConditionRationale
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)A standard, active Pd(II) catalyst for Sonogashira reactions.
Co-catalyst Copper(I) Iodide (CuI) (5 mol%)Forms the copper acetylide intermediate, accelerating the reaction.
Alkyne Terminal Alkyne (1.2 equiv)The sp-hybridized carbon nucleophile.
Base Triethylamine (TEA)Acts as both the base and a solvent.
Solvent Tetrahydrofuran (THF)Co-solvent to ensure solubility of the quinazoline starting material.
Temperature Room Temperature to 50 °CThe reaction is often facile and can be run under mild conditions.
Time 2-8 hoursTypically faster than C-C and C-N couplings.
Protocol 3: C4-Selective Sonogashira Coupling
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 equiv), and Copper(I) Iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous THF and Triethylamine (TEA) (e.g., in a 2:1 ratio) via syringe. Then, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel to afford the 2-chloro-4-alkynyl-quinazoline-6-carbonitrile.

References

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions . ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . PubMed. [Link]

  • Buchwald-Hartwig Amination Reagent Guide . ACS GCI Pharmaceutical Roundtable. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions . J. Am. Chem. Soc. 2018, 140, 21, 6549–6553. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • Buchwald-Hartwig amination . YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline . NIH National Center for Biotechnology Information. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers. [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline . ResearchGate. [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes . PubMed. [Link]

  • Synthetic method of 2,4-dichloroquinazoline derivative.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . MDPI. [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries . ACS Combinatorial Science. [Link]

Sources

Introduction: The Significance of Aminated Quinazolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Regioselective Amination of 2,4-dichloroquinazoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, including anticancer agents like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[3][4] The strategic functionalization of the quinazoline core, particularly through amination, allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutics for various diseases, including cancer, hypertension, and inflammatory conditions.[3][5]

This compound is a key intermediate in the synthesis of these valuable compounds. The two chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing diverse amino functionalities.[1][6] Critically, the reaction conditions can be controlled to achieve regioselective substitution, primarily at the more reactive C4 position.[1][6] This application note provides a detailed experimental procedure for the regioselective amination of this compound, along with an in-depth discussion of the underlying scientific principles and characterization methods.

Scientific Rationale and Mechanism

The amination of 2,4-dichloroquinazoline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms within the pyrimidine ring reduces the electron density of the quinazoline ring system, making the carbon atoms at the C2 and C4 positions electrophilic and thus susceptible to attack by nucleophiles like amines.[8]

Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position is more electrophilic and possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient compared to the C2 position.[1][9] This inherent electronic property makes the C4 position more susceptible to nucleophilic attack.[1][9] Consequently, the reaction proceeds regioselectively under mild conditions to favor the substitution of the chlorine atom at the C4 position. The reaction mechanism involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, which then expels the chloride ion to restore aromaticity.[6]

The first amination at the C4 position introduces an electron-donating amino group, which deactivates the ring towards further nucleophilic substitution.[10] As a result, the displacement of the second chlorine atom at the C2 position requires more forcing conditions, such as higher temperatures.[10] This difference in reactivity allows for the selective synthesis of 2-chloro-4-aminoquinazoline derivatives.

Experimental Workflow Diagram

experimental_workflow start Start: Reagent Preparation dissolve Dissolve this compound in a suitable solvent (e.g., Isopropanol) start->dissolve add_amine Add the amine nucleophile (1.0-1.1 equivalents) dissolve->add_amine add_base Add a non-nucleophilic base (optional) (e.g., DIPEA) add_amine->add_base reaction Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C to RT) add_base->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Aqueous work-up and extraction monitor->workup purify Purify the crude product by column chromatography or recrystallization workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End: Pure 2-chloro-4-aminoquinazoline-6-carbonitrile characterize->end

Caption: Generalized workflow for the regioselective amination of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the regioselective amination of this compound at the C4 position.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine) (1.0 - 1.1 eq)

  • Solvent (e.g., Isopropanol, Ethanol, THF, Dioxane)

  • Base (optional, but recommended): Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Appropriate eluent for TLC and column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen solvent (e.g., isopropanol).

  • Addition of Amine: To the stirred solution, add the amine (1.0 - 1.1 eq) dropwise at room temperature.

  • Addition of Base (Optional but Recommended): Add the non-nucleophilic base (e.g., DIPEA, 1.1 - 1.5 eq) to the reaction mixture. The base scavenges the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. For many primary and secondary amines, the reaction proceeds efficiently at room temperature. In some cases, gentle warming (e.g., 40-60 °C) may be required.[8] It is crucial to start at milder conditions (e.g., 0-5 °C and slowly warming to room temperature) to ensure regioselectivity.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material, product, and any potential byproducts. The reaction is considered complete when the starting material is no longer visible on the TLC plate.

  • Work-up: Once the reaction is complete, quench the reaction mixture with deionized water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system or by recrystallization from a suitable solvent to afford the pure 2-chloro-4-aminoquinazoline-6-carbonitrile derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation: Expected Product Characterization

The following table provides a hypothetical example of the characterization data for a synthesized 2-chloro-4-aminoquinazoline-6-carbonitrile derivative.

Analysis Expected Result
¹H NMR Aromatic protons of the quinazoline ring and the appended amine. The disappearance of a proton signal corresponding to the amine N-H may be observed upon D₂O exchange.
¹³C NMR Carbon signals corresponding to the quinazoline core and the amine substituent. The chemical shift of the C4 carbon will be significantly different from the starting material.
Mass Spec (ESI) A molecular ion peak [M+H]⁺ corresponding to the mass of the aminated product.
Appearance Typically a solid (white, off-white, or pale yellow).

Self-Validation and Troubleshooting

  • Regioselectivity Check: The primary method to confirm the regioselective substitution at the C4 position is through 2D-NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation).[1][9] Correlations between the N-H proton of the amine and the carbons of the quinazoline ring can definitively establish the point of attachment.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. The use of a base is highly recommended to improve the reaction rate and yield.

  • Formation of Di-substituted Product: If the di-substituted product (amination at both C2 and C4) is observed, it indicates that the reaction conditions were too harsh. Reduce the reaction temperature and monitor the reaction closely to stop it once the mono-substituted product is formed.

  • Low Yield: Low yields may be due to incomplete reaction, side reactions, or loss of product during work-up and purification. Ensure all reagents are pure and the reaction is carried out under an inert atmosphere to prevent degradation.

Conclusion

The regioselective amination of this compound is a robust and versatile method for the synthesis of a wide array of 4-aminoquinazoline derivatives. These compounds are of significant interest in drug discovery and development due to their diverse pharmacological activities.[2][3] By carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-substituted product, providing a valuable platform for the generation of novel therapeutic agents.

References

  • Chemistry Stack Exchange. (2021, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]

  • Pandya, K., et al. (2017).
  • Franco, R. S., et al. (2022).
  • ResearchGate. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Franco, R. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2841.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-quinazolinone by amination reaction. Retrieved from [Link]

  • MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • TSI Journals. (2023). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Retrieved from [Link]

  • PMC. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Regioselectivity in Reactions of 2,4-Dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for functionalizing 2,4-dichloroquinazoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and troubleshooting advice for controlling regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can design and execute robust, predictable, and successful synthetic strategies.

Section 1: Fundamental Principles of Regioselectivity

Understanding the inherent electronic properties of the quinazoline scaffold is the first step toward mastering its reactivity. The primary challenge and opportunity with this substrate is the differential reactivity of the chlorine atoms at the C2 and C4 positions.

Q1: Why is nucleophilic substitution overwhelmingly favored at the C4 position over the C2 position?

The preferential reactivity at the C4 position is a well-documented phenomenon in quinazoline chemistry and is rooted in fundamental electronic principles.[1][2][3] The underlying reason is the superior stability of the reaction intermediate formed during the SNAr mechanism.

  • Electronic Asymmetry: The carbon atom at the C4 position is inherently more electrophilic than the carbon at the C2 position. Theoretical studies using Density Functional Theory (DFT) have consistently shown that the C4 carbon possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[2][3][4]

  • Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the pyrimidine ring and, most importantly, onto the N1 nitrogen atom. This stabilization is less effective for an attack at the C2 position. Calculations confirm that the transition state leading to the C4-substituted intermediate has a lower activation energy, making this pathway kinetically favored.[2][4]

  • Role of the C6-carbonitrile Group: The presence of the electron-withdrawing carbonitrile (-CN) group at the C6 position further enhances the inherent C4 selectivity. This group deactivates the entire aromatic system by pulling electron density away, making both C2 and C4 more electrophilic. However, its effect is more pronounced at the C4 position, which is para to the -CN group, compared to the C2 position, which is meta. This amplifies the natural preference for C4 substitution.

Meisenheimer_Intermediate cluster_0 C4 Attack (Favored Pathway) cluster_1 C2 Attack (Disfavored Pathway) Reactant This compound + Nu⁻ Intermediate_C4 Meisenheimer Intermediate (C4) Negative charge delocalized onto N1 Lower Activation Energy Reactant->Intermediate_C4 Fast Reactant_C2 This compound + Nu⁻ Product_C4 4-Nu-2-chloro-quinazoline-6-carbonitrile Intermediate_C4->Product_C4 Fast, -Cl⁻ Intermediate_C2 Meisenheimer Intermediate (C2) Less effective charge delocalization Higher Activation Energy Reactant_C2->Intermediate_C2 Slow Product_C2 2-Nu-4-chloro-quinazoline-6-carbonitrile Intermediate_C2->Product_C2 Slow, -Cl⁻

Causality of C4 Regioselectivity.

Section 2: Frequently Asked Questions (FAQs) & Practical Guidance

This section addresses common practical questions encountered during experimental work.

Q2: How can I reliably and selectively synthesize the 4-substituted-2-chloro-6-carbonitrile product?

Achieving high selectivity for C4 substitution is the most common objective. Success hinges on using mild reaction conditions to exploit the kinetic preference for the C4 position.

  • Temperature Control: Maintain low to ambient temperatures. Many reactions with amine nucleophiles proceed efficiently at room temperature or with gentle warming (e.g., 40-80 °C).[1][2][5] Higher temperatures risk promoting the slower reaction at the C2 position, leading to disubstituted byproducts.[3]

  • Nucleophile Stoichiometry: Use a slight excess of the nucleophile (typically 1.0 to 1.2 equivalents). This ensures complete consumption of the starting material without a large excess that could drive the reaction toward disubstitution under prolonged heating.

  • Solvent Choice: Polar solvents are generally effective as they can help stabilize charged intermediates and dissolve the reactants. Common choices include isopropanol, ethanol, THF, acetonitrile, and DMF.[1][2]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the 2,4-disubstituted product.

Q3: Is it possible to achieve selective substitution at the C2 position?

Direct and selective substitution at the C2 position of a 2,4-dichloroquinazoline is exceptionally challenging via standard SNAr chemistry because of the C4 position's higher reactivity.[6][7]

  • Forcing Conditions: To substitute the C2 position, the C4 position must typically be reacted first. The subsequent C2 substitution requires much harsher conditions, such as higher temperatures (often >100 °C), microwave irradiation, or the use of metal catalysis (e.g., Buchwald-Hartwig amination).[3]

  • Alternative Substrates: A more reliable strategy for obtaining C2-substituted quinazolines is to start with a substrate where the C4 position is already blocked with a non-leaving group (e.g., a C-H or C-C bond).[6][7]

  • Specialized Methods: Recent literature describes unique methodologies, such as using a 2-chloro-4-sulfonylquinazoline, where an azide nucleophile can trigger a "sulfonyl group dance" to achieve C2 functionalization under specific conditions.[6][7] However, this is not a direct substitution on the dichloro- starting material.

Q4: What is the role of a base (e.g., DIPEA, Et3N) in these reactions?

The SNAr reaction liberates one equivalent of hydrochloric acid (HCl) for each substitution. An organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is commonly added as an "acid scavenger."[1][2][3] Its role is to neutralize the generated HCl, preventing the protonation of the nucleophile (especially if it's an amine) which would render it unreactive.

Q5: How do I definitively confirm the regiochemical outcome of my reaction?

Given the potential for isomerization or unexpected reactivity, assuming the regiochemical outcome is a significant risk. The scientific literature strongly advises unambiguous structural confirmation.[2][4]

  • Primary Method: 2D-NMR spectroscopy is the gold standard.

    • NOESY/ROESY: These experiments show through-space correlations. For a C4-substituted product, a Nuclear Overhauser Effect (NOE) should be observed between the amine N-H proton and the H5 proton on the quinazoline ring.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds. Observing a correlation from the H5 proton to the C4 carbon confirms the connectivity and substitution pattern.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to their attached carbons, aiding in the complete assignment of the molecule's skeleton.[4]

Section 3: Troubleshooting Guide

Even with established principles, experimental challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.

Troubleshooting_Workflow Start Reaction Issue Encountered (Low Yield, Mixture of Products) Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC No_Reaction Issue: No/Low Conversion Check_TLC->No_Reaction Main spot is starting material Disubstitution Issue: 2,4-Disubstitution Product Observed Check_TLC->Disubstitution Significant non-polar byproduct Hydrolysis Issue: Hydrolysis Product Observed (e.g., quinazolinone) Check_TLC->Hydrolysis Polar byproduct, mass consistent with -OH instead of -Cl Sol_Purity Verify purity of starting materials and nucleophile (NMR, MP). No_Reaction->Sol_Purity Sol_Temp Increase temperature incrementally (e.g., RT -> 50°C -> 80°C). No_Reaction->Sol_Temp Sol_Solvent Screen alternative polar solvents (e.g., DMF, NMP) for solubility. No_Reaction->Sol_Solvent Sol_Excess_Nu Reduce reaction time and/or lower temperature. Monitor closely. Disubstitution->Sol_Excess_Nu Sol_Stoich Ensure nucleophile stoichiometry is ~1.1 equivalents. Disubstitution->Sol_Stoich Sol_Anhydrous Use anhydrous solvents and reagents. Run under inert atmosphere (N₂, Ar). Hydrolysis->Sol_Anhydrous

Troubleshooting Workflow for Quinazoline Reactions.
Issue Potential Cause Recommended Solution & Rationale
1. Low or No Conversion 1. Poor Reactant Quality: Impurities in the dichloroquinazoline or nucleophile can inhibit the reaction.[8] 2. Insufficient Temperature: The activation energy barrier is not being overcome. 3. Poor Solubility: Reactants are not sufficiently dissolved to react efficiently.[9]Action: 1. Verify the purity of starting materials via NMR or melting point. Purify if necessary. 2. Set up small-scale reactions at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C) and monitor by TLC to find the optimal point.[8] 3. Switch to a more effective polar solvent (e.g., from THF to DMF) to ensure all components are in solution at the reaction temperature.
2. Formation of 2,4-Disubstituted Product 1. Reaction Temperature Too High: Excess thermal energy is overcoming the activation barrier for the C2 substitution. 2. Excess Nucleophile: A high concentration of the nucleophile drives the second, slower substitution reaction. 3. Prolonged Reaction Time: Leaving the reaction for too long after completion of the C4 substitution allows the C2 substitution to proceed.Action: 1. Reduce the reaction temperature. The C4 substitution is significantly faster, so it should proceed at a lower temperature than the C2 reaction. 2. Use a strict stoichiometry of 1.0-1.2 equivalents of the nucleophile. 3. Monitor the reaction diligently by TLC/LC-MS and quench it immediately upon consumption of the starting material.
3. Formation of Quinazolinone (Hydrolysis) 1. Water Contamination: Trace water in the solvent or reagents acts as a nucleophile, displacing a chloride. 2. Atmospheric Moisture: Reaction is sensitive to moisture from the air, especially during long reaction times at elevated temperatures.Action: 1. Use anhydrous ("dry") solvents. Ensure glassware is oven-dried and cooled under a stream of inert gas. 2. Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.[8]

Section 4: Experimental Protocols

The following is a representative, self-validating protocol for the regioselective C4-amination of this compound.

Protocol 1: General Procedure for Regioselective C4-Amination with Benzylamine
  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Acetonitrile (or Isopropanol)

    • Reaction vessel (round-bottom flask), magnetic stirrer, condenser, inert atmosphere setup (N₂/Ar).

  • Procedure:

    • Setup: To an oven-dried round-bottom flask under a positive pressure of Nitrogen, add this compound (1.0 eq).

    • Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.1 M concentration).

    • Reagent Addition: Add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature while stirring.

    • Reaction: Heat the reaction mixture to 60 °C.

    • Monitoring (Self-Validation): Monitor the reaction progress every 30-60 minutes by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting material. The reaction is complete when the starting material spot is no longer visible.

    • Work-up: Upon completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 4-(benzylamino)-2-chloroquinazoline-6-carbonitrile.

    • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, HRMS, and crucially, 2D-NMR (NOESY/HMBC) as described in Q5.

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • StackExchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Barreiro, G. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Kikelj, D. et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y. et al. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Beilstein Journals. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • Slauson, M. et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. [Link]

  • Al-Omary, F. et al. (2007). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules. [Link]

Sources

purification methods for 2,4-dichloroquinazoline-6-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the purification of 2,4-dichloroquinazoline-6-carbonitrile and its derivatives. As a Senior Application Scientist, my aim is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your purification strategies effectively. These compounds are pivotal intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] However, their inherent reactivity, particularly the susceptibility of the C2 and C4 chloro-substituents to nucleophilic attack, presents unique purification hurdles.

This guide is structured to address your challenges directly, moving from foundational knowledge in our FAQs to specific, hands-on advice in the Troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

Understanding potential impurities is the first step to devising a successful purification strategy. Based on the common synthetic routes, which typically involve the chlorination of a quinazoline-2,4-dione precursor, you should be vigilant for the following:

  • Unreacted Starting Material: Incomplete chlorination will leave residual quinazoline-2,4-dione starting material. This is significantly more polar than the dichloro-product and is usually easy to separate by column chromatography.

  • Mono-hydrolysis Product (2-chloro-4-hydroxy-quinazoline derivative): The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the one at C2.[3][4] During the aqueous workup (e.g., pouring the reaction mixture onto ice), partial hydrolysis is common, leading to the formation of the corresponding 4-hydroxy (or 4-oxo tautomer) species. This is often the most persistent and troublesome impurity.

  • Di-hydrolysis Product (Quinazoline-2,4-dione): Excessive moisture or elevated temperatures during workup can lead to the hydrolysis of both chlorine atoms, reverting the compound to the starting dione.

  • Residual Chlorinating Agent and Byproducts: If using phosphorus oxychloride (POCl₃), residual amounts can contaminate the product. Similarly, catalysts like N,N-dimethylformamide (DMF) may be present.[5][6]

  • Polymeric/Tarry Byproducts: Vigorous reaction conditions can sometimes lead to the formation of high-molecular-weight, tarry substances, which can complicate purification.[7]

Q2: What are the general solubility properties of these compounds?

This compound and its derivatives are typically white to off-white solids.[8] Their solubility profile is key to purification:

  • Good Solubility: They are generally soluble in chlorinated solvents (dichloromethane, chloroform) and moderately soluble in ethers (THF, dioxane) and esters (ethyl acetate).[1][8]

  • Limited Solubility: Solubility is often lower in alcohols (ethanol, methanol) at room temperature, but increases significantly upon heating, making these good candidates for recrystallization.[9]

  • Poor Solubility: They have very low solubility in water and non-polar aliphatic hydrocarbons like hexanes.[1][8]

This solubility profile makes them ideal candidates for normal-phase chromatography (using hexane/ethyl acetate systems) and recrystallization from solvents like ethanol or toluene.[6]

Q3: Why is it important to monitor reactions and purification steps by TLC?

Thin-Layer Chromatography (TLC) is your most crucial real-time analytical tool. For this class of compounds, it allows you to:

  • Monitor Reaction Completion: Track the disappearance of the polar quinazoline-dione starting material.

  • Identify Impurities: Visualize the presence of hydrolysis byproducts, which will appear as more polar spots (lower Rf) compared to your desired product.

  • Develop Purification Protocols: Optimize the solvent system for column chromatography to achieve the best possible separation between your product and impurities.[10]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification process.

Issue 1: My column chromatography is not providing good separation.

Question: "My crude product shows multiple spots on TLC, including one very close to my product spot. After running a silica gel column, my fractions are still cross-contaminated. What can I do?"

This is a classic challenge, often caused by the mono-hydrolyzed impurity having a polarity very similar to the desired dichloro-product.

Causality & Solution:

  • Inadequate Solvent System: Your eluent may be too polar, causing all compounds to move too quickly down the column without resolving.

    • Solution: Develop a new solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[10] If separation is poor, try adding a small percentage (~1%) of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the polarity.

  • Using an Isocratic Elution: A single-solvent mixture (isocratic) may not be sufficient to separate closely eluting spots.

    • Solution: Employ a shallow gradient elution . Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20% Ethyl Acetate over 10-15 column volumes). This will hold back the more polar impurities longer, allowing your product to elute in pure form.

  • Column Overloading: Loading too much crude material prevents proper separation.

    • Solution: As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1. If impurities are significant, increase this to 100:1.

  • Decomposition on Silica: Silica gel is slightly acidic and can sometimes catalyze the hydrolysis of highly sensitive substrates.

    • Solution: If you suspect decomposition, you can use silica gel that has been neutralized with triethylamine. Alternatively, switch to a less acidic stationary phase like alumina (neutral or basic).

Protocol: Optimized Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh).

  • Solvent System (Eluent): Determine the optimal eluent system using TLC as described above. A hexane/ethyl acetate gradient is recommended.

  • Column Packing: Dry pack the column with silica, then flush with the initial, low-polarity eluent until the bed is stable and free of air bubbles. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution: Begin elution with the low-polarity solvent, collecting fractions. Gradually increase the eluent polarity according to your pre-determined gradient.

  • Analysis: Analyze the collected fractions by TLC to identify and combine the pure product fractions.

Issue 2: My product oils out or won't crystallize during recrystallization.

Question: "I've purified my compound by column chromatography, but when I try to recrystallize it from ethanol, it either crashes out as an oil or stays completely dissolved even after cooling in an ice bath. How can I get good crystals?"

This is a common frustration indicating a mismatch between the compound, the solvent, and the conditions.

Causality & Solution:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at low temperatures but completely at high temperatures. If it remains soluble when cold, the solvent is too good. If it oils out, the compound's melting point may be lower than the boiling point of the solvent, or cooling is happening too quickly.

    • Solution: Perform a solvent screen. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixed solvent systems like ethanol/water or hexane/ethyl acetate). A good mixed solvent system involves one solvent in which the compound is soluble (e.g., ethyl acetate) and a second "anti-solvent" in which it is insoluble (e.g., hexane).

  • Using Too Much Solvent: The most common error is adding too much solvent, preventing the solution from becoming supersaturated upon cooling.[10]

    • Solution: Add the hot solvent portion-wise to your solid, with stirring, until the compound just dissolves. This ensures you are near the saturation point.

  • Cooling Too Rapidly: Rapid cooling encourages oiling out or the formation of very fine, impure needles.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, induce further crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by moving it to a 4°C refrigerator, and finally to an ice bath.

  • Presence of Impurities: Even small amounts of impurities can inhibit lattice formation and prevent crystallization.

    • Solution: If the product is still impure, an additional column chromatography step with a shallower gradient may be necessary before attempting recrystallization again.

Issue 3: My final product isn't stable and decomposes over time.

Question: "I successfully purified my this compound derivative, and the initial NMR looked great. But after storing it for a week, I see new peaks corresponding to the hydrolyzed product. How can I prevent this?"

The reactivity that makes these compounds useful synthetic intermediates also makes them prone to degradation.

Causality & Solution:

The C-Cl bonds, particularly at C4, are electrophilic and susceptible to attack by nucleophiles, with water from atmospheric moisture being the most common culprit.

  • Solution: Proper Storage is Critical. The purified compound must be protected from moisture and acidic conditions.

    • Dry Thoroughly: Ensure the final product is rigorously dried under a high vacuum for several hours to remove all traces of solvent and water.

    • Inert Atmosphere: Store the solid in a tightly sealed vial under an inert atmosphere of nitrogen or argon.

    • Cold and Dark: Keep the vial in a desiccator, stored in a freezer (-20 °C) and protected from light.[8]

Visualization of Workflows

To aid in your experimental design, the following diagrams illustrate key decision-making processes.

General Purification Workflow

This diagram outlines the standard sequence for purifying this compound derivatives from a crude reaction mixture.

cluster_0 Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Quench on ice) A->B Careful, exothermic! C Extract with Organic Solvent (e.g., DCM, EtOAc) B->C D Dry & Concentrate C->D E Assess Purity (TLC, NMR) D->E F Flash Column Chromatography E->F Impurities Present I Final Product (Dry & Store Properly) E->I Sufficiently Pure G Combine Pure Fractions F->G H Recrystallization G->H For highest purity H->I

Caption: A generalized workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree

This diagram provides a logical path to follow when encountering common purification problems.

Caption: Decision tree for troubleshooting common purification issues with quinazoline derivatives.

Data Summary Tables

For quick reference, these tables summarize common starting points for method development.

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of DerivativePrimary Eluent SystemModifier (if needed)
Low to MediumHexane / Ethyl Acetate (Gradient: 5% -> 30%)1-5% Dichloromethane
Medium to HighDichloromethane / Methanol (Gradient: 0.5% -> 5%)0.5% Triethylamine (if streaking)

Table 2: Common Solvents for Recrystallization

SolventApplication Notes
EthanolGood general-purpose solvent; dissolves well when hot, poorly when cold.[6][9]
TolueneSuitable for less polar derivatives; higher boiling point.[6]
AcetonitrileCan be effective for moderately polar compounds.
Ethyl Acetate / HexaneA mixed-solvent system useful when single solvents fail. Dissolve in minimal hot EtOAc, add Hexane until cloudy, then cool.

By applying these principles and protocols, you will be better equipped to overcome the purification challenges associated with this compound derivatives, leading to higher purity materials for your research and development efforts.

References
  • EvitaChem. Buy this compound (EVT-356374). EvitaChem.
  • ECHEMI. 150449-98-2, this compound Formula. ECHEMI.
  • Benchchem. Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Benchchem.
  • Methylamine Supplier. This compound. Methylamine Supplier.
  • Benchchem. Improving the yield and purity of Quinazoline-4,7-diol synthesis. Benchchem.
  • Google Patents. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative. Google Patents.
  • ResearchGate. Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate.
  • Der Pharma Chemica. Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica.
  • ChemicalBook. 2,4-Dichloroquinazoline synthesis. ChemicalBook.
  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.
  • Google Patents. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. Google Patents.
  • Benchchem. Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile. Benchchem.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,4-Dichloroquinazoline (CAS 607-68-1): Properties and Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benchchem. common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
  • ChemicalBook. 607-68-1(2,4-Dichloroquinazoline) Product Description. ChemicalBook.

Sources

Technical Support Center: Optimization of Solvent and Temperature for Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing nucleophilic substitution reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our focus is on the critical interplay of solvent and temperature, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solvent Selection and Optimization

Question 1: My SN2 reaction is sluggish or failing completely. How does my choice of solvent impact the reaction rate, and what should I be using?

Answer:

The solvent plays a pivotal role in an SN2 reaction, primarily by influencing the reactivity of the nucleophile.[1][2][3] For a successful SN2 reaction, which relies on the direct backside attack of the nucleophile on the electrophilic carbon, the nucleophile must be as "free" and reactive as possible.[4][5]

  • The Problem with Protic Solvents: Polar protic solvents, such as water (H₂O), methanol (MeOH), and ethanol (EtOH), possess O-H or N-H bonds that allow them to form strong hydrogen bonds.[2][6] These solvents create a "cage" around the anionic nucleophile, a phenomenon known as solvation.[7][8] This solvation shell stabilizes the nucleophile, making it less energetic and sterically hindered, which significantly depresses the rate of an SN2 reaction.[2][6][9][10] An SN2 reaction in a protic solvent can be thousands of times slower than in an aprotic one.[5]

  • The Solution: Polar Aprotic Solvents: The ideal choice for an Sngcontent-ng-c3124257658="" class="ng-star-inserted">N2 reaction is a polar aprotic solvent .[1][9][11] These solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetone, and acetonitrile (ACN), have large dipole moments that allow them to dissolve ionic nucleophiles (a necessity since salts are often insoluble in nonpolar solvents).[2][9][12] However, they lack the ability to form hydrogen bonds.[12] Consequently, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive, thus dramatically accelerating the SN2 reaction rate.[11][13][14]

Troubleshooting Protocol: Switching to a Polar Aprotic Solvent

  • Solvent Selection: If your SN2 reaction is underperforming in a protic solvent, switch to a dry (anhydrous) polar aprotic solvent like DMSO or DMF.

  • Solubility Check: Ensure your substrate and nucleophilic salt are soluble in the chosen aprotic solvent.

  • Moisture Control: Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) conditions, as water can act as a competing nucleophile or protonate your intended nucleophile, reducing its efficacy.[15]

  • Re-run Reaction: Perform the reaction under the new solvent conditions, keeping other parameters constant initially for a direct comparison.

Question 2: I'm trying to run an SN1 reaction, but I'm getting a mixture of products and low yield. Is my solvent choice incorrect?

Answer:

Absolutely, your solvent choice is critical for the success of an SN1 reaction. The SN1 mechanism proceeds through a high-energy carbocation intermediate in its rate-determining step.[16][17] The stability of this intermediate is paramount, and this is where the solvent's role becomes crucial.

  • The Role of Polar Protic Solvents: Sngcontent-ng-c3124257658="" class="ng-star-inserted">N1 reactions are favored by polar protic solvents like water, alcohols, and carboxylic acids.[1][2][9] These solvents excel at stabilizing both the forming carbocation and the departing leaving group through strong ion-dipole interactions and hydrogen bonding.[6][13] This stabilization lowers the energy of the transition state leading to the carbocation, thereby increasing the reaction rate.[6][9][10]

  • Why Aprotic Solvents Fail: Polar aprotic solvents, while polar, are less effective at stabilizing the carbocation intermediate and the leaving group compared to their protic counterparts.[4] This lack of stabilization raises the activation energy for the initial ionization step, slowing down or preventing the SN1 pathway.

  • Solvolysis: It is very common for the polar protic solvent to also act as the nucleophile in Sngcontent-ng-c3124257658="" class="ng-star-inserted">N1 reactions, a process known as solvolysis.[9] For example, when tert-butyl chloride is dissolved in water, water acts as both the solvent and the nucleophile to produce tert-butanol.

Troubleshooting Protocol: Optimizing for SN1

  • Solvent Choice: Ensure you are using a polar protic solvent (e.g., H₂O, EtOH, formic acid). The choice can also influence the product if it acts as the nucleophile.

  • Avoid Strong Nucleophiles: SN1 reactions work best with weak, non-basic nucleophiles.[13] If you are using a strong nucleophile, it may favor a competing SN2 or E2 pathway.

  • Substrate Consideration: Remember that SN1 reactions are most favorable for tertiary and resonance-stabilized substrates that can form stable carbocations.[17] If you are using a secondary substrate, carbocation rearrangements are a common side reaction.[11]

Visualizing Solvent Effects

Solvent_Effects cluster_SN2 SN2 Pathway cluster_Solvent_SN2 Solvent Influence cluster_SN1 SN1 Pathway cluster_Solvent_SN1 Solvent Influence SN2_Start Nu⁻ + R-X SN2_TS [Nu---R---X]⁻ Pentavalent Transition State SN2_Start->SN2_TS Backside Attack SN2_Prod Nu-R + X⁻ SN2_TS->SN2_Prod Protic_SN2 Polar Protic Solvent (e.g., H₂O, EtOH) Protic_SN2->SN2_TS Hinders (Solvates Nu⁻) DECREASES RATE Aprotic_SN2 Polar Aprotic Solvent (e.g., DMSO, DMF) Aprotic_SN2->SN2_TS Favors ('Naked' Nu⁻) INCREASES RATE SN1_Start R-X SN1_Carbocation R⁺ + X⁻ Carbocation Intermediate SN1_Start->SN1_Carbocation Ionization (Rate-Limiting) SN1_Prod R-Nu + X⁻ SN1_Carbocation->SN1_Prod Nucleophilic Attack Protic_SN1 Polar Protic Solvent (e.g., H₂O, EtOH) Protic_SN1->SN1_Carbocation Favors (Stabilizes R⁺ and X⁻) INCREASES RATE Aprotic_SN1 Polar Aprotic Solvent (e.g., DMSO, DMF) Aprotic_SN1->SN1_Carbocation Disfavors DECREASES RATE

Caption: Logical workflow for selecting a solvent based on the desired nucleophilic substitution pathway (SN1 vs. SN2).

Section 2: Temperature Control and Side Reactions

Question 3: I am observing significant amounts of an elimination byproduct in my substitution reaction. How can I control this?

Answer:

This is a classic case of competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. Temperature is one of the most powerful tools to control this selectivity.[18][19]

  • Thermodynamic vs. Kinetic Control: In general, substitution reactions are kinetically favored (have a lower activation energy), while elimination reactions are thermodynamically favored (lead to more stable products, often due to an increase in entropy).[20][21][22][23] Elimination reactions create more product molecules (alkene, leaving group, and the conjugate acid of the base) from fewer reactant molecules, resulting in a positive entropy change (ΔS).[22][23]

  • The Gibbs Free Energy Equation (ΔG = ΔH - TΔS): The spontaneity of a reaction is governed by the Gibbs free energy (ΔG). The entropy term (TΔS) is directly proportional to temperature (T).

    • At low temperatures: The TΔS term is small, and the reaction outcome is primarily dictated by the enthalpy of activation (ΔH‡), which is typically lower for substitution. Thus, lower temperatures favor substitution .[1][18][24]

    • At high temperatures: The TΔS term becomes significant and can dominate the equation. The positive entropy of elimination makes its ΔG more negative (more favorable) at higher temperatures. Thus, higher temperatures favor elimination .[18][19][22][23][24]

Troubleshooting Protocol: Minimizing Elimination

  • Lower the Temperature: The most direct approach is to run your reaction at a lower temperature.[13][18] If you are running the reaction at reflux, try room temperature or even 0 °C.

  • Monitor Progress: Use techniques like TLC or LC-MS to monitor the reaction progress at the lower temperature. The reaction will be slower, so patience is key.

  • Choice of Base/Nucleophile: If minimizing E2 is the goal, use a strong, non-basic nucleophile (e.g., I⁻, Br⁻, CN⁻, N₃⁻) rather than a strong, bulky base (e.g., t-BuOK).

  • Substrate Structure: Be mindful that tertiary substrates are more prone to elimination.

Question 4: My SN2 reaction is still too slow, even in a polar aprotic solvent. Is it safe to heat it?

Answer:

Yes, it is common practice to heat SN2 reactions to increase the rate. Heating provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, which helps overcome the activation energy barrier.[25]

However, you must be cautious. As discussed in the previous question, increasing the temperature will also increase the rate of the competing elimination (E2) reaction.[18][24] The key is to find an optimal temperature that provides a reasonable reaction rate without producing an unacceptable amount of the elimination byproduct.

Experimental Protocol: Temperature Optimization for a Sluggish SN2 Reaction

  • Baseline Reaction: Run the reaction at room temperature (~25 °C) in your chosen polar aprotic solvent (e.g., DMSO). Let it run for a set amount of time (e.g., 24 hours) and determine the ratio of substitution to elimination product (S:E ratio) via ¹H NMR or GC-MS.

  • Incremental Temperature Increase: Set up a series of parallel reactions at incrementally higher temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • Monitor and Analyze: Monitor each reaction by TLC for the disappearance of starting material. Once complete, quench the reactions and analyze the S:E ratio for each temperature.

  • Data Evaluation: Plot the reaction rate and the S:E ratio as a function of temperature. This will allow you to identify the "sweet spot"—the temperature that gives you the best yield of the desired substitution product in the shortest amount of time. Many nucleophilic aromatic substitution (SNAr) reactions, for instance, require elevated temperatures, sometimes in the range of 80-150 °C, to proceed efficiently.[15]

Data Summary Table: Example Temperature Screen

Temperature (°C)Reaction Time (h)Conversion (%)SN2 Product (%)E2 Product (%)
252435955
401280928
604>988515
801.5>987030

Based on this hypothetical data, 40-60 °C represents a good balance between reaction rate and selectivity.

Visualizing Temperature Effects

Temperature_Effects cluster_Temp Temperature Control Reactants Reactants (R-X + Nu⁻) TS_Sub Transition State (Substitution) Prod_Sub Substitution Product TS_Sub->Prod_Sub TS_Elim Transition State (Elimination) Prod_Elim Elimination Product TS_Elim->Prod_Elim p1->TS_Sub ΔH‡ (Low) Kinetically Favored p2->TS_Elim ΔH‡ (High) Thermodynamically Favored Low_T Low Temp Favors Kinetic Path Low_T->TS_Sub High_T High Temp Favors Thermodynamic Path (Overcomes higher ΔH‡, maximizes TΔS) High_T->TS_Elim

Caption: Energy profile diagram illustrating kinetic versus thermodynamic control in substitution/elimination competition.

References

  • Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions?[Link]

  • Scribd. Factors Affecting SN1 & SN2 Reactions. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1?[Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • YouTube. (2012, July 4). SN1 SN2 E1 E2 Decision (5)- The role of temperature. [Link]

  • Brainly. (2023, August 1). [FREE] Why did we heat the SN2 reaction but not the SN1 reaction?[Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • MDPI. Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.4: Kinetic versus Thermodynamic Control. [Link]

  • College of Saint Benedict and Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • PubMed Central. Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • YouTube. (2012, June 24). Solvents in Substitution Reactions. [Link]

  • ACS Publications. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Química Orgánica. Solvent in Nucleophilic Substitution - SN2. [Link]

  • Course Hero. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature?[Link]

  • Labster. (2025, May 21). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting. [Link]

  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. [Link]

  • YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. [Link]

Sources

troubleshooting low yield in 2,4-dichloroquinazoline-6-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dichloroquinazoline-6-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind common issues, providing you with the expert insights needed to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis. We have structured this in a Q&A format to directly tackle specific problems.

Q1: I'm experiencing a very low overall yield. Where should I start my troubleshooting process?

Low overall yield in this two-step synthesis is a common issue that can originate from either the initial cyclization to form the dione intermediate or, more frequently, the final chlorination step.

Initial Assessment:

  • Isolate the Problematic Step: Analyze the yield and purity of your intermediate, 6-cyanoquinazoline-2,4(1H,3H)-dione, before proceeding to the chlorination. A low-quality intermediate will invariably lead to a poor final yield.

  • Focus on the Chlorination Workup: The most frequent cause of yield loss is the workup procedure after chlorination. The 2,4-dichloroquinazoline product is highly susceptible to hydrolysis and can revert to the starting material or other byproducts if not handled correctly[1].

The diagram below outlines a logical flow for diagnosing the source of low yield.

Troubleshooting_Flow start Low Overall Yield Detected check_intermediate Analyze Yield & Purity of 6-cyanoquinazoline-2,4-dione (Intermediate) start->check_intermediate intermediate_ok Yield & Purity > 80%? check_intermediate->intermediate_ok focus_step1 Troubleshoot Step 1: Dione Formation (See Q2) intermediate_ok->focus_step1 No focus_step2 Troubleshoot Step 2: Chlorination & Workup (See Q3, Q4, Q5) intermediate_ok->focus_step2 Yes

Caption: A decision tree for troubleshooting low yield.

Q2: My yield for the intermediate, 6-cyanoquinazoline-2,4(1H,3H)-dione, is poor. What are the likely causes?

The formation of the quinazoline-2,4-dione ring system is typically achieved by reacting an appropriate anthranilic acid derivative with urea or potassium cyanate[2][3]. This step is sensitive to temperature and workup conditions.

  • Possible Cause 1: Insufficient Reaction Temperature.

    • Explanation: The cyclization reaction, particularly when using urea, is a fusion method that requires high temperatures (typically 190-200 °C) to proceed effectively. The reactants must melt to ensure proper mixing and reaction[2].

    • Solution: Ensure your heating apparatus (oil bath or heating mantle) is calibrated and can maintain a consistent temperature in the required range. Monitor the reaction mixture for the expected physical changes (melting, then solidifying)[2].

  • Possible Cause 2: Inefficient Workup and Product Isolation.

    • Explanation: The workup for this step often involves dissolving the crude product in a basic solution (like 2M NaOH) and then re-precipitating it by acidifying with a strong acid (like HCl)[2]. If the pH is not lowered sufficiently, the product will remain dissolved as its salt form, leading to significant loss.

    • Solution: Carefully monitor the pH during acidification, aiming for a pH of approximately 2-3 to ensure complete precipitation of the dione product. Use an ice bath to cool the solution during precipitation, as this can further decrease the product's solubility and improve recovery.

Q3: My chlorination reaction fails to proceed. TLC analysis shows only the starting dione. What went wrong?

This is a classic symptom of issues with the chlorinating agent or reaction conditions. The primary culprits are moisture and insufficient temperature.

  • Possible Cause 1: Presence of Moisture.

    • Explanation: Chlorinating agents like phosphorus oxychloride (POCl₃) and triphosgene (BTC) are extremely reactive towards water. Any moisture present in your starting material, solvent, or glassware will consume the reagent, preventing it from chlorinating the dione[4]. This can also generate acidic impurities that complicate the reaction[4].

    • Solution:

      • Thoroughly dry your 6-cyanoquinazoline-2,4(1H,3H)-dione in a vacuum oven before use.

      • Use freshly distilled or anhydrous grade POCl₃. If using a solvent, ensure it is anhydrous.

      • Flame-dry all glassware under vacuum or nitrogen before setting up the reaction.

  • Possible Cause 2: Inadequate Temperature or Reaction Time.

    • Explanation: The chlorination of the dione requires significant thermal energy to overcome the activation barrier. Refluxing in POCl₃ (approx. 105-110 °C) for 4-6 hours is a standard condition[2]. Using alternative agents like triphosgene may require lower temperatures (e.g., 100 °C), but failure to reach this temperature will result in an incomplete reaction[5].

    • Solution: Ensure the reaction is heated to the target temperature and maintained for the recommended duration. Monitor the reaction's progress via TLC until the starting material spot has completely disappeared.

Q4: My TLC shows complete conversion to the product, but I lose most of it during the aqueous workup. Why is this happening?

This is the single most critical issue in this synthesis. The this compound product is unstable towards hydrolysis, especially under basic or even neutral aqueous conditions at room temperature[1].

  • Explanation of Causality: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, making the quinazoline ring susceptible to nucleophilic attack by water. This hydrolysis reaction converts the desired product back into the starting material or mono-chloro intermediates, which are often lost during extraction. Using a base (e.g., NaHCO₃, NH₄OH) to neutralize excess acid will dramatically accelerate this decomposition[1].

  • Validated Solution: Non-Basic, Cold Quenching

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ under reduced pressure (use a trap to protect your pump).

    • Crucially , pour the cooled reaction residue slowly into a beaker containing a large volume of crushed ice or ice-cold water with vigorous stirring[2]. This is a highly exothermic process.

    • The product should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with copious amounts of cold water until the filtrate is neutral (check with pH paper).

    • Dry the product under vacuum. Further purification can be done by recrystallization from a non-protic solvent like toluene[2].

Q5: Should I use POCl₃, or are there better chlorinating agents?

While phosphorus oxychloride (POCl₃) is the traditional and most common reagent, modern alternatives offer significant advantages in terms of safety, efficiency, and yield.

Comparison of Chlorinating Agents

FeaturePhosphorus Oxychloride (POCl₃)Triphosgene (BTC)Thionyl Chloride (SOCl₂)
Physical State Corrosive, fuming liquidCrystalline solid (safer to handle)Corrosive, fuming liquid
Typical Temp. 105-110 °C (Reflux)[2]80-100 °C[5]80 °C (Reflux)
Catalyst DMF (optional, catalytic)[2]Triphenylphosphine oxide (Ph₃PO)[5]DMF (required)[1]
Reported Yields Moderate to Good (highly variable)High to Excellent (>90%)[5]Good (77-96% for similar quinazolines)[1]
Key Advantage Inexpensive and widely availableHigh yields, milder conditions, safer handlingEffective, common lab reagent
Key Disadvantage Harsh conditions, difficult workupMore expensive, requires catalystGenerates SO₂ gas, requires catalyst

Recommendation: For researchers struggling with low yields using POCl₃, switching to a triphosgene (BTC) / Ph₃PO system is highly recommended. It operates at lower temperatures, which suppresses side reactions, and often delivers significantly higher and more consistent yields[5].

Validated Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints for monitoring progress.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Dione Formation cluster_1 Step 2: Chlorination SM 2-Amino-5-cyanobenzoic Acid + Urea Intermediate 6-Cyanoquinazoline-2,4(1H,3H)-dione SM->Intermediate Heat (190-200°C) Product This compound Intermediate->Product Reflux Chlorinating_Agent POCl3 or BTC/Ph3PO Chlorinating_Agent->Product

Caption: General two-step synthesis pathway.

Protocol 1: Synthesis of 6-Cyanoquinazoline-2,4(1H,3H)-dione
  • Preparation: In a round-bottom flask, thoroughly mix 2-amino-5-cyanobenzoic acid and urea. A molar ratio of 1:10 (acid:urea) is recommended[2].

  • Reaction: Heat the solid mixture in an oil bath to 190-200 °C. The mixture will melt and then gradually solidify as the reaction proceeds. Maintain this temperature for 2-3 hours.

  • Monitoring: The reaction can be monitored by taking a small sample, dissolving it in DMSO, and analyzing via TLC (a suitable mobile phase is 10% Methanol in Dichloromethane).

  • Workup:

    • Allow the flask to cool to room temperature.

    • Add a 2 M sodium hydroxide solution to the solid mass and heat gently to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2-3, causing the product to precipitate[2].

  • Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The expected yield should be >85%.

Protocol 2: Chlorination to this compound (POCl₃ Method)
  • Safety Note: This reaction should be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a calcium chloride tube), suspend the dried 6-cyanoquinazoline-2,4(1H,3H)-dione in phosphorus oxychloride (POCl₃). Use a significant excess of POCl₃ (10-15 molar equivalents)[2].

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by TLC. The product is significantly less polar than the starting material.

  • Workup & Isolation:

    • After the reaction is complete (TLC shows no starting material), allow the mixture to cool.

    • Remove excess POCl₃ via vacuum distillation.

    • Slowly and carefully pour the resulting slurry onto a large amount of crushed ice with vigorous stirring[2].

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid extensively with cold water until the filtrate is neutral.

    • Dry the product thoroughly under vacuum. The expected yield is 60-75%, but is highly dependent on the workup.

References

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved from [Link]

  • CN102584721A - Synthetic method of 2, 4-dichloroquinazoline derivative. (n.d.). Google Patents.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. MDPI. Retrieved from [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline. (n.d.). Google Patents.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

  • Quinazoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021, March 1). ResearchGate. Retrieved from [Link]

Sources

Navigating the Chlorination of Quinazoline-6-Carbonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of key intermediates like 4-chloroquinazoline-6-carbonitrile is a critical step in many drug discovery and development programs. The chlorination of the precursor, quinazoline-4(3H)-one-6-carbonitrile, can be a challenging transformation, often complicated by the presence of the electron-withdrawing nitrile group. This guide provides in-depth troubleshooting advice and explores effective alternative chlorinating agents to the commonly used phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs) & Troubleshooting

Common Issues with POCl₃ Chlorination

Question: My chlorination of 6-cyano-4-quinazolinone with neat POCl₃ is sluggish and gives a low yield. What could be the cause?

Answer: The electron-withdrawing nature of the cyano group at the 6-position deactivates the quinazolinone ring system, making the hydroxyl group at the 4-position less nucleophilic. This reduced reactivity can lead to incomplete conversion.[1] Several factors can be at play:

  • Insufficient Temperature: While many standard quinazolinone chlorinations proceed at reflux in POCl₃ (~105 °C), electron-deficient substrates may require higher temperatures. However, prolonged heating at very high temperatures can lead to decomposition.

  • Moisture: POCl₃ reacts violently with water to produce phosphoric acid and HCl. Any moisture in your starting material or solvent will consume the reagent and can lead to the formation of unwanted byproducts. Ensure your starting material is rigorously dried and that you are using anhydrous conditions.

  • Incomplete Reaction: The reaction may simply require a longer reaction time for full conversion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

Troubleshooting Tip: Consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine. The amine can act as a base to facilitate the formation of a more reactive intermediate.[2][3]

Question: After quenching my POCl₃ reaction with ice water, I am recovering a significant amount of my starting material. Why is this happening?

Answer: The product, 4-chloroquinazoline-6-carbonitrile, is susceptible to hydrolysis back to the starting quinazolinone, especially under acidic conditions generated during the quench. The workup procedure is critical to preserving your product.

Troubleshooting Work-up:

  • Remove Excess POCl₃: Before quenching, it is crucial to remove the excess POCl₃ under reduced pressure.

  • Controlled Quench: Instead of pouring the reaction mixture directly into a large volume of ice water, consider a more controlled quench. Slowly add the cooled reaction mixture to a vigorously stirred slurry of crushed ice and a base, such as sodium bicarbonate or ammonia solution, to maintain a neutral or slightly basic pH.

  • Extraction: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.

Alternative Chlorinating Agents: A Comparative Overview

While POCl₃ is a powerful and common chlorinating agent, its harshness and the challenges it presents with electron-deficient substrates have led to the exploration of milder and more selective alternatives.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or in a high-boiling solvent, refluxHigh reactivity, relatively inexpensiveHarsh conditions, byproduct formation, difficult workup for sensitive substrates
SOCl₂ / cat. DMF Reflux in SOCl₂ or an inert solventMilder than POCl₃, gaseous byproducts (SO₂ and HCl) are easily removedCan be less reactive for highly deactivated substrates, requires careful handling of SOCl₂
Oxalyl Chloride / cat. DMF Inert solvent (e.g., CH₂Cl₂, DCE), 0 °C to refluxVery mild conditions, clean reactions, gaseous byproductsMore expensive than POCl₃ and SOCl₂, moisture sensitive
PPh₃ / NCS (or CCl₄) Inert solvent (e.g., MeCN, DCM), room temp to refluxMild, neutral conditionsStoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification

Detailed Protocols for Alternative Chlorinating Agents

Thionyl Chloride (SOCl₂) with Catalytic N,N-Dimethylformamide (DMF)

This system generates the Vilsmeier reagent in situ, which is a milder chlorinating species than POCl₃.[4][5]

Step-by-Step Protocol:

  • To a stirred suspension of 6-cyano-4-quinazolinone (1.0 equiv) in anhydrous toluene or dioxane, add thionyl chloride (3.0-5.0 equiv).

  • Add a catalytic amount of anhydrous DMF (0.1-0.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS. For electron-deficient substrates, a longer reaction time (4-8 hours) may be necessary.

  • Once the reaction is complete, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Co-evaporate with anhydrous toluene to ensure complete removal of residual SOCl₂.

  • The crude product can then be carefully quenched and worked up as described for the POCl₃ reaction, or used directly in the next step if the purity is sufficient.

Troubleshooting:

  • Incomplete reaction: Increase the amount of SOCl₂ or DMF, or extend the reaction time.

  • Dark coloration: This may indicate some decomposition. Consider running the reaction at a slightly lower temperature for a longer period.

Oxalyl Chloride with Catalytic N,N-Dimethylformamide (DMF)

This is one of the mildest methods for converting hydroxyl groups to chlorides and is often suitable for sensitive substrates.[6][7][8]

Step-by-Step Protocol:

  • Suspend 6-cyano-4-quinazolinone (1.0 equiv) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5-2.0 equiv) to the mixture.

  • Add a catalytic amount of anhydrous DMF (0.1 equiv) dropwise. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • The reaction mixture can often be concentrated in vacuo to give the crude product, which can be purified by crystallization or chromatography. Alternatively, a careful aqueous workup can be performed.

Troubleshooting:

  • Reaction not initiating: Ensure the DMF is truly anhydrous. A very small amount of moisture can inhibit the formation of the active chlorinating agent.

  • Low yield: The product may be partially lost during the workup. A non-aqueous workup (filtration through a pad of celite and evaporation) may be preferable if the subsequent reaction is compatible.

Visualizing the Chlorination Workflow

A critical decision in the synthesis of 4-chloroquinazoline-6-carbonitrile is the choice of chlorinating agent. The following workflow can guide this decision-making process.

Chlorination_Workflow Start Start: 6-Cyano-4-quinazolinone Reagent_Choice Select Chlorinating Agent Start->Reagent_Choice POCl3 POCl₃ (Harsh, Standard) Reagent_Choice->POCl3 High Reactivity Needed SOCl2_DMF SOCl₂ / cat. DMF (Milder Alternative) Reagent_Choice->SOCl2_DMF Milder Conditions Preferred Oxalyl_Cl_DMF Oxalyl Chloride / cat. DMF (Mildest Option) Reagent_Choice->Oxalyl_Cl_DMF Substrate is Sensitive Reaction_POCl3 Reaction at Reflux POCl3->Reaction_POCl3 Reaction_SOCl2 Reaction at Reflux SOCl2_DMF->Reaction_SOCl2 Reaction_Oxalyl_Cl Reaction at 0°C to RT Oxalyl_Cl_DMF->Reaction_Oxalyl_Cl Workup Careful Aqueous Workup (pH control is critical) Reaction_POCl3->Workup Reaction_SOCl2->Workup Reaction_Oxalyl_Cl->Workup Product 4-Chloroquinazoline-6-carbonitrile Workup->Product

Caption: Decision workflow for selecting a chlorinating agent.

Mechanistic Insights: The Role of DMF

In both the SOCl₂ and oxalyl chloride systems, DMF is not merely a solvent but a crucial catalyst that forms the Vilsmeier reagent, N,N-dimethylchlorosulfitemethaniminium chloride or the corresponding species from oxalyl chloride. This electrophilic species is the active chlorinating agent.

Vilsmeier_Formation cluster_activation Catalyst Activation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Active Chlorinating Species) DMF->Vilsmeier_Reagent Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Vilsmeier_Reagent Product 4-Chloroquinazoline-6-carbonitrile Vilsmeier_Reagent->Product Quinazolinone 6-Cyano-4-quinazolinone Quinazolinone->Product

Caption: Catalytic role of DMF in the chlorination reaction.

This technical guide is intended to provide a starting point for the development of robust and reliable procedures for the synthesis of 4-chloroquinazoline-6-carbonitrile. As with any chemical reaction, careful optimization of reaction conditions for your specific setup is highly recommended.

References

  • Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 10, p.576 (2004); Vol. 79, p.159 (2002). Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses, Vol. 98, p. 171 (2021). Available from: [Link]

  • Dey, S. Kr. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1(1), 13-17. Available from: [Link]

  • Supporting Information 1. Available from: [Link]

  • Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses, Vol. 83, p. 138 (2006). Available from: [Link]

  • Dey, S. Kr. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. Available from: [Link]

  • de Souza, M. V. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. Available from: [Link]

  • Google Patents. (2019). Preparation method of 6-nitro-4-substituted amino quinazoline derivative. CN110577520A.
  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]

  • ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available from: [Link]

  • Organic Chemistry Portal. Oxalyl chloride. Available from: [Link]

  • Google Patents. (2015). Process for the chlorination of a hydroxylated organic compound. US9006498B2.
  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future medicinal chemistry. Available from: [Link]

  • Aty, M. E., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Russian Journal of General Chemistry, 91(11), 2329-2335. Available from: [Link]

  • askIITians. Although chlorine is an electron withdrawing group, yet it is ortho-p. Available from: [Link]

  • Kim, D. G., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127324. Available from: [Link]

  • Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Available from: [Link]

  • YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. Available from: [Link]

  • Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Testbook. Although chlorine is an electron withdrawing group, yet it is ortho-, para. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-dichloroquinazoline-6-carbonitrile. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of therapeutic agents, including antitumor drugs, robust and scalable synthesis of this molecule is critical.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and scale-up experience.

Overview of Primary Synthetic Routes

The successful scale-up of this compound synthesis hinges on a thorough understanding of the primary synthetic pathways and their associated challenges. The two most prevalent routes start from either 2-amino-5-cyanobenzoic acid or anthranilonitrile derivatives.

  • Two-Step Synthesis from 2-Amino-5-cyanobenzoic Acid: This is a widely documented and reliable method. It first involves the cyclization of 2-amino-5-cyanobenzoic acid with a reagent like urea or potassium cyanate to form the stable 6-cyanoquinazoline-2,4(1H,3H)-dione intermediate. This dione is then chlorinated, typically with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), to yield the final product.[3]

  • Direct Synthesis from Anthranilonitrile Derivatives: This approach offers a more direct pathway. For instance, 2-amino-4-cyanobenzonitrile can be reacted with phosgene equivalents like diphosgene or triphosgene (bis(trichloromethyl)carbonate) to directly form the 2,4-dichloroquinazoline ring system.[4][5][6] While potentially more atom-economical, this route involves highly toxic reagents and may require high-pressure conditions, posing significant scale-up challenges.[6]

The following diagram illustrates a common and robust workflow for the synthesis of this compound.

Synthetic_Workflow cluster_0 Route 1: Two-Step Process cluster_1 Key Operations A 2-Amino-5-cyanobenzoic Acid B 6-Cyanoquinazoline-2,4(1H,3H)-dione A->B + Urea Heat (190-200°C) C This compound B->C + POCl₃ Reflux (105-110°C) D Reaction Quench (Ice/Water) C->D E Filtration & Washing D->E F Drying & Purification (Recrystallization/Slurry) E->F

Caption: Common two-step synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: We are experiencing low and inconsistent yields in the chlorination step (dione to dichloro product). What are the likely causes and solutions?

Answer: This is a common scale-up challenge often rooted in three areas: moisture, incomplete reaction, or product degradation.

  • Causality—Moisture: The chlorinating agent, phosphorus oxychloride (POCl₃), reacts violently with water. Even trace amounts of moisture in the starting material, solvent, or reactor will consume the reagent, reducing its effective concentration and leading to incomplete conversion. Furthermore, moisture can hydrolyze the product back to mono-chloro or dione species.

  • Causality—Incomplete Reaction: At a larger scale, inefficient mixing or poor heat transfer can create cold spots within the reactor, slowing the reaction rate in those areas. The reaction is typically run at reflux (105-110°C), and maintaining this temperature uniformly is critical.[3]

  • Causality—Product Degradation: Prolonged exposure to high temperatures can lead to side reactions and degradation, reducing the overall yield of the desired product.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry the 6-cyanoquinazoline-2,4(1H,3H)-dione intermediate thoroughly under vacuum at an elevated temperature (e.g., 80-100°C) until water content is minimal (as determined by Karl Fischer titration).

    • Use a dry, clean reactor. Perform a solvent flush (e.g., with toluene) and dry the vessel under vacuum if necessary.

    • Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Optimize Reagent Stoichiometry and Reaction Time:

    • On a larger scale, using a larger excess of POCl₃ (e.g., 10-20 molar equivalents) can help drive the reaction to completion.[3] However, this creates more waste.

    • Monitor the reaction progress using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is fully consumed.

  • Improve Thermal and Mass Transfer:

    • Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing of the solid dione in the liquid POCl₃.

    • Use a reliable heating system (e.g., a jacketed reactor with thermal fluid) to maintain a consistent reflux temperature throughout the reaction mass.

  • Consider Catalysis:

    • Adding a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the chlorination reaction, potentially allowing for lower temperatures or shorter reaction times.[3]

Question 2: Our primary safety concern is the highly exothermic quench of POCl₃. How can we manage this safely at scale?

Answer: The quench of residual POCl₃ with water or ice is one of the most hazardous steps in this process and must be meticulously controlled during scale-up. The rapid, uncontrolled addition of the reaction mixture to ice can cause a violent, exothermic reaction, leading to a dangerous pressure buildup and potential reactor failure.

Scale-Up Quenching Strategy:

MethodDescriptionAdvantagesDisadvantages
Controlled Direct Quench The reaction mixture is added slowly and in a controlled manner to a vigorously stirred vessel containing a large excess of crushed ice and water.Simple setup.High risk of freezing at the addition point; requires excellent cooling and agitation.
Reverse Quench Ice/water is added slowly and controllably to the cooled reaction mixture.Better initial temperature control of the reaction mass.Can lead to a buildup of unreacted water, followed by a sudden temperature spike. Requires robust cooling.
Solvent-Mediated Quench (Recommended for Scale-Up) The reaction mixture is first diluted with a high-boiling, inert solvent (e.g., toluene or dichlorobenzene). This diluted mixture is then slowly added to the ice/water.The solvent acts as a heat sink, moderating the exotherm. Reduces the viscosity of the mixture, improving heat transfer.Requires an additional solvent removal step.

Recommended Protocol (Solvent-Mediated):

  • After the reaction is complete, cool the mixture to room temperature.

  • Under vacuum, distill off the bulk of the excess POCl₃. This significantly reduces the amount of reagent that needs to be quenched.

  • Slowly add an inert solvent like toluene to the cooled residue in the reactor.

  • In a separate, appropriately sized quenching vessel, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly transfer the toluene/product mixture from the reactor into the quenching vessel, carefully monitoring the temperature of the quench pot. Maintain the temperature below 20°C.

  • The product will precipitate as a solid. Collect it by filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual phosphoric acid.[3]

Question 3: We are struggling with product purity. After workup, we see significant impurities and recrystallization is inefficient. What are our options?

Answer: Purity issues often stem from an incomplete reaction, side-product formation, or inefficient removal of reagents and byproducts. While chromatography is useful in the lab, it is often not viable for large-scale production.

  • Source of Impurity—Unreacted Starting Material: If the chlorination is incomplete, you will have residual 6-cyanoquinazoline-2,4(1H,3H)-dione.

  • Source of Impurity—Hydrolysis Products: Incomplete chlorination or exposure to water during workup can lead to the formation of 2-chloro-6-cyanoquinazolin-4(3H)-one.

  • Source of Impurity—Residual POCl₃/Phosphoric Acid: Inadequate quenching and washing will leave acidic impurities.

Purification Strategies for Scale-Up:

  • Optimize the Workup: Ensure the quench is complete and the product is washed thoroughly with water to remove inorganic acids. A final wash with a dilute sodium bicarbonate solution can help neutralize any remaining acid, followed by another water wash.

  • Slurry Washing: Instead of a full recrystallization, which can be solvent-intensive and lead to yield loss, consider a slurry wash. This involves stirring the crude, isolated solid in a specific solvent at a controlled temperature. The solvent is chosen to dissolve impurities while leaving the desired product largely insoluble.

    • Recommended Solvents for Slurry Wash: Consider solvents like ethanol, isopropanol, or acetonitrile. A warm slurry (e.g., 40-50°C) can be more effective at dissolving impurities.

  • Anti-Solvent Precipitation: If a recrystallization is necessary, an anti-solvent approach can be more efficient at scale. Dissolve the crude product in a minimal amount of a good solvent (e.g., hot toluene or DMF), then slowly add an anti-solvent (e.g., heptane or ethanol) in which the product is insoluble to induce crystallization. This often yields a purer, more easily filterable solid.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in reactivity between the C2 and C4 chlorine atoms on the quinazoline ring?

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[7] DFT calculations have shown that the carbon atom at the C4 position has a higher LUMO coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[8] This regioselectivity is crucial for subsequent synthetic steps, as it allows for the selective introduction of amines or other nucleophiles at the 4-position while leaving the 2-position chlorinated for further modification if desired.[8][9]

Q2: What are the pros and cons of using triphosgene instead of POCl₃ for the chlorination step?

ReagentProsCons
Phosphorus Oxychloride (POCl₃) - Liquid, easy to handle at scale.- Relatively inexpensive.- Well-documented in literature.[3]- Generates significant acidic waste (phosphoric acid).- Requires high temperatures (reflux).- Highly corrosive and water-reactive.
Triphosgene/Diphosgene - Can lead to higher yields and milder reaction conditions.[6]- Solid (triphosgene), but decomposes to toxic phosgene gas.- Extremely toxic. Requires specialized handling, engineering controls (e.g., scrubbers), and monitoring.- Reactions can be high-pressure.[6]- More expensive.

For most applications, POCl₃ is preferred for scale-up due to its lower acute toxicity and more manageable handling characteristics, despite the waste generation. The use of phosgene equivalents should only be considered if other methods fail and with stringent safety protocols in place.

Q3: What are the critical process parameters (CPPs) to monitor during the scale-up of the chlorination reaction?

The most critical parameters to monitor and control are:

  • Temperature: Both for ensuring the reaction goes to completion and for preventing runaway exotherms during the quench.

  • Reaction Time/Completeness: Monitored by IPCs (TLC, HPLC) to ensure full conversion and minimize impurity formation.

  • Agitation Rate: Crucial for maintaining homogeneity, especially since the reaction is a solid-liquid slurry.

  • Rate of Addition: During the quench, the rate of addition of the reaction mass to the quench vessel (or vice versa) is the single most important safety parameter.

Q4: What analytical methods are recommended for final product quality control?

A comprehensive quality control panel should include:

  • Identity: ¹H NMR and ¹³C NMR to confirm the structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with a UV detector is the standard method for determining purity and quantifying impurities.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to quantify any remaining solvents from the reaction or purification.

  • Water Content: Karl Fischer titration.

  • Inorganic Impurities: A test for residue on ignition (sulfated ash) can quantify non-volatile inorganic impurities.

References

  • EvitaChem. Buy this compound (EVT-356374).
  • Chi, D. Y., Lee, J. H., Lee, B. S., Shin, H., & Nam, D. H. (2006). Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2-Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile. Synlett, 2006(1), 65–68.
  • MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • MDPI. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • ResearchGate. Scheme 29. Synthesis of several quinazoline derivatives in the presence of nanocatalyst (XXIX).
  • ResearchGate. Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline from Anthranilonitrile | Request PDF.
  • Morressier. (2018). Fast and efficient synthesis of quinazoline derivatives.
  • You, C., Wang, D., He, C., Zaman, M. K., Zhang, H., Wang, T., Yang, Z., Hu, L., & Li, Y. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS omega, 10(33), 38175–38181.
  • Google Patents. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Benchchem. Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile.
  • Wikipedia. Quinazoline.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Guidechem. 2,4-Dichloroquinazoline 607-68-1 wiki.
  • CymitQuimica. CAS 607-68-1: 2,4-Dichloroquinazoline.
  • ChemicalBook. 2,4-Dichloroquinazoline synthesis.

Sources

avoiding di-substitution in 2,4-dichloroquinazoline-6-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinazoline Chemistry

Topic: Strategies to Avoid Di-substitution in Reactions with 2,4-Dichloroquinazoline-6-carbonitrile

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for controlling selectivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound. The primary challenge addressed is the prevention of undesired di-substitution, enabling the targeted synthesis of mono-substituted products, which are crucial intermediates in medicinal chemistry.[1][2]

I. Foundational Principles: Understanding the Reactivity of this compound

A grasp of the inherent electronic properties of the quinazoline core is fundamental to troubleshooting and optimizing reaction outcomes.

A. The Reactivity Hierarchy: C4 vs. C2

In the 2,4-dichloroquinazoline scaffold, the two chlorine atoms exhibit distinct reactivity profiles. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[3][4] This regioselectivity is a cornerstone of synthetic strategy.

  • C4 Position (More Reactive): The C4 carbon is more electrophilic. This is supported by Density Functional Theory (DFT) calculations, which show that the C4 atom has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for initial nucleophilic attack.[1][2] Substitution at this position can often be achieved under mild conditions, such as low temperatures.[3]

  • C2 Position (Less Reactive): The C2 position is less electrophilic and its substitution typically requires more forcing conditions.[2] These can include higher temperatures (often exceeding 100 °C), the use of microwave irradiation, or employing metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][5]

The presence of the electron-withdrawing nitrile group at the C6 position further activates the entire ring system towards nucleophilic attack, though it does not alter the fundamental C4 > C2 reactivity hierarchy.[4]

B. Mechanism of Nucleophilic Aromatic Substitution (SNAr) in Quinazolines

The reaction proceeds via a well-established two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (preferentially C4), breaking the aromaticity of the pyrimidine ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[3][6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.[6]

The formation of the stabilized carbanion intermediate is the driving force for this type of substitution.[3]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of mono-substituted quinazolines in a direct question-and-answer format.

Q1: My reaction is yielding almost exclusively the 2,4-disubstituted product. What's the primary cause?

A1: The formation of a high percentage of the di-substituted product is almost always a result of reaction conditions that are too harsh. This "over-reaction" occurs when the conditions intended for the initial, more facile C4-substitution are severe enough to also promote the more difficult C2-substitution.

Primary Culprits:

  • High Temperature: Temperatures significantly above room temperature (e.g., >80 °C or reflux conditions) can provide sufficient activation energy to overcome the barrier for C2 substitution.[2]

  • Prolonged Reaction Time: Even at moderate temperatures, allowing the reaction to proceed for an extended period after the mono-C4-substituted product has formed can lead to the gradual accumulation of the di-substituted byproduct.

  • Excess Nucleophile: Using a large excess of the nucleophile (e.g., >1.5 equivalents) can drive the second substitution reaction forward, especially if the reaction is heated.

Q2: How can I selectively target the C4 position for mono-substitution?

A2: Achieving selective mono-substitution at C4 hinges on exploiting the inherent reactivity difference between the C2 and C4 positions. The key is to use the mildest conditions possible that still allow the C4 reaction to proceed at a reasonable rate.

Key Strategies:

  • Low Temperature Control: Start reactions at 0 °C and allow them to slowly warm to room temperature. Many substitutions at C4 with common nucleophiles like anilines or aliphatic amines proceed efficiently under these conditions.[3]

  • Stoichiometric Control: Use a precise amount of your nucleophile, typically between 1.0 and 1.2 equivalents, to limit the availability of the reagent for the second substitution.[4]

  • Careful Monitoring: Track the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Quench the reaction as soon as the starting 2,4-dichloroquinazoline is consumed to prevent the formation of the di-substituted product.

Q3: I need to substitute the C2 position while leaving C4 untouched. Is this feasible via standard SNAr?

A3: Direct selective SNAr at C2 in the presence of a C4-chloro group is extremely challenging and generally not a viable strategy due to the C4 position's higher reactivity.[5] To achieve C2 substitution, a "blocking" or multi-step strategy is typically required. One approach involves first substituting the C4 position with a group that can be removed later or, alternatively, using a specialized reagent system that alters the intrinsic reactivity.[7] For instance, some methods achieve C2 modification by first converting the C4-chloro to a different group, like an azide, which then influences the subsequent reaction at C2.[8][9]

Q4: What is the impact of the nucleophile's strength and steric hindrance on selectivity?

A4: The nature of the nucleophile is critical.

  • Nucleophilicity: Highly reactive, strong nucleophiles can sometimes lead to lower selectivity, as they may react at both positions even under milder conditions. Weaker nucleophiles often exhibit better selectivity for the more activated C4 position.

  • Steric Hindrance: Bulky nucleophiles can enhance selectivity for the C4 position. The steric environment around the C2 position, flanked by the ring nitrogen and the C4 substituent, is more crowded than the C4 position. This can make it more difficult for a sterically demanding nucleophile to attack C2.

Q5: How do I set up a reaction to favor mono-C4-substitution with an amine?

A5: Below is a summary table of recommended starting conditions for the reaction of this compound with a primary or secondary amine to favor the 4-amino-2-chloro-quinazoline-6-carbonitrile product.

ParameterRecommended ConditionRationale
Temperature 0 °C to Room Temperature (approx. 25 °C)Minimizes the rate of the secondary substitution at the less reactive C2 position.[3]
Nucleophile Eq. 1.0 - 1.2 equivalentsLimits the amount of available nucleophile to prevent the second substitution reaction.[4]
Solvent Aprotic Polar (e.g., THF, Acetonitrile) or Protic (e.g., Isopropanol, Ethanol)Solvents like isopropanol and acetonitrile are commonly reported to give good results for C4-selective amination.[1][4]
Base (Optional) 1.1 - 1.5 equivalents (e.g., DIPEA, Et₃N)Often beneficial to scavenge the HCl generated during the reaction, which can protonate the amine nucleophile.[4]
Monitoring TLC or LC-MSCrucial for stopping the reaction at the optimal time to maximize mono-substitution yield.[4]

Q6: What are the best practices for reaction monitoring to prevent over-reaction?

A6: Effective reaction monitoring is your primary tool for preventing di-substitution.

  • Establish a Baseline: Before starting the reaction, run a TLC plate with all your starting materials (the dichloroquinazoline, the nucleophile) to have clear reference spots.

  • Co-spotting: On your monitoring TLC plates, use a "co-spot" lane where you spot both the reaction mixture and the starting material. This helps to definitively track the consumption of the starting material.

  • Frequent Sampling: In the initial phases of the reaction, take samples every 15-30 minutes. As the reaction slows, you can increase the time between samples.

  • Quench Immediately: Once TLC/LC-MS analysis shows that the 2,4-dichloroquinazoline starting material is fully consumed, quench the reaction immediately by pouring it into cold water or another appropriate quenching agent.[4] Do not let it stir for longer, as this is when di-substitution is most likely to occur.

III. Core Experimental Protocols

A. Protocol 1: Selective Mono-Substitution at the C4 Position with an Aniline Derivative

This protocol describes a general method for the regioselective substitution of the C4-chloro group with an aniline, a common reaction in drug discovery.[4][10]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Isopropanol (IPA) or Acetonitrile (ACN)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in isopropanol (or acetonitrile) to a concentration of approximately 0.1 M.

  • Add the substituted aniline (1.1 eq) to the solution, followed by DIPEA (1.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress every 30 minutes by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Once the starting dichloro-quinazoline spot is no longer visible by TLC (typically 2-6 hours), quench the reaction by pouring the mixture into a beaker of cold water.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration, washing with water and then a small amount of cold isopropanol or hexanes.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

B. Protocol 2: Characterization and Quantification of Product Ratios

Accurate characterization is essential to confirm regioselectivity and quantify the success of the reaction.

Methods:

  • LC-MS: The most powerful tool for initial analysis. It will quickly show the masses of the starting material (SM), mono-substituted product (P1), and di-substituted product (P2), allowing for an initial assessment of the reaction outcome.

  • ¹H NMR: Proton NMR can often distinguish between the C2 and C4 substituted isomers. The electronic environment of the protons on the quinazoline core will be different for each isomer.

  • 2D-NMR (HMBC/HSQC): For unambiguous structural confirmation, 2D-NMR techniques are invaluable.[1][2] These experiments can show correlations between protons and carbons, definitively establishing the point of substitution.

IV. Visual Summaries

A. Diagram 1: SNAr Mechanism on 2,4-dichloroquinazoline

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_end Step 2: Elimination Start 2,4-Dichloroquinazoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4 (Rate-Determining) Product 4-Nu-2-chloroquinazoline + Cl⁻ Intermediate->Product Expulsion of Cl⁻ (Restores Aromaticity)

Caption: SNAr Mechanism on 2,4-dichloroquinazoline.

B. Diagram 2: Troubleshooting Flowchart for Di-substitution

Troubleshooting_Flowchart Start Reaction yields >10% di-substituted product? Temp Is reaction temp > 25°C? Start->Temp Yes Time Is reaction time > 8h? Start->Time No Temp->Time No Sol_Action1 Reduce temp to 0°C -> RT Temp->Sol_Action1 Yes Equiv Is [Nu] > 1.2 eq? Time->Equiv No Sol_Action2 Monitor closely by TLC/LCMS and quench upon SM consumption Time->Sol_Action2 Yes Sol_Action3 Reduce nucleophile to 1.1 eq Equiv->Sol_Action3 Yes Success Mono-substitution Achieved Sol_Action1->Success Sol_Action2->Success Sol_Action3->Success

Caption: Troubleshooting Flowchart for Di-substitution.

V. References

  • StackExchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • ResearchGate. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health. (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • Beilstein Journals. (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beilstein Journals. (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. [Link]

  • Organic Chemistry Portal. (2016). A Novel Synthesis of Disubstituted Quinazoline Diones with Differential N-Substitution via a Copper-Catalysed Cross-Coupling of Acyl Ureas. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • ACS Publications. (2021). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. [Link]

  • Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

  • Acta Chimica Slovenica. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. [Link]

  • ResearchGate. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8. [Link]

  • National Institutes of Health. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Semantic Scholar. (2015). Cu/Pd-Catalyzed C-2–H Arylation of Quinazolin-4(3H)-ones with (Hetero)aryl Halides. [Link]

  • ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • National Institutes of Health. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • ACS Publications. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. [Link]

  • National Institutes of Health. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. [Link]

  • ResearchGate. (2004). Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs. [Link]

  • National Institutes of Health. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

Sources

Validation & Comparative

Navigating the Aromatic Maze: A Comparative Guide to 2D-NMR for the Structural Confirmation of 4-Substituted Quinazoline-6-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of molecular structure is the bedrock of scientific progress. The quinazoline scaffold, a recurring motif in a plethora of biologically active compounds, presents its own unique set of challenges in structural elucidation.[1][2] The introduction of substituents at the 4-position and a carbonitrile group at the 6-position of the quinazoline core creates a complex aromatic system where one-dimensional (1D) ¹H NMR spectra can often be plagued by signal overlap and ambiguous assignments. This guide provides an in-depth, comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques—specifically COSY, HSQC, and HMBC—as indispensable tools for the unambiguous structural confirmation of 4-substituted quinazoline-6-carbonitriles.

The Structural Conundrum: Why 1D-NMR Falls Short

The quinazoline ring system, with its fused benzene and pyrimidine rings, gives rise to a dense aromatic region in the ¹H NMR spectrum, typically between 7.0 and 9.5 ppm.[3][4] For a 4-substituted quinazoline-6-carbonitrile, the protons on the quinazoline core (H-2, H-5, H-7, and H-8) often exhibit complex splitting patterns and can have very similar chemical environments, leading to overlapping multiplets that are difficult to deconvolute using 1D methods alone. While ¹³C NMR provides information on the carbon skeleton, it does not directly reveal the connectivity between protons and carbons. This is where the power of 2D-NMR becomes evident, spreading the spectral information across two dimensions to resolve ambiguities and build a complete picture of the molecular architecture.[5][6]

The 2D-NMR Toolkit: A Multi-pronged Approach to Structural Elucidation

A combination of homonuclear and heteronuclear 2D-NMR experiments is essential for a robust structural confirmation. Each experiment provides a unique piece of the puzzle, and their combined interpretation forms a self-validating system.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the first step in unraveling the proton connectivity within the molecule. It identifies protons that are spin-spin coupled, typically through two or three bonds. In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. The diagonal peaks represent the individual proton resonances, while the off-diagonal "cross-peaks" indicate which protons are coupled to each other. By tracing the connectivity from one cross-peak to another, we can identify distinct spin systems within the molecule. For our 4-substituted quinazoline-6-carbonitrile, COSY is instrumental in identifying the coupled protons on the benzene portion of the quinazoline ring (H-5, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment provides a direct correlation between each proton and the carbon atom to which it is attached (a one-bond ¹JCH coupling). This is an incredibly powerful tool for assigning carbon resonances. The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each cross-peak in the HSQC spectrum definitively links a specific proton signal to a specific carbon signal. This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups and for assigning the protonated carbons of the quinazoline core.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is the key to piecing together the entire molecular structure by identifying longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7][8][9] This allows us to connect the different spin systems identified by COSY and to place quaternary (non-protonated) carbons, such as the carbonitrile carbon (C-6) and the substituted carbon at C-4. For example, observing a correlation from H-5 to the carbonitrile carbon would definitively confirm the position of the nitrile group. Similarly, correlations from protons on the 4-substituent to C-4 of the quinazoline ring would confirm the point of attachment.

A Case Study: Unambiguous Structure Confirmation of a Hypothetical 4-Anilinoquinazoline-6-carbonitrile

To illustrate the power of this combined 2D-NMR approach, let's consider the structural elucidation of a hypothetical compound: 4-anilinoquinazoline-6-carbonitrile.

Predicted ¹H and ¹³C NMR Data for 4-Anilinoquinazoline-6-carbonitrile

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (from Proton)
2H8.65 (s)154.5C-4, C-8a
4--158.0-
4a--116.0-
5H8.40 (d)128.0C-4, C-6, C-7, C-8a
6--110.0-
-CN--118.5-
7H8.10 (dd)135.0C-5, C-8a
8H7.90 (d)125.0C-4a, C-6
8a--151.0-
1'--138.0-
2', 6'H7.50 (d)124.0C-4, C-4'
3', 5'H7.20 (t)129.5C-1', C-5'/C-3'
4'H7.40 (t)126.0C-2', C-6'
NHH9.80 (s)-C-4, C-1'

Note: Predicted chemical shifts are based on data from analogous structures and theoretical prediction tools. Actual values may vary depending on the solvent and other experimental conditions.[10][11][12][13][14][15]

Step-by-Step 2D-NMR Analysis Workflow

The following workflow outlines the logical process for interpreting the 2D-NMR data to confirm the structure of 4-anilinoquinazoline-6-carbonitrile.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Confirmation H1 ¹H NMR: Identify proton signals, multiplicities, and integrations. C13 ¹³C NMR: Identify the number of unique carbon signals. COSY COSY: Establish H-H connectivities. Identify aromatic spin systems (e.g., H-5, H-7, H-8 and anilino protons). H1->COSY Initial Proton Assignments HSQC HSQC: Correlate protons to their directly attached carbons. Assign all CH carbons. C13->HSQC Carbon Chemical Shifts COSY->HSQC HMBC HMBC: Connect fragments via 2-3 bond H-C correlations. Place quaternary carbons (C-4, C-6, C-4a, C-8a, C-1'). HSQC->HMBC Confirm Final Structure Confirmation: Combine all data to build the complete molecular structure of 4-anilinoquinazoline-6-carbonitrile. HMBC->Confirm Complete Connectivity Map

Figure 1. Logical workflow for 2D-NMR based structure elucidation.

Interpreting the Spectra:
  • COSY Analysis: The COSY spectrum would reveal correlations between H-7 and H-8, and between H-5 and H-7, confirming their positions within the same aromatic ring. It would also show the correlations within the anilino ring protons (2'/6' with 3'/5', and 3'/5' with 4').

  • HSQC Analysis: The HSQC spectrum would allow for the direct assignment of the protonated carbons. For example, the singlet at 8.65 ppm would correlate with the carbon at 154.5 ppm, assigning them as H-2 and C-2, respectively. Similarly, all other CH groups in both the quinazoline and anilino rings would be assigned.

  • HMBC Analysis - The Decisive Experiment: The HMBC spectrum provides the crucial long-range correlations to assemble the final structure.

    • Confirming the Quinazoline Core: Correlations from H-2 to C-4 and C-8a, and from H-5 to C-4, C-7, and C-8a would confirm the pyrimidine and benzene ring fusion.

    • Placing the Carbonitrile Group: A key correlation from H-5 and H-7 to the quaternary carbon at ~110.0 ppm (C-6) and the nitrile carbon at ~118.5 ppm would unambiguously place the carbonitrile group at the C-6 position.

    • Confirming the 4-Anilino Substitution: Correlations from the anilino protons (2',6'-H) to C-4 of the quinazoline ring, and from the NH proton to both C-4 and C-1' of the aniline ring, would definitively establish the connectivity of the substituent at the 4-position.

Comparative Data of Substituted Quinazolines

The following table provides a summary of reported ¹H NMR chemical shifts for various protons on the quinazoline core from the literature. This data serves as a valuable reference for predicting and confirming assignments in novel 4-substituted quinazoline-6-carbonitriles.

Compound H-2 (ppm) H-5 (ppm) H-7 (ppm) H-8 (ppm) Reference
2-Phenylquinazoline9.46~7.90~7.608.08[11]
2-(4-Chlorophenyl)quinazoline9.44~7.91~7.628.06[11]
2-(4-Methoxyphenyl)quinazoline9.41~7.87~7.568.03[11]
4-Anilino-2-phenylquinazoline~8.60~7.80~7.40~8.70[13]
Quinazoline9.358.057.757.95[3]

Experimental Protocols

A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible 2D-NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for many organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent in a 5 mm NMR tube.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following outlines a typical workflow for acquiring the necessary NMR data on a modern NMR spectrometer (e.g., Bruker 400 MHz).[5][10]

G A 1. Shimming & Tuning Optimize magnetic field homogeneity and tune the probe for ¹H and ¹³C. B 2. Acquire ¹H Spectrum Determine spectral width (SW) and transmitter offset (o1p). A->B C 3. Acquire ¹³C Spectrum Determine ¹³C spectral width. B->C D 4. Acquire COSY Use parameters from ¹H spectrum. Typically requires fewer scans. C->D Set 2D Parameters E 5. Acquire HSQC Use ¹H and ¹³C parameters. Optimize for ¹JCH ≈ 145 Hz. D->E F 6. Acquire HMBC Use ¹H and ¹³C parameters. Optimize for long-range JCH ≈ 8 Hz. E->F G 7. Data Processing Fourier transform, phase correction, and baseline correction for all spectra. F->G

Figure 2. Standardized workflow for 2D-NMR data acquisition.

Conclusion

While 1D-NMR is a fundamental tool in chemical analysis, its limitations become apparent when dealing with complex aromatic systems like 4-substituted quinazoline-6-carbonitriles. A comprehensive 2D-NMR analysis, employing a combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail, allowing for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecular structure. This multi-technique approach ensures the scientific integrity of the data and provides the high level of confidence required in research and drug development. By following a systematic workflow for data acquisition and interpretation, researchers can confidently navigate the structural complexities of this important class of heterocyclic compounds.

References

  • Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. [Link]

  • Supporting Information for a relevant chemical synthesis paper. (n.d.).
  • ResearchGate. (n.d.). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. [Link]

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. (n.d.). [Link]

  • SpectraBase. (n.d.). Quinazoline - Optional[1H NMR] - Spectrum. [Link]

  • Russian Journal of Organic Chemistry. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. [Link]

  • The University of Arizona. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

  • IMSERC. (n.d.). Long-range proton-carbon coupling constants. [Link]

  • ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4. [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. [Link]

  • National Institutes of Health. (2019). Rapid prediction of NMR spectral properties with quantified uncertainty. [Link]

  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. [Link]

  • PubMed. (2007). H(C)P and H(P)C triple-resonance experiments at natural abundance employing long-range couplings. [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. [Link]

  • Chemaxon Docs. (n.d.). NMR Predictor. [Link]

  • National Institutes of Health. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

Sources

Comparative Reactivity Analysis: 2,4-dichloroquinazoline vs. 2,4-dichloroquinazoline-6-carbonitrile in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry

In the landscape of medicinal chemistry and drug development, quinazoline-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of these scaffolds often begins with precursors like 2,4-dichloroquinazoline, whose reactivity dictates the synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2,4-dichloroquinazoline and its analogue, 2,4-dichloroquinazoline-6-carbonitrile, focusing on nucleophilic aromatic substitution (SNAr) reactions. Understanding the electronic impact of the 6-cyano group is critical for optimizing reaction conditions and achieving desired regioselectivity.

The Decisive Role of the 6-Cyano Group: An Electronic Perspective

The fundamental difference in reactivity between these two molecules is the presence of the strongly electron-withdrawing nitrile (-C≡N) group at the 6-position of the quinazoline ring in this compound.[4] This group exerts a powerful influence on the electron density of the entire heterocyclic system through both inductive and resonance effects.

  • Inductive Effect: The electronegative nitrogen atom of the cyano group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect: The cyano group can participate in resonance, delocalizing the ring's pi-electrons and further decreasing electron density, particularly at positions ortho and para to it.

This net electron withdrawal significantly enhances the electrophilicity of the carbon atoms attached to the chlorine atoms (C2 and C4), making the entire quinazoline nucleus more susceptible to attack by nucleophiles. This principle is analogous to the activating effect of nitro groups on aromatic rings in SNAr reactions.[5]

Regioselectivity and Comparative Reactivity in SNAr Reactions

Reactivity at the C4-Position:

The introduction of the 6-cyano group in this compound is expected to markedly accelerate the rate of nucleophilic substitution at the C4 position. The electron-withdrawing nature of the nitrile group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.

While direct kinetic comparison data is scarce in the literature, this enhanced reactivity can be inferred from the milder reaction conditions often employed for cyano-substituted quinazolines in synthetic protocols for complex molecules like Lapatinib. The presence of a strong electron-withdrawing group generally allows for reactions to proceed at lower temperatures or in shorter timeframes.[5][8]

Reactivity at the C2-Position:

Substitution of the chlorine atom at the C2 position typically requires more forcing conditions, such as higher temperatures, after the C4 position has been functionalized.[6] The 6-cyano group also activates the C2 position towards nucleophilic attack, although its effect is less pronounced compared to the C4 position due to its relative positioning. Nevertheless, the overall increased electrophilicity of the ring system means that even the less reactive C2-chloro group in this compound will be more labile than in the unsubstituted parent compound.

Quantitative Data Summary
Feature2,4-dichloroquinazolineThis compoundRationale for Difference
Relative Reactivity BaselineSignificantly HigherThe strongly electron-withdrawing 6-cyano group activates the ring towards nucleophilic attack.[5][8]
Regioselectivity C4 >> C2C4 >>> C2The C4 position is inherently more reactive.[1][3][6] The activating effect of the para-cyano group (relative to C4) further enhances this preference.
Typical Conditions (C4) Moderate to high temperatures (e.g., 80-120 °C), often requires a base.[1]Milder conditions (e.g., room temperature to 60 °C) are often sufficient.Lower activation energy for the SNAr reaction due to stabilization of the Meisenheimer intermediate.
Typical Conditions (C2) Harsh conditions (e.g., reflux in high-boiling solvents).[6]Moderate to high temperatures.The overall electron-deficient ring system facilitates the second substitution more readily.

Illustrative Experimental Protocols

The following are representative protocols for the regioselective substitution of the C4-chloro group with an amine. It is anticipated that for this compound, reaction times can be significantly reduced, and lower temperatures may be sufficient.

Protocol 1: Amination of 2,4-dichloroquinazoline

This procedure describes a general method for the regioselective substitution of the C4-chloro group with an amine.[5]

Materials:

  • 2,4-dichloroquinazoline

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., isopropanol, dioxane, THF)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroquinazoline (1.0 eq) in the chosen solvent.

  • Add the amine (1.0-1.2 eq) and DIPEA (2.0-2.5 eq) to the reaction mixture.[1]

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-chloro-4-aminoquinazoline derivative.

Protocol 2: Proposed Amination of this compound

This proposed protocol is an adaptation based on the expected increased reactivity of the nitro-substituted analogue.[5]

Materials:

  • This compound

  • Primary or secondary amine

  • Solvent (e.g., ethanol, acetonitrile)

  • Base (e.g., DIPEA) (optional, may not be required for reactive amines)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.0-1.1 eq) to the solution. If necessary, add the base (1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle warming (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC; completion is anticipated within a shorter timeframe (e.g., 1-6 hours).

  • Work-up and purify the product as described in Protocol 1.

Mechanistic Visualization

The following diagrams illustrate the key mechanistic concepts discussed in this guide.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products R Quinazoline Substrate I σ-complex (Resonance Stabilized) R->I + Nu⁻ Nu Nucleophile (Nu⁻) P Substituted Product I->P - Cl⁻ L Leaving Group (Cl⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

EWG_Effect A 2,4-dichloroquinazoline Meisenheimer Intermediate B This compound Meisenheimer Intermediate (Cyano-stabilized) A:f1->B:f1 C Lower Activation Energy (Faster Reaction) B:f1->C

Caption: Stabilizing effect of the 6-cyano group on the Meisenheimer intermediate.

Conclusion

The presence of a 6-cyano group on the 2,4-dichloroquinazoline scaffold is a powerful activating feature for nucleophilic aromatic substitution reactions. Researchers and drug development professionals can leverage the enhanced reactivity of this compound to employ milder reaction conditions, shorten reaction times, and potentially improve yields, particularly with less reactive nucleophiles. The pronounced regioselectivity for the C4 position is maintained and even amplified, providing a reliable platform for the synthesis of diverse 4-substituted-2-chloroquinazoline intermediates, which are crucial building blocks in the development of novel therapeutics.

References

  • EvitaChem. (n.d.). This compound.
  • Barreiro, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.
  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Archiv Der Pharmazie, 354(3).
  • ResearchGate. (n.d.). General scheme for regioselective nucleophilic aromatic substitution.
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Karnakar, R., et al. (2011). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Molecules, 26(21), 6649.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

Sources

in vitro assay for testing derivatives of 2,4-dichloroquinazoline-6-carbonitrile

Caption: VEGFR2 signaling and point of inhibition. [22]

Comparative Analysis of Kinase Inhibition Assays
Assay Type Principle Endpoint Throughput Advantages Disadvantages
Biochemical (Enzyme) Measures direct inhibition of purified kinase activity by quantifying ATP consumption or substrate phosphorylation. [20][23]Luminescence, Fluorescence, RadioactivityHighProvides direct IC50 on the isolated enzyme; excellent for SAR.Lacks cellular context (permeability, off-targets).
Cell-Based (Functional) Measures inhibition of kinase-driven signaling or cellular processes (e.g., substrate phosphorylation, proliferation). [5]Western Blot, ELISA, Cell ViabilityLow-MediumMore physiologically relevant; accounts for cell permeability and metabolism.Indirect measure of inhibition; can be confounded by off-target effects.
Protocol 3: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general method for determining the in vitro potency (IC50) of a compound against a purified protein kinase by measuring the amount of ADP produced in the reaction. [7][16] Materials:

  • Purified, recombinant kinase (e.g., EGFR, VEGFR2) [23][24]* Kinase-specific substrate (peptide or protein) [24]* Test quinazoline derivatives

  • ATP (at or near the Km for the specific kinase)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) [16]* ADP-Glo™ Kinase Assay Kit (Promega) or similar [7]* White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction: Add 5 µL of a 2X ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes. [7]6. ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP. Incubate at room temperature for 30-60 minutes. [7]7. Data Acquisition: Measure the luminescence. The signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Analysis: Calculate the percent inhibition relative to vehicle controls and plot against compound concentration to determine the IC50 value.

Hypothetical Data Summary: Kinase Inhibition
Compound Core Structure EGFR IC50 (nM) VEGFR2 IC50 (nM) Selectivity (VEGFR2/EGFR)
Derivative AThis compound1525016.7
Derivative BThis compound120300.25
Derivative CThis compound8121.5
GefitinibQuinazoline237001850
Reference compound included for comparison.

Tier 3: Target Validation - Confirming Cellular Engagement

A potent IC50 in both biochemical and cell-based assays strongly suggests on-target activity. However, the most robust validation comes from demonstrating that the compound physically interacts with its intended target inside the cell. [25][26][27]The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose as it measures changes in a protein's thermal stability upon ligand binding, providing direct evidence of target engagement. [27][28][29][30][31]

Principle of the Cellular Thermal Shift Assay (CETSA)

When a ligand binds to a protein, it typically stabilizes the protein's structure. This increased stability means that a higher temperature is required to denature the protein. [29][30]CETSA exploits this phenomenon. By heating intact cells treated with a compound to various temperatures and then quantifying the amount of the target protein that remains soluble, one can observe a "thermal shift" in the presence of a binding ligand. [28][31]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Gcluster_prepCell Treatmentcluster_heatThermal Challengecluster_lysisProtein Extractioncluster_detectDetection & Analysistreat_cells1. Treat Cells withCompound or Vehicleheat_challenge2. Heat Cell Suspensionsat a Range of Temperaturestreat_cells->heat_challengelyse_cells3. Lyse Cells(e.g., Freeze-Thaw)heat_challenge->lyse_cellscentrifuge4. Centrifuge to SeparateSoluble vs. Aggregated Proteinslyse_cells->centrifugecollect_supernatant5. Collect Supernatant(Soluble Fraction)centrifuge->collect_supernatantwestern_blot6. Quantify Soluble Target Protein(e.g., Western Blot, MS)collect_supernatant->western_blotplot_curve7. Plot Melt Curve & Determine Thermal Shiftwestern_blot->plot_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 4: General CETSA Protocol with Western Blot Detection

This protocol provides a framework for assessing the thermal stabilization of a target protein in cells upon compound binding. [28][29] Materials:

  • Cell line expressing the target protein (e.g., A431 for high endogenous EGFR)

  • Test quinazoline derivative and vehicle control (DMSO)

  • PBS and protease/phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heating block

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

Procedure:

  • Cell Treatment: Culture cells to confluency, harvest, and resuspend in culture medium containing either the test compound at a saturating concentration (e.g., 10-20 µM) or vehicle control. Incubate for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C. [30]3. Cell Lysis: Lyse the cells by a method such as freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the intracellular contents.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris. [28]5. Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Conclusion and Integrated Strategy

The evaluation of novel this compound derivatives requires a multi-tiered and logical in vitro assay cascade. By progressing from broad cell viability screens to specific biochemical and cell-based kinase assays, and finally to direct target engagement assays like CETSA, researchers can build a comprehensive and robust data package. This structured approach not only identifies potent and selective compounds but also provides strong evidence for their mechanism of action, a critical requirement for advancing a compound through the drug discovery pipeline. The integration of these orthogonal assays provides the necessary confidence that a compound's cellular effects are the result of its intended molecular interaction.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Robers, M. B., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. bioRxiv. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • Semantic Scholar. Bioassays for anticancer activities. [Link]

  • Ebrahimi-Barfeh, N., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences. [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • bioRxiv. Rapid discovery of drug target engagement by isothermal shift assay. [Link]

  • ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Biocompare. EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • CETSA. CETSA. [Link]

  • ResearchGate. Cell viability assay. (A) Cytotoxic activity of compounds 1, 2, and 5... [Link]

  • PubMed. Synthesis and in vitro biological evaluation of novel quinazoline derivatives. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • National Center for Biotechnology Information. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • PubMed Central. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

  • protocols.io. In vitro kinase assay. [Link]

Sources

A Researcher's Guide to Validating the Biological Target of a 2,4-Dichloroquinazoline-6-carbonitrile Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold stands out for its remarkable versatility, forming the core of numerous approved therapeutics, particularly in oncology. The 2,4-dichloroquinazoline-6-carbonitrile framework, a specific derivative, presents a compelling starting point for novel inhibitor development. However, the journey from a promising hit compound to a validated clinical candidate is contingent on one critical, foundational step: unequivocally identifying and validating its biological target.

This guide provides a comprehensive comparison of modern experimental strategies to deorphanize and confirm the target of a this compound derivative. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind choosing the most effective combination of techniques to build a robust target validation package.

The Imperative of Target Validation

Inadequate or incorrect target validation is a leading cause of late-stage clinical trial failures. For quinazoline derivatives, which are often kinase inhibitors, the challenge is amplified by the high degree of homology within the human kinome, creating a high potential for off-target effects.[1][2] Rigorous target validation mitigates this risk, providing a solid mechanistic foundation for understanding a compound's efficacy and predicting potential toxicities.[3][4][5][6]

The core objectives of a target validation campaign are twofold:

  • Identification: To pinpoint the direct molecular target(s) with which the compound physically interacts.

  • Validation: To demonstrate that modulating this target is responsible for the observed cellular or physiological phenotype.[5]

This guide will explore and compare three pillars of target validation: Biochemical & Biophysical Approaches , Cell-Based Target Engagement Assays , and Genetic Validation Techniques .

Section 1: Initial Target Identification – Casting a Wide Net

The first phase involves generating a list of candidate protein binders. These exploratory methods are designed to be unbiased and comprehensive.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a cornerstone of target identification, leveraging the physical interaction between the small molecule and its protein target.[7]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and powerful technique involves immobilizing the quinazoline derivative on a solid support to "fish" for its binding partners from a complex protein mixture like a cell lysate.[8][9][10]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of the this compound with a linker arm suitable for covalent attachment to a resin (e.g., NHS-activated sepharose beads). A control bead, either unconjugated or coupled to an inactive analog, is critical.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein complexes.

  • Affinity Pulldown: Incubate the lysate with both the compound-coupled beads and control beads.

  • Washing: Perform stringent washes to remove non-specific binders. A key challenge is minimizing false positives without eluting true, low-affinity interactors.[10]

  • Elution: Elute the bound proteins. Competitive elution with an excess of the free compound is the gold standard for identifying specific binders.

  • Proteomic Analysis: Identify the eluted proteins using shotgun proteomics (LC-MS/MS).

  • Data Analysis: Candidate targets are proteins significantly enriched on the compound beads compared to the control beads, especially those displaced by competitive elution.

Photo-Affinity Labeling (PAL)

PAL offers a more dynamic way to capture interactions, including those that may be transient or occur within living cells.[11][12][13] A photoreactive group (e.g., diazirine or benzophenone) is incorporated into the quinazoline scaffold.[14] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks to any protein in close proximity, effectively "tagging" the target.[11][13][15]

***dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Photo-Affinity Labeling (PAL) Workflow.
Kinome Profiling: A Focused Approach for Quinazoline Derivatives

Given that the quinazoline scaffold is prevalent in kinase inhibitors, a logical and efficient first step is to screen the compound against a large panel of kinases.[16][17][18] This provides a direct readout of the compound's potency and selectivity across the kinome.[1][2][19]

Services from companies like Reaction Biology or AssayQuant offer comprehensive kinome profiling, often using radiometric or fluorescence-based assays to measure kinase activity in the presence of the inhibitor.[20][21]

Data Presentation: Kinome Profiling Results

Kinase TargetIC50 (nM)% Inhibition @ 1µM
EGFR1598%
SRC25075%
ABL1120040%
PI3Kα>10,000<10%
... (other kinases)......

This table immediately highlights the most potent targets (e.g., EGFR) for further validation.

Section 2: Cellular Target Engagement – Confirming the Interaction in a Native Environment

Identifying a biochemical hit is only the beginning. It is crucial to confirm that the compound engages its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses drug-target engagement in intact cells or tissues.[22] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation than an unbound protein.[22][23][24][25]

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the precipitated proteins via centrifugation.[22]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a target-specific antibody.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating target stabilization.[26]

***dot graph TD { subgraph "Vehicle Control" A[Cells] --> B(Heat Challenge); B --> C{Target Protein Denatures & Aggregates}; end subgraph "Drug Treatment" D[Cells + Quinazoline] --> E(Heat Challenge); E --> F{Drug-Bound Target is Stabilized}; end C --> G[Low Soluble Protein]; F --> H[High Soluble Protein]; G & H --> I[Western Blot Analysis]; }

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

CETSA provides invaluable, label-free evidence of target engagement in a physiological context, bridging the gap between biochemical assays and cellular responses.[22][26]

Section 3: Genetic Validation – Linking Target to Phenotype

Genetic methods provide the highest level of validation by directly testing whether perturbation of the candidate target gene mimics or blocks the effect of the small molecule.[27][]

RNA Interference (RNAi)

Small interfering RNA (siRNA) can be used to transiently knock down the expression of the target protein.[29][30][31] If the knockdown of the target protein reproduces the phenotypic effect of the quinazoline derivative (e.g., decreased cell viability), it strongly supports the hypothesis that the compound acts through this target.[31]

Conversely, if knocking down the target confers resistance to the compound, it also validates the target.

Experimental Protocol: siRNA Knockdown

  • Transfection: Transfect cells with an siRNA specific to the target gene and a non-targeting control siRNA.

  • Incubation: Allow 48-72 hours for the target protein to be depleted.

  • Validation of Knockdown: Confirm the reduction of target mRNA (via qPCR) and protein (via Western blot).[30]

  • Phenotypic Assay: Treat both knockdown and control cells with the quinazoline derivative and measure the relevant phenotype (e.g., apoptosis, cell cycle arrest, proliferation).

  • Data Analysis: Compare the compound's effect in the presence and absence of the target protein.

CRISPR-Cas9 Gene Editing

For the highest level of confidence, CRISPR-Cas9 technology can be used to create a complete and permanent knockout of the target gene.[27][][32][33] This eliminates the potential for incomplete knockdown sometimes seen with siRNA.[27] A cell line lacking the target protein should be resistant to the compound if it is the true target.

***dot graphDiagram { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Logic of CRISPR-based target validation.

CRISPR technology is invaluable for generating robust genetic evidence to definitively link a target to a compound's mechanism of action.[27][][34]

Comparison of Target Validation Methods

MethodPrincipleProsConsBest For
AC-MS Affinity captureUnbiased; identifies novel targetsRequires chemical modification; prone to non-specific bindersInitial, unbiased screening
PAL Covalent photocrosslinkingCaptures transient interactions; usable in live cellsRequires complex probe synthesis; potential for off-target labelingIdentifying targets in a cellular context
Kinome Profiling Enzymatic activity assayHighly specific for kinases; quantitative (IC50)Biased towards kinases; in vitroRapidly assessing kinase inhibitor selectivity
CETSA® Ligand-induced thermal stabilizationLabel-free; confirms intracellular engagementRequires a specific antibody; not suitable for all proteinsConfirming direct target binding in cells
siRNA mRNA degradationRelatively fast and high-throughputTransient and sometimes incomplete knockdown; potential off-target effectsLinking target to phenotype at scale
CRISPR Gene knockoutPermanent and complete loss-of-function; definitiveMore time-consuming to generate cell linesGold-standard genetic validation of a primary hit

Conclusion: An Integrated Strategy for Success

Validating the biological target of a this compound derivative is not a linear process but an integrated, multi-pronged approach. No single experiment is sufficient. A robust validation package combines evidence from biochemical, biophysical, and genetic methods.

A recommended workflow begins with a broad kinome screen to leverage the likely target class of the quinazoline scaffold. This is followed by an unbiased affinity-based method like AC-MS to identify potential non-kinase targets. The top hits from these screens must then be confirmed to bind the compound in a cellular environment using CETSA®. Finally, the functional relevance of this engagement is definitively established using CRISPR-Cas9 to show that the cellular phenotype is entirely dependent on the presence of the target protein.

By systematically applying these complementary techniques, researchers can build an unassailable case for their compound's mechanism of action, paving the way for successful downstream drug development.

References

  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Explore the role of CRISPR gene editing in target validation - Select Science. (n.d.).
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.).
  • CRISPR Cas9 Gene Editing for Target Identification and Validation - BOC Sciences. (n.d.).
  • Affinity Chromatography - Creative Biolabs. (n.d.).
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. (2026, January 7). AntBio.
  • Target Validation with CRISPR | Biocompare.com. (2022, October 28).
  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014, August 7). SciSpace.
  • A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.). Benchchem.
  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PubMed.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 13). Journal of Biomedicine and Biochemistry.
  • Comparing Protein Enrichment Techniques: IP vs. Affinity Chromatography vs. Pull-Down Assays. (n.d.). Creative Proteomics.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences of the United States of America, 106(51), 21984–21989. [Link]

  • Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC - PubMed Central.
  • Photoaffinity probes. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • Photoaffinity Compounds. (n.d.). Enamine.
  • Target Validation. (n.d.). Sygnature Discovery.
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.).
  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis.
  • Thermal shift assay - Wikipedia. (n.d.).
  • Cellular thermal shift assay - Grokipedia. (2026, January 7).
  • Affinity purification in target identification: the specificity challenge. (n.d.). PubMed.
  • SiRNAs in drug discovery: Target validation and beyond | Request PDF. (2025, August 7). ResearchGate.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
  • Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. (2020, July 28). ACS Publications.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Knockdown of Target Genes by siRNA In Vitro. (n.d.). PMC - NIH.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024, May 20). PMC - NIH.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). PubMed Central.
  • What is the purpose of an siRNA screen in drug discovery? (2021, April 16). Biology Stack Exchange.

Sources

A Senior Application Scientist's Guide to the Analysis of 2,4-Dichloroquinazoline-6-carbonitrile Reaction Mixtures: An LC-MS/MS-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics based on the quinazoline scaffold, robust analytical methodologies are paramount. The synthesis of key intermediates, such as 2,4-dichloroquinazoline-6-carbonitrile, requires meticulous monitoring to ensure reaction completion, identify impurities, and ultimately, guarantee the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methods for monitoring these reaction mixtures, with a primary focus on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will also explore the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative and complementary techniques.

The Analytical Challenge: A Complex Matrix

The synthesis of this compound typically involves the chlorination of a quinazoline-2,4-dione precursor. This reaction can result in a complex mixture containing:

  • Starting Materials: Unreacted quinazoline-2,4-dione.

  • Intermediates: Mono-chlorinated species (e.g., 2-hydroxy-4-chloroquinazoline-6-carbonitrile).

  • Target Product: this compound.

  • Byproducts: Over-chlorinated species or products of side reactions.

  • Reagents and their degradation products: For example, residual phosphoryl chloride (POCl₃) and its hydrolysis products.

An effective analytical method must be able to separate and detect these closely related compounds with high sensitivity and specificity.

The Gold Standard: A Proposed LC-MS/MS Method

LC-MS/MS is the premier technique for this application due to its exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.[1]

Rationale for Method Design

The proposed Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer (TQ-MS) method is designed for speed, resolution, and specificity. UPLC offers significant advantages over traditional HPLC, including faster analysis times and improved peak resolution, which is critical for separating structurally similar impurities.[2][3][4]

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Carefully quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Perform a serial dilution to bring the concentration of the main components within the linear range of the detector. A typical starting point is a 1000-fold dilution.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. UPLC Conditions:

ParameterRecommended SettingJustification
Column C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm)Provides excellent retention and separation of the relatively non-polar quinazoline derivatives. The smaller particle size of UPLC columns enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes better peak shape and ionization efficiency in positive ion mode ESI.[5]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest.
Gradient Elution Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes.A gradient is necessary to elute compounds with a range of polarities, from the more polar starting materials to the less polar dichlorinated product.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column, providing a balance between analysis speed and chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separations and lower backpressure.
Injection Volume 1-5 µLSmall injection volumes are typical for UPLC to prevent column overloading and maintain sharp peaks.

3. Mass Spectrometry Conditions:

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the quinazoline ring are readily protonated, making ESI+ a highly sensitive ionization mode for this class of compounds.[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]
Key MRM Transitions (Predicted)
This compoundPrecursor (Q1): m/z 224.0 (M+H)⁺ Product (Q3): Fragments from loss of Cl, HCN.The protonated molecule is selected in Q1. In the collision cell (Q2), it fragments, and specific product ions are monitored in Q3. The loss of a chlorine atom or the cyano group as HCN are common fragmentation pathways for halogenated and nitrilated aromatic compounds, respectively.[8][9]
Mono-chloro intermediatePrecursor (Q1): m/z 206.0 (M+H)⁺ Product (Q3): Fragments from loss of CO, HCN.The predicted mass of the mono-chlorinated intermediate assumes the replacement of one chlorine with a hydroxyl group. Fragmentation would likely involve the loss of carbon monoxide and/or hydrogen cyanide.
Quinazoline-2,4-dione precursorPrecursor (Q1): m/z 189.0 (M+H)⁺ Product (Q3): Fragments from loss of CO, HNCO.The starting material would fragment through characteristic losses of small neutral molecules from the dione structure.

Note: These MRM transitions are predicted based on the chemical structure and common fragmentation patterns. For a self-validating system, it is crucial to confirm these transitions by infusing a pure standard of the target compound and performing a product ion scan.

Diagram of the LC-MS/MS Workflow:

LC-MS/MS Workflow cluster_LC UPLC System cluster_MS Triple Quadrupole MS Sample Diluted Reaction Mixture Autosampler Autosampler Sample->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump (Mobile Phases A & B) Pump->Autosampler ESI ESI Source (Ionization) Column->ESI Eluent Q1 Q1 (Precursor Ion Selection) ESI->Q1 Q2 Q2 (Collision Cell Fragmentation) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Chromatogram & Spectra) Detector->DataSystem Signal

Caption: The experimental workflow for LC-MS/MS analysis of the reaction mixture.

Comparative Analysis with Alternative Methods

While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques offer unique advantages and can be used in a complementary fashion.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Applicability: GC-MS is well-suited for identifying and quantifying residual solvents, volatile starting materials, and some of the more thermally stable, less polar byproducts. The target compound, this compound, is likely amenable to GC-MS analysis.

  • Advantages:

    • Excellent chromatographic resolution for volatile compounds.

    • Extensive and standardized spectral libraries (e.g., NIST) for confident identification of unknown peaks.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds, such as the more polar starting materials or certain intermediates.

    • Derivatization may be required for some compounds to increase their volatility, adding a step to the sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an excellent tool for real-time reaction monitoring.

  • Applicability: In-process monitoring of the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.

  • Advantages:

    • Non-destructive technique.

    • Provides unambiguous structural information, which is invaluable for identifying unknown intermediates and byproducts.

    • Quantitative (qNMR) methods can be developed for accurate concentration measurements without the need for individual calibration standards for each component.

  • Limitations:

    • Lower sensitivity compared to MS-based methods, making it unsuitable for trace impurity analysis.

    • Complex mixtures can lead to overlapping signals, making spectral interpretation challenging.

Performance Comparison

FeatureLC-MS/MSGC-MSNMR Spectroscopy
Selectivity Excellent (MRM)Very GoodGood (can be limited by peak overlap)
Sensitivity Excellent (pg to fg levels)Very Good (ng to pg levels)Moderate (µg to mg levels)
Speed Fast (UPLC allows for rapid analysis)ModerateSlower (requires longer acquisition times)
Quantitative Accuracy Excellent (with appropriate standards)GoodExcellent (qNMR)
Applicability Broad range of polaritiesVolatile and semi-volatile compoundsSoluble compounds
Structural Information Limited to fragmentation patternsProvides fragmentation patternsExcellent (detailed structural elucidation)
In-Process Monitoring Possible with rapid samplingLess commonIdeal

Logical Relationships in Method Selection

MethodSelection Goal Analytical Goal TraceAnalysis Trace Impurity Quantification Goal->TraceAnalysis ReactionMonitoring Real-Time Reaction Monitoring Goal->ReactionMonitoring UnknownID Unknown Impurity Identification Goal->UnknownID VolatileAnalysis Volatile Impurity Analysis Goal->VolatileAnalysis LCMS LC-MS/MS TraceAnalysis->LCMS Best Choice ReactionMonitoring->LCMS Alternative NMR NMR ReactionMonitoring->NMR Best Choice UnknownID->LCMS Complementary UnknownID->NMR Primary Tool GCMS GC-MS UnknownID->GCMS Complementary VolatileAnalysis->GCMS Best Choice

Caption: A decision-making diagram for selecting the appropriate analytical technique.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, a UPLC-MS/MS method stands out as the most powerful tool, offering unparalleled sensitivity and selectivity for both the target compound and its potential impurities. However, a multi-faceted analytical approach that incorporates GC-MS for volatile impurity profiling and NMR for real-time reaction monitoring and structural elucidation of unknowns will provide the most complete understanding of the chemical process. This integrated strategy ensures the development of a robust and well-controlled synthesis, ultimately leading to a high-quality final product.

References

  • Noolvi, M. N., & Patel, H. M. (2011). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors. QSAR & Combinatorial Science, 30(4), 438-450. [Link]

  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K. S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(4), 283-294. [Link]

  • Houghten, R. A., & Nefzi, A. (2000). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 2(4), 354-358. [Link]

  • de Souza, A. M., de Oliveira, D. N., da Silva, G. F., & Lopes, N. P. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739. [Link]

  • Singh, S., & Sharma, P. (2021). An Illustrated Review on Chemical Properties, Synthetic Methods and Biological Activities of Quinazolines. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

  • Nielsen, K. F., Smedsgaard, J., & Larsen, T. O. (2011). Ion fragmentation of small molecules in mass spectrometry. Journal of Natural Products, 74(11), 2338-2357. [Link]

  • Agilent Technologies. (2016). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Welch, C. J., & Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-454. [Link]

  • Journal of Chemistry and Technologies. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(3). [Link]

  • de la Hoz, A., & Rincón, J. A. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 285-300. [Link]

  • Reddy, T. R., & Reddy, P. V. G. (2017). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Omega, 2(11), 7763-7769. [Link]

  • Miller, T. H., & Sobus, J. R. (2021). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 9(10), 250. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

A Computational Chemist's Guide to Predicting SNAr Regioselectivity: A DFT Case Study on 2,4-dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] The functionalization of this versatile heterocycle often relies on Nucleophilic Aromatic Substitution (SNAr) reactions, a powerful tool for introducing molecular diversity. For precursors like 2,4-dichloroquinazoline derivatives, a critical question arises: which of the two chlorine atoms will be displaced by a nucleophile? The ability to predict this regioselectivity is paramount, saving invaluable time and resources in the synthetic workflow.

This guide provides an in-depth technical comparison of computational methods to predict the outcome of SNAr reactions on 2,4-dichloroquinazoline-6-carbonitrile. We will move beyond a mere listing of steps and delve into the causality behind the computational choices, grounding our predictions in the principles of Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry for more informed synthetic planning.

The Underlying Chemistry: Understanding the SNAr Reaction

Nucleophilic aromatic substitution is not as straightforward as its aliphatic counterparts (SNA2 and SNA1). The electron-rich nature of the aromatic ring generally repels nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-deficient to undergo nucleophilic attack.[3] The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[4] First, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]

While the two-step mechanism is the textbook model, it's worth noting that computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted, single-step mechanism.[6][7][8] For the purpose of predicting regioselectivity in a molecule like this compound, which possesses activating heterocyclic nitrogen atoms, analyzing the factors that stabilize the transition state leading to the Meisenheimer complex is key.

Predictive Power of DFT: A Computational Chemist's Toolkit

Density Functional Theory (DFT) has emerged as a robust tool for modeling chemical reactions and predicting their outcomes.[9][10] By solving the Schrödinger equation for a given molecule, DFT allows us to calculate various electronic properties that correlate with chemical reactivity. For predicting SNAr regioselectivity, we will focus on three key descriptors:

  • Mulliken Population Analysis: This method provides an estimation of the partial atomic charges on each atom in a molecule.[11] In the context of SNAr, a more positive partial charge on a carbon atom attached to a leaving group suggests a greater electrophilicity and, therefore, a higher susceptibility to nucleophilic attack.

  • Fukui Functions: These functions are a concept derived from DFT that help in identifying the most reactive sites in a molecule.[12][13] Specifically, the Fukui function f+ indicates the propensity of a site to accept an electron, making it a powerful tool for predicting where a nucleophile will attack.[14][15] A higher f+ value on a carbon atom suggests it is a more favorable site for nucleophilic attack.

  • Transition State Energy Calculations: By mapping the potential energy surface of the reaction, we can locate the transition state for nucleophilic attack at each potential site. The activation energy (the energy difference between the reactants and the transition state) provides a direct measure of the kinetic feasibility of each reaction pathway.[16][17] A lower activation energy corresponds to a faster reaction rate, indicating the preferred site of substitution.

Experimental Workflow: A Step-by-Step Guide to the DFT Calculation

The following protocol outlines a typical workflow for predicting the regioselectivity of an SNAr reaction using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The specific keywords and commands may vary slightly between packages.

Methodology:

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step ensures that the calculated properties correspond to a stable, minimum-energy conformation of the molecule.

    • Confirm that the frequency calculation yields no imaginary frequencies, which verifies that the optimized structure is a true minimum.

  • Calculation of Electronic Properties:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the Mulliken charges and the necessary outputs for calculating the Fukui functions.

    • To calculate the condensed Fukui function for nucleophilic attack (f+), you will need to perform single-point energy calculations on the neutral molecule (N electrons), the singly reduced species (N+1 electrons), and the singly oxidized species (N-1 electrons), all using the geometry of the neutral molecule.[15][18]

  • Transition State Searching:

    • For a more rigorous prediction, locate the transition states for the nucleophilic attack (e.g., by an amine or an alkoxide) at both the C2 and C4 positions.

    • This is typically done by performing a constrained geometry optimization (scan) along the reaction coordinate (the forming bond between the nucleophile and the carbon atom) to get an initial guess for the transition state structure.[19]

    • Follow this with a full transition state optimization (e.g., using the Opt=TS keyword in Gaussian).

    • A true transition state will be characterized by a single imaginary frequency in the frequency calculation, corresponding to the motion along the reaction coordinate.[19]

  • Data Analysis and Interpretation:

    • Compare the calculated Mulliken charges, Fukui indices, and activation energies for the C2 and C4 positions.

    • A convergence of these indicators towards one position provides a strong prediction of the reaction's regioselectivity.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Prediction mol_structure 3D Structure of This compound geom_opt Geometry Optimization & Frequency Analysis mol_structure->geom_opt single_point Single-Point Energy (for charges and Fukui functions) geom_opt->single_point ts_search Transition State Search (for C2 and C4 attack) geom_opt->ts_search data_extraction Extract Data: - Mulliken Charges - Fukui Functions - Activation Energies single_point->data_extraction ts_search->data_extraction comparison Compare Reactivity of C2 vs. C4 data_extraction->comparison prediction Predict Major Product comparison->prediction

Caption: Computational workflow for predicting SNAr regioselectivity.

Results and Discussion: A Comparative Analysis

For the purpose of this guide, we will use a plausible, illustrative dataset for this compound, as would be obtained from the aforementioned DFT calculations.

DescriptorC2 PositionC4 Position
Mulliken Charge +0.25+0.38
Fukui Index (f+) 0.080.15
Relative Activation Energy (kcal/mol) +3.50 (Reference)

Analysis of the Data:

  • Mulliken Charges: The calculated partial positive charge is significantly greater on the C4 carbon (+0.38) compared to the C2 carbon (+0.25). This indicates that the C4 position is more electrophilic and thus a more favorable target for a nucleophile.

  • Fukui Functions: The Fukui index for nucleophilic attack (f+) is nearly twice as large for the C4 position (0.15) as it is for the C2 position (0.08). This strongly suggests that the C4 carbon is the more reactive site for accepting electrons from an incoming nucleophile.

  • Activation Energies: The transition state for nucleophilic attack at the C4 position is calculated to be 3.5 kcal/mol lower in energy than the transition state for attack at the C2 position. This substantial difference in activation energy points to a much faster reaction rate at the C4 position, leading to it being the kinetically favored product.

The convergence of all three computational indicators provides a high degree of confidence in predicting that the SNAr reaction on this compound will proceed with high regioselectivity at the C4 position. This is consistent with experimental observations for similar 2,4-dichloroquinazoline systems, where substitution at the C4 position is well-documented.[1][2][20][21] The higher LUMO coefficient at the C4 position of the 2,4-dichloroquinazoline scaffold makes it more susceptible to nucleophilic attack.[1][2]

snar_mechanism Reactants 2,4-dichloroquinazoline-6-CN + Nucleophile TS_C4 Transition State (Attack at C4) Reactants->TS_C4 Lower Ea TS_C2 Transition State (Attack at C2) Reactants->TS_C2 Higher Ea Intermediate_C4 Meisenheimer Complex (C4 adduct) TS_C4->Intermediate_C4 Product_C4 4-substituted product + Cl- Intermediate_C4->Product_C4 Fast Intermediate_C2 Meisenheimer Complex (C2 adduct) TS_C2->Intermediate_C2 Product_C2 2-substituted product + Cl- Intermediate_C2->Product_C2 Fast

Caption: Reaction pathway comparison for SNAr on 2,4-dichloroquinazoline-6-CN.

Conclusion

This guide has demonstrated the utility of DFT calculations in providing a clear and confident prediction of regioselectivity in SNAr reactions. By systematically evaluating electronic properties such as Mulliken charges and Fukui functions, and by modeling the reaction pathway to determine activation energies, computational chemistry offers a powerful, predictive lens for synthetic chemists. The case study of this compound illustrates that a multi-faceted computational approach, where different theoretical descriptors converge, can reliably identify the more reactive site for nucleophilic attack. This in silico analysis, when integrated into the research and development workflow, can significantly streamline the synthesis of targeted molecules, accelerating the pace of drug discovery and development.

References

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. [Link]

  • Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites. Schrödinger. [Link]

  • Fukui Function — GUI 2025.1 documentation. SCM. [Link]

  • Fukui function. Wikipedia. [Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. PubMed. [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Portfolio. [Link]

  • Plotting Fukui functions. FACCTs. [Link]

  • The prediction of reactive sites for nucleophilic and electrophilic attacks was investigated through frontier molecular orbital. IOPscience. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Two mechanisms for SNAr reactions. The first one is the single-step... ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling through Statistical Threshold. PubMed. [Link]

  • SNAr reaction mechanism. YouTube. [Link]

  • (PDF) SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. ResearchGate. [Link]

  • Mulliken population analysis. Wikipedia. [Link]

  • Chem 106: Computational Handout 2 Transition State for an SN2 Reaction Objectives: scan a bond length to locate a transition sta. University of California, Santa Cruz. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]

Sources

A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Benchmarking Novel Quinazoline-6-Carbonitrile Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the development of quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of the efficacy of emerging quinazoline-6-carbonitrile inhibitors against established, clinically approved drugs. By examining their mechanisms of action, potency against wild-type and mutated EGFR, and preclinical and clinical data, we aim to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition

The quinazoline core has proven to be a highly effective scaffold for the design of potent EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its structural features allow for critical interactions within the ATP-binding pocket of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.[1] Several generations of quinazoline-based EGFR inhibitors have been developed, each with improved efficacy and specificity.

Established Quinazoline-Based EGFR Inhibitors: A Clinical Overview

Four major quinazoline-derived EGFR inhibitors have become standard-of-care treatments for non-small cell lung cancer (NSCLC) and other malignancies harboring activating EGFR mutations.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib were the pioneers in this class, demonstrating the clinical potential of targeting EGFR. They function as reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[3]

  • Mechanism of Action: Both gefitinib and erlotinib bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[3]

  • Efficacy: These first-generation inhibitors have shown significant clinical benefit in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3][4] However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[5]

Second-Generation Irreversible Inhibitors: Afatinib

To overcome the limitations of first-generation inhibitors, afatinib was developed as an irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.

  • Mechanism of Action: Afatinib covalently binds to the kinase domain of these receptors, leading to sustained inhibition of signaling. This irreversible binding was designed to be effective against some resistance mechanisms.

  • Efficacy: Clinical studies have demonstrated that afatinib improves progression-free survival in patients with EGFR-mutated NSCLC compared to chemotherapy. While active against some T790M mutations in preclinical models, its clinical efficacy in this setting is limited.

Third-Generation Irreversible Inhibitors: Osimertinib

Osimertinib represents a significant advancement, specifically designed to target both activating EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR.

  • Mechanism of Action: Osimertinib forms a covalent bond with a cysteine residue in the ATP-binding site of mutant EGFR, leading to potent and selective irreversible inhibition.

  • Efficacy: Osimertinib has demonstrated superior efficacy in treating patients with T790M-positive NSCLC who have progressed on first- or second-generation EGFR TKIs. It has also shown significant activity as a first-line treatment for EGFR-mutated NSCLC.

The Rise of Novel Quinazoline-6-Carbonitrile Inhibitors: Preclinical Promise

Recent research has focused on the synthesis and evaluation of novel quinazoline derivatives with modifications at the C-6 position, including the introduction of a carbonitrile group. These modifications aim to enhance potency, improve selectivity, and overcome resistance mechanisms.

While specific, named quinazoline-6-carbonitrile inhibitors are still in early stages of development and lack extensive clinical data, preclinical studies on related 6-substituted quinazoline derivatives have shown promising results.

Enhanced Potency and Activity Against Resistance Mutations

Several studies have reported that modifications at the C-6 position of the quinazoline scaffold can lead to compounds with potent inhibitory activity against both wild-type and mutant forms of EGFR. For instance, the introduction of various functional groups at this position has yielded compounds with impressive IC50 values in the nanomolar range against EGFR.[1]

Furthermore, some novel 6-substituted quinazoline derivatives have demonstrated significant activity against the T790M resistance mutation, a major challenge in EGFR-targeted therapy. For example, compounds have been identified that exhibit potent inhibitory activity against EGFRL858R/T790M mutations in in vitro assays.[5]

Comparative Efficacy Data (Preclinical)

The following table summarizes representative preclinical data for novel 6-substituted quinazoline derivatives compared to established EGFR inhibitors. It is important to note that these are preclinical data and may not be directly comparable to clinical outcomes.

Compound/DrugTargetIC50 (nM)Cell Line(s)Reference
Gefitinib EGFR2-37Various[6]
Erlotinib EGFR2VariousN/A
Afatinib EGFR0.5VariousN/A
Osimertinib EGFRT790M<15NCI-H1975N/A
Compound 6d EGFRL858R/T790MPotent InhibitionNCI-H1975[5]
Compound 6h EGFRL858R/T790MPotent InhibitionNCI-H1975[5]
Compound B10 NSCLC1.28 µM (A549)A549[7]
Compound 6d (2022) EGFR69NCI-H460[8]
Compound H-22 EGFRWT64.8Various[9]
Compound H-22 EGFRL858R/T790M305.4Various[9]

Note: IC50 values can vary depending on the specific assay conditions. This table is for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay

To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR, a luminescence-based kinase assay can be employed.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence indicates inhibition of the kinase.

Protocol:

  • Prepare a reaction mixture containing recombinant EGFR enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.

  • Add serial dilutions of the test compound (e.g., a quinazoline-6-carbonitrile derivative) or a reference inhibitor (e.g., gefitinib) to the reaction mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that contains a luciferase and its substrate.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

To assess the anti-proliferative activity of the inhibitors on cancer cell lines, a cell viability assay such as the MTT assay can be performed.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

  • Seed cancer cells (e.g., A549 or NCI-H1975) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or a reference drug for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism of Action

EGFR Signaling Pathway and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Quinazoline TKI (e.g., Quinazoline-6-carbonitrile) TKI->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Comparison Comparative Analysis with Known EGFR Inhibitors Kinase_Assay->Comparison Cell_Assay Cell-Based Proliferation Assay (GI50 on Cancer Cell Lines) Cell_Assay->Comparison Xenograft Xenograft Models (e.g., NCI-H1975 in mice) Efficacy_Study Tumor Growth Inhibition Studies Xenograft->Efficacy_Study Data_Analysis Data Analysis and Lead Optimization Efficacy_Study->Data_Analysis Start Novel Quinazoline-6-Carbonitrile Inhibitor Synthesis Start->Kinase_Assay Start->Cell_Assay Comparison->Xenograft Promising Candidates

Caption: Experimental workflow for comparing the efficacy of novel inhibitors.

Future Directions and Conclusion

The quinazoline scaffold continues to be a fertile ground for the discovery of novel and potent EGFR inhibitors. Emerging quinazoline-6-carbonitrile and other 6-substituted derivatives show significant promise in preclinical studies, with some demonstrating enhanced potency and activity against clinically relevant resistance mutations. While these novel compounds are still in the early stages of development, the initial data suggests they have the potential to overcome some of the limitations of existing therapies.

For drug development professionals, the key will be to advance the most promising of these preclinical candidates into in vivo efficacy studies and eventually, clinical trials. A thorough understanding of their structure-activity relationships, selectivity profiles, and mechanisms of resistance will be crucial for their successful translation into the next generation of targeted cancer therapies. Continued exploration of the quinazoline chemical space, particularly with modifications at the C-6 position, holds the potential to deliver more durable and effective treatments for patients with EGFR-driven cancers.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design strategy of quinazoline derivative 6 as a dual EGFR and cMet inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. Retrieved from [Link]

  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. Retrieved from [Link]

  • Alafeefy, A. H., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 793-801. Retrieved from [Link]

  • Alafeefy, A. H., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 793-801. Retrieved from [Link]

  • pIC50 Values and Chemical Descriptor Analysis for Quinazoline Derivatives against EGFR: Observed, Predicted Activities, and MLR Model Residuals. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel Quinazoline derivative exerts anti-tumor effects in non-small cell lung cancer through Wnt/β-catenin pathway inhibition. (2025). PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. RSC Advances, 12(41), 26863-26881. Retrieved from [Link]

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). Semantic Scholar. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. Retrieved from [Link]

  • Peng, Q., et al. (2024). Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry, 142, 106938. Retrieved from [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). PubMed. Retrieved from [Link]

  • In Vivo Anti-Tumour Activity of Novel Quinazoline Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved from [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Quinazoline vs. Quinoline Scaffolds with a 6-Carbonitrile Group: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, quinazoline and quinoline represent two "privileged" heterocyclic scaffolds, forming the core of numerous approved therapeutic agents.[1][2] Their structural similarity, differing only by the placement of one nitrogen atom, belies the significant impact this change has on their physicochemical properties, target engagement, and overall pharmacological profiles. The strategic incorporation of a 6-carbonitrile group has emerged as a critical modification for enhancing potency, often by acting as a key hydrogen bond acceptor in enzyme active sites. This guide provides a detailed head-to-head comparison of quinazoline-6-carbonitrile and quinoline-6-carbonitrile scaffolds, synthesizing data from seminal studies to inform rational drug design. We will dissect their comparative efficacy, primarily in the context of protein kinase inhibition, explore their synthetic accessibility, and contrast their metabolic liabilities.

Structural and Physicochemical Overview

Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.[1] This seemingly minor distinction—N1 and C2 in quinoline versus N1 and N3 in quinazoline—profoundly alters the electron distribution across the bicyclic system. The 6-carbonitrile group, an electron-withdrawing moiety, further modulates the electronic character of the scaffold and serves as a critical interaction point with biological targets.

Caption: Core structures of Quinazoline-6-carbonitrile and Quinoline-6-carbonitrile.

The two nitrogen atoms in the quinazoline ring increase its hydrogen bonding potential compared to the single nitrogen in quinoline. This property is particularly relevant for interactions in the hinge region of many protein kinases.

Comparative Biological Activity: A Focus on Kinase Inhibition

Both scaffolds have been extensively developed as protein kinase inhibitors, a class of enzymes frequently dysregulated in cancer.[1] However, their target preferences and clinical success stories diverge significantly.

The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition

The quinazoline core is a hallmark of numerous clinically approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and afatinib.[3][4] The quinazoline scaffold has a high affinity for the ATP-binding site of the EGFR kinase domain.[3] The N1 atom of the quinazoline core typically forms a crucial hydrogen bond with the hinge region of the kinase (specifically with the backbone NH of Met793 in EGFR), anchoring the inhibitor in the active site. The 6-position substitution, while not always a carbonitrile, is known to influence potency and selectivity.[4]

The Quinoline Scaffold: A Versatile Kinase Inhibitor

While less dominant in the EGFR space, the quinoline scaffold has proven to be a versatile backbone for inhibiting a diverse range of kinases.[5] Notably, quinoline-6-carbonitrile has been identified as a potent and selective scaffold for Cyclin-Dependent Kinase 8 and 19 (CDK8/19) inhibitors.[6][7][8] In this context, the quinoline core still occupies the ATP-binding pocket, but the specific interactions and overall inhibitor conformation are tailored to the unique topology of the CDK8/19 active site. For example, the compound Senexin C, a quinoline-6-carbonitrile derivative, demonstrates potent and selective inhibition of CDK8/19.[8][9]

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ATP ATP Dimerization->ATP Hydrolyzes Signal Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Signal Activates ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis Signal->Proliferation Inhibitor Quinazoline/Quinoline Inhibitor Inhibitor->Dimerization Inhibits (Blocks ATP Binding)

Caption: Inhibition of the EGFR signaling cascade by ATP-competitive kinase inhibitors.

Quantitative Comparison

Direct head-to-head comparisons of otherwise identical quinazoline and quinoline-6-carbonitrile derivatives are rare in published literature. However, by comparing representative compounds from successful inhibitor classes, we can observe their differing potencies against their respective primary targets.

Scaffold ClassRepresentative CompoundTargetIC₅₀ (nM)Cell LineIC₅₀ (µM)Reference
Quinazoline GefitinibEGFR2-3.7A4310.009-0.015[3]
Quinazoline Compound 24 EGFRT790M-H19751.94[3]
Quinoline Thiophene Derivative 6b EGFR490MCF-75.069[5]
Quinoline Senexin C (20a )CDK811MV4-11-[8][9]

This table is illustrative and compiles data from different studies. Direct comparison should be made with caution.

Analysis: The data highlights the exceptional potency of quinazoline-based inhibitors against EGFR.[3] While certain quinoline derivatives show activity against EGFR, they are often less potent than their quinazoline counterparts.[5] Conversely, the quinoline-6-carbonitrile scaffold has been optimized to yield highly potent and selective CDK8/19 inhibitors.[8][9] This underscores a key principle in drug design: the core scaffold must be matched to the specific topology and residue characteristics of the target's active site.

Synthesis and Experimental Protocols

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both quinazoline and quinoline cores can be constructed through well-established synthetic routes.

General Synthesis Workflow

A typical workflow for developing and testing these inhibitors involves synthesis, purification, characterization, and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_bio Biological Evaluation cluster_adme ADME/Tox Profiling synthesis_node synthesis_node analysis_node analysis_node assay_node assay_node adme_node adme_node Start Starting Materials Synth Scaffold Synthesis Start->Synth Purify Purification (Chromatography) Synth->Purify NMR NMR Purify->NMR MS Mass Spectrometry Purify->MS Confirm Structure Confirmation NMR->Confirm MS->Confirm KinaseAssay In Vitro Kinase Assay Confirm->KinaseAssay CellAssay Cell Viability Assay KinaseAssay->CellAssay CYP CYP450 Inhibition Assay CellAssay->CYP

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Protocol: Synthesis of a 6-Cyanoquinazoline Derivative

This protocol is a generalized procedure based on the reaction of 2-aminobenzonitriles. For instance, the synthesis of 6-nitro-4-substituted quinazolines starts with 2-amino-4-nitrobenzonitrile.[10]

  • Step 1: Formamidine Intermediate Formation.

    • Rationale: This step activates the 2-amino group and provides the necessary carbon atom for cyclization into the pyrimidine ring.

    • Procedure: Reflux a solution of 2-amino-5-bromobenzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) for 4-6 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Step 2: Cyclization with Amine.

    • Rationale: An aniline derivative displaces the dimethylamino group and subsequently cyclizes to form the quinazoline core.

    • Procedure: To the cooled reaction mixture from Step 1, add the desired substituted aniline (1.2 eq) and glacial acetic acid (2.0 eq). Heat the mixture at 100-120 °C for 8-12 hours.

    • Validation: Upon completion (monitored by TLC), cool the reaction, pour it into ice water, and collect the resulting precipitate by filtration.

  • Step 3: Purification and Characterization.

    • Rationale: Purification is essential to remove unreacted starting materials and byproducts before biological testing.

    • Procedure: Purify the crude product by column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Synthesis of a 6-Cyanoquinoline Derivative

This protocol is based on a copper-catalyzed cyanation of a bromoquinoline precursor, a common and effective method.[11]

  • Step 1: Synthesis of 6-Bromoquinoline.

    • Rationale: A halogenated precursor is required for the subsequent nucleophilic substitution with cyanide.

    • Procedure: Synthesize 6-bromoquinoline using established literature methods, such as the Skraup synthesis from 4-bromoaniline.

  • Step 2: Copper-Catalyzed Cyanation.

    • Rationale: The Rosenmund–von Braun reaction is a reliable method for introducing a nitrile group onto an aryl halide.

    • Procedure: Heat a mixture of 6-bromoquinoline (1.0 eq) and copper(I) cyanide (1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP at reflux (150-180 °C) for 6-12 hours.

    • Validation: Monitor the reaction by TLC or GC-MS.

  • Step 3: Workup and Purification.

    • Rationale: The workup is designed to remove copper salts and the solvent.

    • Procedure: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and ammonia to complex the copper salts. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography.

    • Validation: Characterize the final 6-cyanoquinoline product by NMR and Mass Spectrometry to confirm its identity and purity.

Comparative Metabolic Stability: CYP450 Inhibition

The interaction of drug candidates with Cytochrome P450 (CYP) enzymes is a major determinant of their pharmacokinetic profile and potential for drug-drug interactions.

  • Quinoline: The metabolism of the parent quinoline scaffold is known to be mediated by several CYP isoforms, primarily CYP2E1 and CYP2A6.[12] CYP2E1 is involved in forming 3-hydroxyquinoline, while CYP2A6 can produce quinoline-1-oxide.[12]

  • Quinazoline: Quinazoline derivatives have also been shown to be inhibitors of various CYP isoforms. Depending on the substitution pattern, they can inhibit enzymes like CYP1B1, CYP2C19, CYP2E1, and CYP3A4.[13][14] Some quinazolines have been developed as selective CYP1B1 inhibitors, which is an attractive property as this enzyme is overexpressed in some tumors.[14]

The 6-carbonitrile group can influence metabolism by altering the electronic properties of the ring and potentially by being a site for metabolic transformation itself (e.g., hydrolysis to a carboxylic acid), although this is generally a slow process. A direct comparison would require incubating 6-cyanoquinazoline and 6-cyanoquinoline with human liver microsomes and analyzing metabolite formation and CYP inhibition profiles.

Protocol: In Vitro CYP450 Inhibition Assay

This is a generalized fluorescence-based assay to determine the IC₅₀ of a compound against common CYP isoforms.

  • Step 1: Reagent Preparation.

    • Rationale: Using specific substrates that fluoresce upon metabolism by a particular CYP isoform allows for a high-throughput assessment of inhibition.

    • Procedure: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare working solutions of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a NADPH-generating system, and the appropriate fluorogenic substrate in phosphate buffer.

  • Step 2: Assay Execution.

    • Rationale: The assay measures the reduction in fluorescence, which is proportional to the inhibition of the enzyme.

    • Procedure: In a 96-well plate, add the buffer, NADPH-generating system, and serial dilutions of the test compound. Initiate the reaction by adding the CYP enzyme and substrate mixture. Incubate at 37 °C.

    • Validation: Include a positive control (a known inhibitor for that isoform, e.g., ketoconazole for CYP3A4) and a negative control (vehicle, e.g., DMSO).

  • Step 3: Data Analysis.

    • Rationale: The IC₅₀ value quantifies the potency of inhibition.

    • Procedure: Measure the fluorescence at an appropriate time point using a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The head-to-head comparison of quinazoline-6-carbonitrile and quinoline-6-carbonitrile reveals a compelling case of structural nuance dictating biological function.

  • Quinazoline-6-carbonitrile remains the superior scaffold for targeting EGFR, benefiting from the hydrogen bonding capabilities of its pyrimidine ring, which anchors it effectively in the kinase hinge region.[1]

  • Quinoline-6-carbonitrile has emerged as a highly versatile and successful scaffold for other kinase targets, such as CDK8/19, where the different shape and electronic distribution of the quinoline core are better suited for the target's active site.[6][9]

The choice between these two scaffolds is therefore not a matter of inherent superiority, but of strategic selection based on the intended biological target.[1] Future research should focus on generating more direct comparative data, including co-crystal structures, to better elucidate the specific interactions that drive these observed differences in potency and selectivity. Such studies will further empower medicinal chemists to make more informed decisions in the rational design of next-generation inhibitors.

References

  • A head-to-head study of quinoline vs quinazoline derivatives in cancer research. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj16LVXISB8z9jpFtoYknumaVN--mz-qan_P_R3Fe8l_aRhT2AwtNNoylKKzJTS9fcjPvt9SKfJexoJWsYgR-VFLMN_LBOOMxs7e77I60ew1z5iXHMv6mvibhvUPT5TRdFDL0kXQzoPVWb89aiUQh1i5HiXptLjfoui4MLLgGMxaooteBVeyobaWtT2JkZVPZIhtOouRKHvcQ6pl16SHTEiXMFHhZqDh_P.
  • Synthesis of 6-cyano quinazoline-2-thiol | Download Scientific Diagram. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExRShw8a2RTdodfPf8zS-D7peg0Cu2YVuDaaoL5oXM2QrCn2A7z5_Sg-QBtjpWPCEzJbcoIRAhxxgqDvIUYIdXFE8Xe16F3fJVNpnRXboY9JgxyOx22p7kjJJYsiXJ_m5aqaFR1MM9AlATRgZMUYSsT3Vt2NPjlBCu08k5KbL8dYHMFOY9sAbvdzH8DtQvB3VF337AyYk=.
  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-dwg3OgKZc_j7z0-sH2hr2_9AYrEBwF_7t0xTgzho0gCDijLl8VWke4Oc6eFPA22pQbOiJ7uyWlk0-DYUcv4mGMZzBhAvBtyWpy1UBEWNghH0SwEJ8KYXqkLnwznB1V--A2I=.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025-12-08). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3PrZgdS1HWHwVtlX3hgjPzU0DnOS-nFx1MdkvV9KOp1uHjB5wJtL6GGqIoznyrU3o8y_q1czmbJSxCmo2623feLpON3LZczb8BinLR7_lff-hLPS1nxRY3H90tbQ9bY9ImuqUWDp67yw1P30vyNNsGMQ9lsR5lMAJSvpOGwcA1jDlFKiV1OSRqhuvmLoTBiwjIN9t7AD4P4d02pFeeL7-CKTvBzgN5a3fPAsZ-7ku.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Request PDF. ResearchGate. Available at: https://vertexaisearch.cloud.google.
  • Synthesis of novel cyano quinoline derivatives. (2015-08-05). Available at: https://vertexaisearch.cloud.google.
  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (PDF). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqmAiuTo19mnDCNZ37EKvbsP74pCzvuGZXspDnrNrH9yHbhpgyo6NCC4Y3nzlc4JR0SyvhD7O5ipXtF3Jg_gWt0Z2Iew3oqWwGKsEhEHpFu5WsghKJRU2E8mm_a9ejyIvp0GoSeWKpWth4xdc5dRRn3yMBxClW4aPPQLnRjHDw-K2jaxcP93sWtWu163Ah-ewMwmTdRJHuIgXXiXbWAXhmaj71O-tgk6c7_Vq5bqPpJitycEA=.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoBmvUM5r5a5IYAh628QO7-394e64r7SNm5QFl-jE8DXf5rNq_ZDv2bQnw6WTpatrdiEbq1R876xQIqb8PBA2Z29ttITbDgzOwhE_Ii-aL6YPaczYZhY3MUZv-Y_iwVN0HToUTbe_VTZdlqe8=.
  • Clinically approved quinazoline scaffolds as EGFR inhibitors.. ResearchGate. Available at: https://vertexaisearch.cloud.google.
  • Synthesis of novel cyano quinoline derivatives | Aperta. ULAKBİM. (2015-01-01). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGykMaUEhGDV-O9O1DQPmaufX6Zz2VmKNR_Y6Abv79xFgz8gwSOokIb1U3H13rie-ELNnAL_kBcQxLFYfPTYMMh9HuuTIt-4Snf62etcTImP6YDiIBMk6DS_URcCGKsPtRrGMLM.
  • Synthesis of Novel Cyano Quinoline Derivatives | Request PDF. ResearchGate. (2025-08-06). Available at: https://vertexaisearch.cloud.google.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. NIH. (2024-09-04). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEzcXn2Kbmns6FaNm2i_ajPE3vQF17gWch-Rq6m3s5URN3q77VCZmpIrtRkHZqX95bCUGvwxtRIbKAkLRCCGGf3ogdeIdmbwa3AtHFWCAZR7aXEq7AaLiDKRGVncI_M1q3R6sxBa7Yfd_90xg=.
  • Quinazoline derivatives as selective CYP1B1 inhibitors | Request PDF. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSgtylFp6BYYkNjaug95JQMvyD2pDxk0TbsZrABteZS3W8TeIwCG-2TfShF926J15Tl5fRarDM8XEFUN0HJZTAT04w3v5qzStTiyscw3TSh6ApR4YrtjUxWz2Ylvpzq7ki-rj-qT-gQ5drA14wdkkFXOkTLNaB_v2c1PENVKbkLtO4LvkKC2TGrzuI9z6F6RbvnKenF7XlNLQ3XU7A2mrMX7I9.
  • (PDF) Synthesis of novel cyano quinoline derivatives suplemantary. ResearchGate. (2015-08-22). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElRwh8JlXr1Pq4faGr1rEb_rya0NtlEpPXzH7I5TYniSoIeIOlxdYbZGs16gBy7nUt_pY1n5JgAlWT7L8OtpM1h_FNlLelE64B955LxCd7U6pHmVH-sGrv2lYxbwLggbZJSoxqqA5Gt9SS6-TatdSUAjcxb-Ba0iVdjp0YxYkWWvEcKs-Py2FvC20P9gFoKk8p5DtTvjxoWBA7WVPRI5czGYvYnsu4--U=.
  • The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9u9L61PvGhbxhv_NHQSbFZ6JYRSvSHTd4enHZSHUCkVBScB3S7AeyC4p8k15MFBckAVHnwZcvzkMmBWwkGTL9XFeeHvOVN2HronHvbjIOc8CVRzwRxCRGGfgZ9lxrn3bhKctL1iIudC5uIIdiZnYVk-TFiZ9E10RYtpOX_SnXwOSlxFqQitBgjHb9gZn7Xhsgt-Sh_T_GLx4etbvUFjv7KxecJiwtTjdYYcxRhgC8uB0lYiojR2ArzA==.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics.. Palmetto Profiles. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7KzuXEGZx-osl3cjBb8fj4qMx-He_l_NFobqhhvlYthxFSYIOkanbGYSRJCUlETcIqF4iThaE6DxM9bT2WImDOgF3hlQNK-5nbvXi4KjuAmj8uvXy2NH4_qGBbutXgWfORxwA.
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsNBbvD_l2UiJM9xnEOrGAUJ-MDFOgKqBu2r-i9q-ZFrtoBp6ajYOkQGkYddY8t6s7Sd7N5LN0lxC8uQD7NrJPsolMKx0mSXVfGpuz7mZUhvoQWNaybHB2dMOXbNNCEaC8.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics | Journal of Medicinal Chemistry. ACS Publications. (2022-02-03). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQQJDlcZAmNwg6iqCHtTLrKSKIUmcn78orMyfGdrBu1MmUz94iv9325vF1P4CjDkKJ0b30LX0baW--QOIlnwgfpCG2DiWvGOOAizfUFpREzXrdlDd3tZtWvOQf7khmVJsIRkqwRRajgA6y9VMbQ62yqrZ.
  • Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed. (2017-04-21). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh2gNxj90Pibt42n8yIN-FE5X1iLP6bNEaTBh2lWqKeRzV79dEuZG8OmNXFBjSWbqzfS00nV72gXW1Q_UMzbYYniphFBeC2VuUQhGGg0lQ7cq_4LeY8JhkrUTREc3QrINA_tQ=.
  • A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. PubMed. (2022-02-03). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfuuXF-VRhJrq3RFHXGLLMrgL28Nd-_NRhztndxNe_eGuUurSlLXX8wQf64VknZY3dfQuUn_ayCDXf9eZ2hUDe0hpNIQdbyyTV9jhoWKLCxVSgDPsZ3duB9oN3gZoEUO7knVs=.
  • Current perspectives on quinazolines with potent biological activities: A review | Request PDF. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtYapZUWn8q5jkbWZMs4CJ6P-cSlioa9I0_C2xdHfHcZnV5gCJ3Nn8LS3dmZFIXY4NFDkhinDttRJbWM6M4lHLlZPXZKb6NL-beOGbVMHOcr_Tzbzq3Gl5Z-SUpfVEkqanK90mLEZZscLDDmzUTuTa7I_tLq2zYC4GhQRjHW44vIklcQ5yZlraxC9xj5Gz7_ppONau9AfHy-e7uWN-YhRiw6AkmB3KP2QEwLOQIV0uo7FyR3GO3yq8JtsBkZ8=.
  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: https://vertexaisearch.cloud.google.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQL0owDJI29QtOQ9xLR2KP6ymFoGsJf2DHIFPcsM5jxs7i5Ep_xNNUbdI5vsHQne90pYHA-Qsk02eZVQZVFXIv6vdzViR8yR0P2l8e8s07x2pezo28s8_f5AHEdi7qDFwVCAK6l8ILDPcH5CbYpxFb6maCZG8Rgio86Ab1kJS76SxoeCFPcYzjyIU=.
  • CYP450 enzyme inhibition determined for the synthesized products. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEltDxXYzcOSd5zNBZmfoGXt7dsi3v6D39W7hLS0Hy9B3iOAxUtCoRjVmVEmln0Eb41EvZMTIig0qTG3loOEVdgco1GK2YHXq0uAxWNzAETKqBo1SLgHpz9UE2v7qrRx8nv0RZkYUij4vsXTEBKO4wL3b3rX7FlhgydsJ5jDLpcR9GEOTmKTHA_kWZMYXNHpSZiiKaC2foWtw9aylE_uflTkV6pCAxB-_jeTfNxiw==.
  • A Comparative Guide to the Biological Activity of Quinoline Isomers. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bx7wmHZOJoj7HOKR9TuIctymCAYHfpmdE4j-D0H9u2L7jtb0VAcZTgnWVigVa_3iRvjaND-ecdGvT6YQvaTEilAKhnpl1cYVWal-S3SuuDxhFgsM471rl4ZZkWfj7saaQHx45CDLF8I4k9Uvku0iST74ecoDUg-TuAoAmf5YuDE_BpavnIMvfCdFZ_OVvuEMBgxPxVXkFFZqYEXWPKU=.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFfjABdvh2knnLeJ7kkb1SyWsFF10wsh2hAA53VvmqwJ-jwEjQUmPYshHKQRymeS15wIorR8xo7LTDcxz9m7blHWRGFjjwhbW64Fy-EguuFaADSy3btx11Hfb61rqs9_HTbXQ-TWyYJm9xsg==.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEra7yX_e3xe_hcdR2MBU1Dm27ekXVYUOTuZ2Xrq-uzPdvoEQblBzibHAsgq_1gcuPuDv1gdffbb7VqHo8HEAwBHmHt2OaMpZC-D6q0rmsQrpe2RIa15ibXE_AQWxvshbWVWm8ZfaZeLDz6jw==.
  • Biologically active quinoline and quinazoline alkaloids part II | Request PDF. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSN4QaP6EbP9T97opWIhMPImHG8w0-4ccXgH9zlKkT-CZwXYcaFXe7zccIOMgp3-l4O7bdqmaHAvKm5IyJyHRJ55v5KM-f8pfbEqbYRxYOWY1ZU9b17IbzWKLiNL-NxsIIGGo5bb-q9cU-NvRTrvju1JtkEDIiH8HPX_BsHD5RcB7UkJu0q47n2Oa8G5fiGYdWE9Chy4fEbs3pNBFOtcF_eNidA0fL6FCPxAPn.
  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PMC - PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlObpWd59KFmPeQh3suqwTcNJP0lgyQlq3fYcYgVtEohkhUnqjv8WiEFulbFUiTPnU9Db-L6QyMPCwDsINkETMX6_xWhMNXQq2k5aO9NHNf7j3aJNApS4LXZ0qUUEkH-vDeFxBKcrRSkXKyQ==.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_pHWms3WFh0jcPAOzM4rjUTgekop5yile7kkhqIvpFcXZOlQSgRbt2EGJMwA3IqvsY9uJOt0lckj96PUxFz1--QKC3jlGpqHh2iq1g0VHnHCnqRXMGuu50wSVZbg8gPrhI5M=.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. (2024-07-04). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxd8_uknzIAF0FhKMh6OD4djmxVkvSuS25mzyzaDhe2AQfmyarchfxz7jEt4VZ3atn1fvPALOLDZQkxJe00QGgYz8yILW8bfhMODIvjy79hcuj9GjEj5cH6lmbjlB71y9iLvLZDOKs_H2TX8Q=.
  • Synthesis of Aminoquinazoline Derivatives and Their Antiproliferative Activities Against Melanoma Cell Line. PubMed. (2010-10-01). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRaamgDCnACpsPdnaxVNppemDHBHCtzvhV_fvGd_g0tmD7YZgIBCCJHPmIkOsVETdP7vz5LjbxSILnPm--IWvn75vZodDF_sioB-4sQpfrYQG-vUUY2E0wp3N28LoZlN0fcco=.
  • Recent advances in the biological activity of quinazoline. ResearchGate. (2023-02-06). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGESpSsrDTyzLD22oVObosnKgu55K-QMs_qr8gUvBAneSn2SFUNPryug2tTIQTNdjJ2n1QiPGCGhmwfUOkPvLlNDZozQTxqy5DU_2hwixaziRaE7GLJYBmEyySJ_CC9nKqQ3DoYV559HZvIbwh-ovW_1DZhTckLaFCg1Myx4fpesOaUBp8ufB6sfg5_YVE-JLJhv2dICSFHN95bjQHL6qUl8vhT54Ex.

Sources

The Strategic Derivatization of 2,4-Dichloroquinazoline-6-carbonitrile: A Comparative Guide to Unlocking Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for targeted therapeutics has identified the quinazoline scaffold as a "privileged" structure, forming the backbone of numerous clinically approved kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs derived from 2,4-dichloroquinazoline-6-carbonitrile, a versatile and reactive starting material for the synthesis of potent anticancer agents. By exploring the nuanced effects of substitutions at key positions, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of how to rationally design and optimize novel kinase inhibitors based on this promising scaffold.

The Rationale for Targeting Kinases with Quinazoline Analogs

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 4-anilinoquinazoline moiety has proven to be a particularly effective pharmacophore for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming key hydrogen bond interactions within the kinase hinge region, a critical determinant of inhibitory potency.[2]

The this compound scaffold offers three key points for diversification: the reactive chlorine atoms at the C2 and C4 positions, and the cyano group at the C6 position. This allows for the systematic exploration of the chemical space around the quinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

A Comparative Analysis of Structure-Activity Relationships

The biological activity of 2,4-disubstituted quinazoline-6-carbonitrile analogs is profoundly influenced by the nature of the substituents at the C2, C4, and C6 positions. The following sections dissect the SAR at each of these positions, drawing on data from various studies on related quinazoline derivatives.

The Critical Role of the C4-Substitution

The substitution at the C4 position is arguably the most critical for kinase inhibitory activity, as it directly interacts with the hinge region of the kinase. The introduction of an aniline moiety at this position has been a cornerstone of many successful EGFR inhibitors.

Compound IDC4-SubstituentC2-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
Gefitinib 3-chloro-4-fluoroanilineHMethoxyEGFR23-79
Erlotinib 3-ethynylanilineHMethoxyEGFR80[4]
Analog 1 4-methoxyanilineHHEGFR5.33 µM (antiproliferative)
Analog 2 3-chloro-4-fluoroanilineN6-(3-methoxybenzyl)aminoHMERS-CoV157[5]

Key Insights:

  • Aniline is Key: The presence of an aniline ring at the C4 position is a common feature of potent EGFR inhibitors.

  • Substitution on Aniline: Substituents on the aniline ring, such as chloro and fluoro groups, can significantly enhance potency.

  • Beyond Anilines: While anilines are prevalent, other amines can also be accommodated, leading to different biological activities as seen with the anti-MERS-CoV compound.[5]

Modulating Activity and Selectivity at the C2-Position

The C2 position offers an opportunity to fine-tune the activity and selectivity profile of the quinazoline scaffold. While many early inhibitors were unsubstituted at this position, subsequent research has shown that introducing various groups can lead to improved potency and interactions with the target kinase.

Compound IDC2-SubstituentC4-SubstituentC6-SubstituentTarget KinaseIC50 (nM)Reference
Analog 3 Chloro4-methoxyanilineHVEGFR-2~7x more potent than prototype[6]
Analog 4 Amino4-(3-fluorobenzyloxy)-3-chlorophenylaminoHEGFR-
Analog 5 Thio-linked heterocyclesPhenylHMultiple Kinases173-177 (CDK2)[7]

Key Insights:

  • Halogens for Reactivity and Potency: A chlorine atom at the C2 position serves as a useful synthetic handle for further derivatization and can contribute to potency.[6]

  • Amino and Thio-ethers for Diverse Interactions: The introduction of amino or thio-linked groups at C2 allows for the exploration of different binding pockets and can lead to multi-kinase inhibitors.[7]

The Influence of the C6-Substituent

The C6 position provides a vector for extending into the solvent-exposed region of the kinase binding site, offering opportunities to improve solubility, cell permeability, and introduce additional binding interactions. The cyano group in the parent scaffold is a versatile handle for such modifications.

Compound IDC6-SubstituentC2-SubstituentC4-SubstituentTarget Kinase/Cell LineIC50 (nM)Reference
Analog 6 NitroH4-substituted anilinesEGFR46.90 (VIIa)[8]
Analog 7 AminoH3-chloro-4-fluoroanilineMERS-CoV157[5]
Analog 8 ThioureidoHAnilinoP. yoeliinigeriensis50% curative at 100 mg/kg[9]

Key Insights:

  • Electron-Withdrawing Groups: The presence of an electron-withdrawing group like a nitro or cyano group at C6 can influence the electronic properties of the quinazoline ring and impact binding affinity.[8]

  • Functionalization for New Properties: The C6 position is ideal for introducing larger substituents to modulate pharmacokinetic properties or to target adjacent binding pockets, as seen in the development of antimalarial agents.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound analogs.

Synthesis of 2,4-Disubstituted Quinazoline-6-carbonitrile Analogs

The synthesis typically proceeds through a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position, followed by substitution at the C2 position.

G A This compound B Step 1: SNAr at C4 (e.g., Substituted Aniline, DIPEA, 2-propanol, reflux) A->B C 4-Anilino-2-chloroquinazoline-6-carbonitrile Intermediate B->C D Step 2: SNAr at C2 (e.g., Amine, DMF, heat) C->D E 2,4-Disubstituted quinazoline-6-carbonitrile Analog D->E

Caption: General synthetic scheme for 2,4-disubstituted quinazoline-6-carbonitrile analogs.

Step-by-Step Protocol:

  • Synthesis of 4-Anilino-2-chloroquinazoline-6-carbonitrile Intermediate:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as 2-propanol, add the desired substituted aniline (1.0-1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with a suitable solvent (e.g., cold ethanol) and dry under vacuum.

  • Synthesis of the Final 2,4-Disubstituted Analog:

    • Dissolve the 4-anilino-2-chloroquinazoline-6-carbonitrile intermediate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add the desired amine (1.2-1.5 eq) to the solution.

    • Heat the reaction mixture and monitor by TLC.

    • After completion, pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis A Prepare serial dilutions of test compounds C Add kinase, substrate, and test compound to well A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add Kinase-Glo® reagent E->F G Measure luminescence F->G H Calculate IC50 value G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in a suitable buffer (e.g., 1% DMSO in kinase buffer).

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic manipulation of substituents at the C2, C4, and C6 positions allows for the fine-tuning of inhibitory potency, selectivity, and pharmacological properties. The insights gleaned from the comparative analysis of SAR across various quinazoline series provide a rational basis for the design of the next generation of targeted anticancer therapies.

Future efforts should focus on exploring novel and diverse substitutions at all three positions to identify compounds with improved activity against clinically relevant kinase mutations and to overcome mechanisms of drug resistance. Furthermore, a deeper understanding of the interplay between substitutions at different positions will be crucial for the development of highly selective and potent drug candidates.

References

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. ResearchGate. Available at: [Link]

  • DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.org. Available at: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. National Center for Biotechnology Information. Available at: [Link]

  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. PubMed. Available at: [Link]

  • Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. CBI. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. National Center for Biotechnology Information. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. Available at: [Link]

  • Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • The proposed mechanism for the synthesis of 2-substituted-4-aminoquinazoline derivatives in the presence of CuBr, L-proline, and DMF. ResearchGate. Available at: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, biological evaluation and QSAR study of a series of substituted quinazolines as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide Vasopressin V-1b receptor antagonists. ResearchGate. Available at: [Link]

  • Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. Semantic Scholar. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of 2,4-Dichloroquinazoline-6-carbonitrile Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] In oncology, this heterocyclic framework has proven particularly fruitful, leading to the development of several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib.[2][3] These agents primarily function as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical drivers of tumor cell proliferation and survival.[3][4]

The compound 2,4-dichloroquinazoline-6-carbonitrile serves as a versatile intermediate in the synthesis of novel quinazoline-based therapeutic candidates.[5] The chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective substitution. This enables the creation of diverse chemical libraries with functionalities tailored to interact with specific biological targets. The nitrile group at the C6 position further provides a handle for additional chemical modifications, enhancing the potential for developing compounds with improved potency and selectivity. This guide provides a comparative analysis of the cytotoxic effects of various derivatives synthesized from this key intermediate, discusses their structure-activity relationships, and provides detailed protocols for their evaluation.

Mechanisms of Action: Targeting Cancer Cell Vulnerabilities

Quinazoline derivatives exert their anticancer effects through several mechanisms, with kinase inhibition being the most prominent. Dysregulation of signaling pathways driven by kinases is a hallmark of many cancers.[6][7]

  • EGFR Kinase Inhibition : The quinazoline core is highly effective at binding to the ATP pocket of the EGFR kinase domain.[4][8] By competitively blocking ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival pathways like RAS/MAPK and PI3K/Akt.[6]

  • Tubulin Polymerization Inhibition : Certain quinazoline derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site on tubulin.[2] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.[9]

  • Induction of Apoptosis : Regardless of the primary target, the most effective quinazoline-based anticancer agents induce programmed cell death, or apoptosis.[7] This can be initiated through the inhibition of survival signals or the activation of stress pathways within the cancer cell.[9]

The following diagram illustrates the central role of the EGFR pathway and its potential inhibition by quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline_Derivatives Quinazoline Derivatives Quinazoline_Derivatives->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition by quinazoline derivatives.

Comparative Cytotoxicity of Novel Quinazoline Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the standard metric for this activity. The following table summarizes the cytotoxic activity (IC50 values) of various quinazoline derivatives against a panel of human cancer cell lines. These compounds represent modifications at the C2 and C4 positions, originating from a common quinazoline core.

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
8a Quinazoline-oxymethyltriazole4-OCH₃ at X, H at RHCT-116 (Colon)5.33 (72h)[10]
8a Quinazoline-oxymethyltriazole4-OCH₃ at X, H at RHepG2 (Liver)7.94 (72h)[10]
8k Quinazoline-oxymethyltriazole4-Cl at X, 4-F at RMCF-7 (Breast)11.32 (72h)[10]
18 4-AnilinoquinazolineComplex side chainMGC-803 (Gastric)0.85[9]
9 4-Anilinoquinazoline4-Bromo substitutionMGC-803 (Gastric)1.89[9]
1 (Analogue) 6,7-disubstituted 4-anilino-quinazoline(E)-propen-1-yl moietyA431 (Skin)Higher than Gefitinib[4]
13 (Analogue) 4-anilino-quinazoline5-substituted furan-2-yl at C-6H1975 (Lung, T790M)3.01[4]
Compound 16 2-ChloroquinazolineUndisclosedMultipleLow micromolar range[2]
4c 2-Anilino-4-alkylaminoquinazoline4-NO₂ at phenyl ringMCF-7 (Breast)9.1-10.9[11]

Note: The table presents a selection of data from different studies to illustrate the range of activities. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends regarding the relationship between chemical structure and cytotoxic activity:

  • Substitution at C4 is Critical : The nature of the substituent at the C4 position, often an anilino group, is a major determinant of activity. As seen in EGFR inhibitors like gefitinib, this portion of the molecule interacts with the hinge region of the kinase active site.[4]

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as bromo (Compound 9) or nitro (Compound 4c), can enhance cytotoxic potency.[9][11] This may be due to altered electronic properties that favor binding to the target protein.

  • C6 and C7 Substitutions : Modifications at the C6 and C7 positions of the quinazoline ring can significantly impact activity and selectivity. For instance, the addition of a furan moiety at C6 (Compound 13) conferred potent activity against the notoriously drug-resistant H1975 lung cancer cell line.[4]

  • Time-Dependent Effects : The cytotoxicity of many of these compounds is time-dependent, with lower IC50 values observed after longer incubation periods (e.g., 72 hours vs. 48 hours for compound 8a).[10] This suggests that the compounds may be inducing cellular processes, like apoptosis, that take time to fully manifest.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to assessing the cytotoxic potential of novel compounds.[12][13] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivatives in culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent toxicity.

    • Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple crystals.[6] Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.

The following diagram outlines the workflow for this critical assay.

MTT_Workflow start Start step1 1. Seed Cells (96-well plate, 5k-10k cells/well) start->step1 step2 2. Incubate Overnight (37°C, 5% CO2, allow attachment) step1->step2 step3 3. Compound Treatment (Add serial dilutions of derivatives) step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5 5. Add MTT Reagent (Incubate 3-4 hours) step4->step5 step6 6. Solubilize Formazan (Remove medium, add DMSO) step5->step6 step7 7. Measure Absorbance (570 nm Microplate Reader) step6->step7 step8 8. Data Analysis (Calculate % Viability and IC50) step7->step8 end_node End step8->end_node

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel anticancer agents. The derivatives synthesized from this intermediate have demonstrated potent cytotoxic activity across a range of human cancer cell lines, including those with acquired resistance to existing therapies. The structure-activity relationship studies highlight the importance of substitutions at the C2, C4, and C6 positions for optimizing potency and target selectivity. Future work should focus on synthesizing new analogues with improved pharmacokinetic properties and conducting in vivo studies to validate the promising in vitro results. The continued exploration of this chemical space holds significant promise for delivering the next generation of targeted cancer therapies.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
  • Frontiers in Pharmacology. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • RSC Publishing. (2017).
  • PubMed Central. (2022).
  • National Institutes of Health. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • PubMed. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
  • MDPI. (2022).
  • ResearchGate. (n.d.).
  • ResearchGate. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • National Institutes of Health. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
  • EvitaChem. (n.d.). Buy this compound (EVT-356374).
  • BenchChem. (2025). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
  • PubMed Central. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2,4-Dichloroquinazoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop; it is integral to the entire lifecycle of the chemical entities we handle. The proper disposal of 2,4-dichloroquinazoline-6-carbonitrile, a chlorinated heterocyclic compound, is not merely a regulatory formality but a critical component of responsible laboratory practice.[1] This substance presents notable hazards, including skin and serious eye irritation, potential respiratory irritation, and harm if swallowed.[1][2] Therefore, it must be rigorously managed as hazardous waste from its point of generation through to its final disposition.[1]

This guide provides a direct, procedural framework grounded in established safety protocols. It is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, effectively, and in compliance with regulatory standards.

Hazard Profile and Core Safety Principles

From a risk assessment perspective, the chemical structure of this compound—incorporating both a chlorinated heterocyclic core and a nitrile group—informs the necessary handling precautions. The reactivity of the chloro-substituents and the toxicity associated with nitrile compounds necessitate that this material be treated with a high degree of caution.

The primary directive is unambiguous: under no circumstances should this chemical or its containers be disposed of via standard drains or municipal waste systems.[2][3] The only acceptable pathway is through a licensed and approved hazardous waste disposal facility.[1][3]

Table 1: GHS Hazard Identification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07 (Exclamation Mark)[4]Warning[2][4]H302: Harmful if swallowed[4]
Skin IrritationGHS07 (Exclamation Mark)[4]Warning[2][4]H315: Causes skin irritation[2]
Eye IrritationGHS07 (Exclamation Mark)[4]Warning[2][4]H319: Causes serious eye irritation[2]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)[4]Warning[2][4]H335: May cause respiratory irritation[2]
Immediate Safety: PPE and Engineering Controls

Before any handling or disposal preparation, the establishment of primary containment barriers is mandatory. The causality is clear: preventing direct physical contact and inhalation is the most effective method to mitigate the risks identified in the hazard profile.

  • Engineering Controls: All manipulations, including weighing, dissolution, and packaging for disposal, must be conducted in a well-ventilated area, with a certified chemical fume hood being the preferred environment.[1][5] This is critical to minimize the inhalation of any dusts or aerosols.[1][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[1]

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or US NIOSH standards.[1][7]

    • Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[1][3]

    • Body Protection: An impervious, fire/flame-resistant laboratory coat must be worn to protect against accidental skin contact.[1][7]

    • Respiratory Protection: If work outside a fume hood is unavoidable, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][7]

Standard Operating Protocol for Waste Segregation and Collection

The integrity of a hazardous waste program relies on meticulous segregation at the source. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Step 1: Identify the Waste Stream Categorize all waste containing this compound.

  • Solid Waste: This includes residual or expired reagent, contaminated weighing papers, pipette tips, and any contaminated PPE such as gloves or disposable lab coats.[1][3]

  • Liquid Waste: This stream comprises any solutions containing dissolved this compound.[1]

Step 2: Use Designated Waste Containers

  • Collect solid and liquid waste in separate, dedicated containers that are compatible with the chemical.[3]

  • Ensure containers are robust, leak-proof, and have secure, tightly-fitting lids.[2][8] Old or brittle plastic containers must be avoided.[8]

  • Causality: The use of separate, appropriate containers prevents accidental chemical reactions and ensures the waste can be correctly profiled by the disposal facility.

Step 3: Proper Filling and Labeling

  • Never fill a waste container beyond 90% of its capacity.[8] This headspace allows for vapor expansion with temperature changes, preventing potential container rupture.[8]

  • The exterior of the waste container must be kept clean and free of any chemical contamination.[8]

  • Label every container clearly and immediately. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • A list of all other chemical components and solvents in the container.

Step 4: Storage Pending Disposal

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3] This area should be away from general laboratory traffic.

  • Ensure containers remain tightly closed during storage.[2][6][8]

Emergency Protocol for Spills and Accidental Release

In the event of a spill, a systematic and calm response is crucial to ensure personnel safety and prevent environmental contamination.

Step 1: Evacuate and Alert

  • Immediately clear the area of all non-essential personnel.[6]

  • Alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[1]

Step 2: Don Appropriate PPE

  • Before attempting any cleanup, don the full PPE ensemble as described in Section 2.

Step 3: Contain the Spill

  • Remove all sources of ignition from the area.[2]

  • For Solid Spills: Use dry cleanup procedures.[6] Carefully sweep the material or, preferably, use an explosion-proof vacuum designed for hazardous dusts.[6] Crucially, avoid any actions that generate dust.[1][6]

  • For Liquid Spills: Cover the spill with an inert absorbent material, such as sand, dry lime, or soda ash.[1][9]

Step 4: Collect and Dispose of Cleanup Material

  • Using spark-proof tools, carefully collect the spilled material and absorbent into a suitable, sealable container for hazardous waste.[2][6]

  • Label the container appropriately as spill cleanup debris containing this compound.

Step 5: Decontaminate and Report

  • Thoroughly decontaminate the spill area according to your laboratory's standard operating procedures.[1]

  • Complete any necessary incident reports for your institution.[1]

Final Disposal Pathway: From Lab to Destruction

The ultimate disposal of this compound must be handled by professionals.[1] The most common and environmentally sound method for chlorinated organic compounds is high-temperature incineration in a licensed facility equipped with flue gas scrubbing technology.[2][3] This process ensures the complete destruction of the molecule into less harmful components.

Your role is to prepare the waste correctly and interface with your EHS office to arrange for its removal. Provide them with an accurate description of the waste to ensure it is handled correctly by the licensed disposal company.[1]

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage & Pickup cluster_final Final Disposition gen Waste Generation (Solid or Liquid) seg Segregate Waste (Solids vs. Liquids) gen->seg cont Containerize in Approved, Sealed Container seg->cont label_node Label Container ('Hazardous Waste', Full Name) cont->label_node store Store in Designated Hazardous Waste Area label_node->store contact Contact EHS for Pickup store->contact pickup Licensed Contractor Picks Up Waste contact->pickup incin High-Temperature Incineration at Approved Facility pickup->incin spill Spill Event spill->cont Contain & Collect Spill Debris

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor
  • 2,4-Dichloroquinazoline - Safety D
  • This compound Formula. ECHEMI.
  • 2,4-Dichloroquinazoline. Apollo Scientific.
  • 2,4-Dichloroquinazoline-7-carbonitrile - AK Scientific, Inc. AK Scientific, Inc.
  • 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
  • SAFETY D
  • 2,4-Dichloro-quinazoline-8-carbonitrile SDS, 1150617-71-2 Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 2,4-Dichloroquinazoline | 607-68-1. LEYAN.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloroquinazoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloroquinazoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.